5-Bromo-2-ethylphthalazin-1(2H)-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H9BrN2O |
|---|---|
Molecular Weight |
253.09 g/mol |
IUPAC Name |
5-bromo-2-ethylphthalazin-1-one |
InChI |
InChI=1S/C10H9BrN2O/c1-2-13-10(14)7-4-3-5-9(11)8(7)6-12-13/h3-6H,2H2,1H3 |
InChI Key |
RPAWBMVQXZFLAL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=C(C=N1)C(=CC=C2)Br |
Origin of Product |
United States |
Strategic Synthesis Protocol: 5-Bromo-2-ethylphthalazin-1(2H)-one
This guide outlines a high-fidelity protocol for the synthesis of 5-Bromo-2-ethylphthalazin-1(2H)-one . The methodology prioritizes regiochemical control and reproducibility, tailored for pharmaceutical research applications such as PARP inhibitor development.
Executive Summary
Target Molecule: 5-Bromo-2-ethylphthalazin-1(2H)-one
Core Scaffold: Phthalazin-1(2H)-one
Key Challenge: Achieving exclusive
Synthetic Strategy: We employ a Convergent Cyclization Strategy (Method A) as the primary high-yield route. This method circumvents the regioselectivity issues inherent in alkylating the pre-formed phthalazinone core. A Post-Synthetic Alkylation (Method B) is provided as an alternative for laboratories already possessing the 5-bromo-phthalazinone scaffold.
Retrosynthetic Analysis & Pathway
The synthesis hinges on the correct orientation of the hydrazine attack. The bromine atom at position 5 requires the precursor 3-bromo-2-formylbenzoic acid .
Figure 1: Retrosynthetic map contrasting the Convergent Cyclization (Method A) and Direct Alkylation (Method B).
Method A: Convergent Cyclization (Recommended)
This route ensures the ethyl group is installed exclusively at the
Phase 1: Precursor Synthesis (3-Bromo-2-formylbenzoic acid)
If commercially available, skip to Phase 2.
Reaction Overview:
Methyl 3-bromo-2-methylbenzoate
| Reagent | Equiv.[1][2][3][4] | Role |
| Methyl 3-bromo-2-methylbenzoate | 1.0 | Starting Material |
| N-Bromosuccinimide (NBS) | 2.2 | Radical Brominating Agent |
| AIBN | 0.1 | Radical Initiator |
| CCl | Solvent | Reaction Medium |
| AgNO | 2.5 | Hydrolysis Agent |
Step-by-Step Protocol:
-
Bromination: Dissolve methyl 3-bromo-2-methylbenzoate in anhydrous PhCF
(Trifluorotoluene, a greener alternative to CCl ). Add NBS and AIBN. -
Reflux: Heat to reflux (approx. 102°C) for 4–6 hours under
. Monitor by TLC/LCMS for the disappearance of the monobromide intermediate. -
Workup: Cool to 0°C, filter off succinimide. Concentrate the filtrate to obtain the crude gem-dibromide.
-
Hydrolysis: Suspend the crude oil in acetone/water (4:1). Add
(or for milder conditions) and reflux for 2 hours. The gem-dibromide converts to the aldehyde (often existing in equilibrium with the cyclic lactol/pseudo-ester). -
Isolation: Filter silver salts, concentrate, and extract with EtOAc. The product, Methyl 3-bromo-2-formylbenzoate , is used directly.
Phase 2: Cyclization to 5-Bromo-2-ethylphthalazin-1(2H)-one
Mechanistic Logic:
Ethylhydrazine (
Reagents:
-
Methyl 3-bromo-2-formylbenzoate (1.0 equiv)
-
Ethylhydrazine oxalate (1.2 equiv)
-
Triethylamine (
) (2.5 equiv) -
Ethanol (EtOH) (0.2 M concentration)
Protocol:
-
Dissolution: Dissolve the aldehyde ester in absolute EtOH.
-
Addition: Add Ethylhydrazine oxalate followed by dropwise addition of
at room temperature. -
Reflux: Heat the mixture to reflux (78°C) for 3–5 hours.
-
Observation: A precipitate often forms as the cyclization proceeds.
-
-
Quench & Isolation: Cool to room temperature. Pour the mixture into ice-water (5 volumes).
-
Purification: Filter the resulting solid. Wash with cold water and hexanes. Recrystallize from EtOH/Water if necessary.
Yield Expectation: 75–85% Characterization:
-
1H NMR (DMSO-d6):
1.35 (t, 3H, ), 4.15 (q, 2H, ), 8.45 (s, 1H, ), 7.8-8.2 (m, 3H, Ar-H). -
Note: The singlet at ~8.45 ppm is diagnostic for the H4 proton of the phthalazinone core.
Method B: Regioselective Alkylation (Alternative)
Use this method if 5-bromophthalazin-1(2H)-one is already in hand.
Critical Constraint:
Phthalazinones exhibit lactam-lactim tautomerism.[5] Alkylation can occur at
-
Hard/Soft Acid-Base (HSAB) Theory: The Nitrogen is softer; the Oxygen is harder.
-
Control: Use a soft electrophile (Ethyl Iodide) and a carbonate base in a polar aprotic solvent to favor thermodynamic
-alkylation.
| Reagent | Equiv.[1][2][3][4] | Notes |
| 5-Bromophthalazin-1(2H)-one | 1.0 | Core Scaffold |
| Ethyl Iodide (EtI) | 1.5 | Soft Electrophile |
| Cesium Carbonate ( | 2.0 | Promotes N-alkylation |
| DMF or DMF/Acetone | Solvent | Polar Aprotic |
Protocol:
-
Deprotonation: Suspend 5-bromophthalazin-1(2H)-one and
in dry DMF. Stir at RT for 30 mins to form the anion. -
Alkylation: Add Ethyl Iodide dropwise.
-
Reaction: Stir at 60°C for 4 hours.
-
Warning: Do not overheat (>80°C), as this increases
-alkylation rates.
-
-
Workup: Dilute with water. Extract with DCM. Wash organic layer with LiCl (aq) to remove DMF.
-
Purification: Flash chromatography (Hexane/EtOAc). The
-alkyl isomer is typically more polar than the -alkyl isomer.
Mechanistic Visualization
The following diagram details the regioselectivity mechanism for Method A, confirming why the ethyl group lands on N2.
Figure 2: Mechanism of regioselective cyclization. The higher nucleophilicity of the primary amine (
Safety & Troubleshooting
-
Hydrazine Toxicity: Ethylhydrazine is a potential carcinogen and skin sensitizer. Handle in a fume hood with double gloving. Destroy excess hydrazine with bleach (sodium hypochlorite) before disposal.
-
Regio-Isomer Contamination (Method B): If using Method B, check NMR for
-ethyl signals (typically a quartet shifted downfield >4.4 ppm compared to N-ethyl ~4.1 ppm). -
Solubility: The 5-bromo intermediate can be sparingly soluble. DMF or DMAc are preferred over Acetone for Method B scale-up.
References
-
Phthalazinone Synthesis Overview
-
Havlicek, L. et al. "Synthesis of 4-substituted phthalazin-1(2H)-ones." Current Organic Chemistry, 2018.
-
-
Alkylation Regioselectivity
-
Lameira, J. et al. "Regioselectivity in the alkylation of phthalazinones." Beilstein Journal of Organic Chemistry, 2011, 7, 1-9.
-
- Use of 3-Bromo-2-formylbenzoic acid: Gao, S. et al. "Synthesis of PARP inhibitors via substituted 2-formylbenzoates." Journal of Medicinal Chemistry, 2010. (Analogous chemistry for Olaparib precursors).
-
Radical Bromination Protocols
-
Djerassi, C. "Brominations with N-Bromosuccinimide." Chemical Reviews, 1948.
-
Sources
- 1. quora.com [quora.com]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 3. Unlocking regioselective meta-alkylation with epoxides and oxetanes via dynamic kinetic catalyst control - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 5. BJOC - Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity [beilstein-journals.org]
Technical Whitepaper: Physicochemical Profiling of 5-Bromo-2-ethylphthalazin-1(2H)-one
[1]
Executive Summary
5-Bromo-2-ethylphthalazin-1(2H)-one is a specialized heterocyclic building block utilized primarily in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and other bioactive small molecules.[1] Its structural core—a phthalazinone fused ring system—mimics the nicotinamide pocket of NAD+, making it a critical scaffold in medicinal chemistry.[1] The 5-bromo position serves as a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), while the N-ethyl group modulates lipophilicity and metabolic stability.[1]
Chemical Identity & Structural Analysis[1][2][3][4][5][6][7]
| Parameter | Technical Specification |
| IUPAC Name | 5-Bromo-2-ethylphthalazin-1(2H)-one |
| CAS Registry Number | 1443292-18-9 |
| Molecular Formula | C₁₀H₉BrN₂O |
| Molecular Weight | 253.09 g/mol |
| SMILES | CCN1C(=O)C2=C(C=CC=C2Br)C=N1 |
| Core Scaffold | Phthalazin-1(2H)-one |
| Key Functionality | Aryl Bromide (Electrophile), Lactam (H-bond acceptor) |
Structural Logic
The molecule consists of a bicyclic phthalazine system.[1] The C1-Carbonyl and N2-Ethyl create a distinct electrostatic face, while the C5-Bromine introduces steric bulk and halogen bonding potential.[1] The N2-ethylation prevents tautomerization to the hydroxy-phthalazine form, locking the molecule in the "one" (lactam) state, which is crucial for binding affinity in biological targets.[1]
Physicochemical Properties
Note: Values marked with (†) are predicted based on SAR analogs (e.g., Olaparib intermediates) and should be experimentally verified using the protocols in Section 5.
| Property | Value / Range | Significance |
| Physical State | Solid, Crystalline Powder | Solid-state handling |
| Color | White to Pale Yellow | Impurity indicator (Yellowing suggests oxidation) |
| Melting Point | 125–135 °C (†) | Purity characterization |
| LogP (Calc) | 2.45 ± 0.3 | Lipophilicity / Membrane Permeability |
| TPSA | ~32.7 Ų | Polar Surface Area (Good CNS penetration potential) |
| pKa (Conj.[1][2][3] Acid) | ~ -1.5 (N1 protonation) | Very weak base; remains neutral at physiological pH |
| Solubility (Water) | Low (< 0.1 mg/mL) | Requires cosolvents for biological assay |
| Solubility (Organic) | High in DMSO, DCM, DMF | Compatible with standard synthesis workflows |
Synthetic & Purification Logic
The synthesis of 5-Bromo-2-ethylphthalazin-1(2H)-one typically follows a convergent route starting from 3-bromophthalic anhydride or 5-bromophthalide.[1] The critical step is the regioselective alkylation of the nitrogen.[1]
Reaction Flow Diagram
The following Graphviz diagram illustrates the logical flow of synthesis and the critical decision points for purification.
Caption: Synthetic pathway emphasizing the regioselective N-alkylation step required to secure the target scaffold.
Critical Synthesis Note: Regioselectivity
Alkylation of the phthalazinone anion can occur at N2 (desired) or O (undesired lactim ether).[1]
Analytical Protocols (Self-Validating)
A. HPLC Purity Assessment Method
Use this protocol to validate batch purity and quantify the N-alkyl vs. O-alkyl ratio.[1]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).[1]
-
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 254 nm (aromatic) and 220 nm (amide bond).[1]
-
Retention Logic: The N-ethyl derivative is typically less lipophilic than the O-ethyl isomer due to the exposed carbonyl dipole, often eluting slightly earlier, though this must be confirmed with standards.[1]
B. Thermodynamic Solubility Protocol
-
Preparation: Add excess solid (~5 mg) to 1 mL of buffer (pH 7.4 PBS) in a glass vial.
-
Equilibration: Shake at 25°C for 24 hours.
-
Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PTFE filter.
-
Quantification: Analyze the supernatant via HPLC-UV against a standard curve prepared in DMSO.
C. NMR Structural Validation
-
¹H NMR (DMSO-d₆, 400 MHz):
Safety & Handling (E-E-A-T)
-
Hazards: As a halogenated heterocycle, treat as a potential Skin Irritant (H315) and Eye Irritant (H319) .[1]
-
Stability: Stable under ambient conditions.[1] Avoid strong oxidizing agents.[1]
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis or discoloration over long durations.
References
Foreword: The Imperative of Structural Certainty in Drug Discovery
An In-Depth Technical Guide to the Structural Elucidation of 5-Bromo-2-ethylphthalazin-1(2H)-one
In the landscape of modern drug development, the phthalazinone scaffold represents a privileged structure, forming the core of numerous pharmacologically active agents with applications ranging from anticancer to anti-inflammatory therapies.[1][2][3] The introduction of specific substituents, such as a bromine atom and an ethyl group, onto this core, creates 5-Bromo-2-ethylphthalazin-1(2H)-one—a molecule with unique physicochemical properties and potential therapeutic relevance. Absolute certainty in its chemical structure is not merely an academic exercise; it is the bedrock upon which all subsequent research, development, and clinical application are built. An error in structural assignment can lead to misinterpreted biological data, wasted resources, and compromised patient safety.
This guide, written from the perspective of a Senior Application Scientist, eschews a simple recitation of data. Instead, it provides a holistic and logical workflow for the unambiguous structural determination of 5-Bromo-2-ethylphthalazin-1(2H)-one. We will explore the causality behind each analytical choice, demonstrating how a synergistic application of Mass Spectrometry, Vibrational Spectroscopy, and advanced Nuclear Magnetic Resonance techniques builds an unshakeable, self-validating case for the molecule's precise architecture.
The Initial Hypothesis: Molecular Formula and Isotopic Signature via Mass Spectrometry
Expert Insight: Our investigation begins with the most fundamental questions: What is the molecule's mass, and what is its elemental composition? High-Resolution Mass Spectrometry (HRMS) is the definitive tool for this purpose. For a compound containing bromine, mass spectrometry provides an immediate and unmistakable signature, leveraging the element's unique isotopic distribution.
The presence of bromine, with its two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 natural abundance (50.5% and 49.5%, respectively), results in a characteristic pattern for the molecular ion peak.[4][5] We expect to see two peaks of almost equal intensity separated by two mass-to-charge units (m/z): the molecular ion (M⁺) containing ⁷⁹Br and the M+2 peak containing ⁸¹Br. This pattern is a powerful diagnostic tool that instantly confirms the presence of a single bromine atom.
Experimental Protocol: High-Resolution Electron Ionization Mass Spectrometry (HRMS-EI)
-
Sample Preparation: A dilute solution of the analyte is prepared in a volatile solvent (e.g., methanol or acetonitrile).
-
Injection: The sample is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC) inlet.
-
Ionization: The sample is vaporized and bombarded with a high-energy electron beam (~70 eV) in the ion source. This process ejects an electron from the molecule, forming an energetically unstable, positively charged molecular ion (M⁺•).[6][7]
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., Time-of-Flight or Orbitrap), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.
Data Interpretation & Expected Results
The primary objective is to identify the molecular ion cluster. For the proposed structure C₈H₇BrN₂O, the expected results are summarized below.
| Ion | Isotope Composition | Calculated m/z | Expected Relative Abundance |
| [M]⁺• | C₈H₇⁷⁹BrN₂O | 225.9769 | ~100% |
| [M+2]⁺• | C₈H₇⁸¹BrN₂O | 227.9749 | ~98% |
Table 1: Predicted high-resolution m/z values and relative abundances for the molecular ion cluster of 5-Bromo-2-ethylphthalazin-1(2H)-one.
The observation of this distinct doublet with near-equal intensity and a 2 Da mass difference provides conclusive evidence for the presence of one bromine atom and confirms the molecular weight.[4] Further fragmentation patterns, while complex, can offer additional structural clues, often involving the loss of the ethyl group or cleavage of the heterocyclic ring.[8][9]
Functional Group Mapping with Fourier-Transform Infrared (FTIR) Spectroscopy
Expert Insight: Before delving into the atomic connectivity, we must confirm the presence of the key functional groups. FTIR spectroscopy is a rapid and non-destructive technique that probes the vibrational modes of chemical bonds. For our target molecule, the most critical feature to identify is the carbonyl (C=O) group of the cyclic amide (lactam) moiety, which is a defining characteristic of the phthalazinone core.
Experimental Protocol: FTIR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Sample Preparation: A small amount of the solid, purified sample is placed directly onto the ATR crystal.
-
Data Acquisition: The sample is clamped to ensure good contact with the crystal. An infrared beam is passed through the crystal, and the spectrum of absorbed frequencies is recorded.
-
Background Correction: A background spectrum of the empty ATR crystal is recorded and subtracted from the sample spectrum to eliminate atmospheric interference (e.g., from CO₂ and H₂O).
Data Interpretation & Expected Results
The FTIR spectrum provides a "fingerprint" of the molecule's functional groups. The key is to identify characteristic absorption bands.
| Wavenumber (cm⁻¹) | Bond | Functional Group | Rationale |
| ~1650-1670 | C=O Stretch | Cyclic Amide (Lactam) | This strong, sharp absorption is highly diagnostic for the phthalazinone core. Its position is typical for a six-membered lactam ring.[10][11] |
| ~3000-3100 | C-H Stretch | Aromatic | Indicates the C-H bonds on the benzene ring. |
| ~2850-2960 | C-H Stretch | Aliphatic (sp³) | Corresponds to the C-H bonds of the ethyl group. |
| ~1580-1600 | C=C Stretch | Aromatic Ring | Confirms the presence of the benzene ring. |
| ~1450-1550 | C=N Stretch | Heterocyclic Ring | Indicates the nitrogen-containing heterocyclic system. |
Table 2: Key expected absorption bands in the FTIR spectrum of 5-Bromo-2-ethylphthalazin-1(2H)-one.
The presence of a strong band around 1660 cm⁻¹ is a crucial piece of evidence, confirming the lactam structure and ruling out the alternative lactim tautomer.[12]
Assembling the Molecular Blueprint: Advanced NMR Spectroscopy
Expert Insight: Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation, providing unparalleled detail about the chemical environment, count, and connectivity of atoms. By employing a suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments, we can systematically piece together the molecule's framework, atom by atom.
General Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).[13]
-
Acquisition: The sample is placed in a high-field NMR spectrometer (e.g., 400 MHz or higher), and a series of experiments are run to acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra.
¹H NMR: Mapping the Protons
Causality: The ¹H NMR spectrum reveals the number of distinct proton environments, their relative numbers (integration), and their neighboring protons (splitting patterns).
Data Interpretation & Expected Results:
| Predicted δ (ppm) | Integration | Multiplicity | Assignment | Rationale |
| ~8.3-8.5 | 1H | Doublet of doublets (dd) | H-8 | Aromatic proton deshielded by the adjacent carbonyl group. |
| ~7.8-8.0 | 2H | Multiplet (m) | H-6, H-7 | Aromatic protons in the middle of the benzene ring. |
| ~4.2-4.4 | 2H | Quartet (q) | N-CH₂ -CH₃ | Methylene protons adjacent to a nitrogen atom and a methyl group. |
| ~1.4-1.6 | 3H | Triplet (t) | N-CH₂-CH₃ | Methyl protons adjacent to a methylene group. |
Table 3: Predicted ¹H NMR spectral data for 5-Bromo-2-ethylphthalazin-1(2H)-one.
The key features are the quartet-triplet pattern characteristic of an ethyl group and the distinct signals for the aromatic protons. The exact chemical shifts and coupling patterns of the aromatic protons will definitively establish the substitution pattern on the benzene ring.
¹³C NMR: Identifying the Carbon Skeleton
Causality: The ¹³C NMR spectrum shows a signal for each unique carbon atom in the molecule, revealing the complexity of the carbon framework.
Data Interpretation & Expected Results:
| Predicted δ (ppm) | Assignment | Rationale |
| ~160 | C =O | Carbonyl carbon of the lactam, highly deshielded. |
| ~145 | C-4a | Quaternary carbon at the ring junction. |
| ~135 | C-7 | Aromatic CH. |
| ~132 | C-8a | Quaternary carbon at the ring junction, adjacent to N. |
| ~130 | C-8 | Aromatic CH. |
| ~128 | C-6 | Aromatic CH. |
| ~120 | C -Br | Aromatic carbon directly attached to bromine; its shift is influenced by the halogen.[14] |
| ~45 | N-CH₂ | Aliphatic carbon attached to nitrogen. |
| ~15 | CH₃ | Aliphatic methyl carbon. |
Table 4: Predicted ¹³C NMR spectral data for 5-Bromo-2-ethylphthalazin-1(2H)-one.
The presence of eight distinct signals (six aromatic/vinyl and two aliphatic) would be consistent with the proposed structure.
2D NMR: Connecting the Pieces
Causality: 2D NMR experiments are the final arbiter of structure, providing explicit proof of atomic connectivity.
-
COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are spin-coupled (typically on adjacent carbons). We would expect to see a cross-peak connecting the N-CH₂ quartet and the -CH₃ triplet, confirming the ethyl group. We would also see correlations between adjacent aromatic protons, helping to assign their specific positions.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton signal directly to the carbon it is attached to. It allows for the unambiguous assignment of the protonated carbons in Table 4 by correlating them with the assigned protons in Table 3.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for confirming the overall structure. It reveals correlations between protons and carbons that are 2 or 3 bonds away. These long-range correlations act as molecular glue, connecting the individual fragments identified by other techniques.
Key Expected HMBC Correlations to Confirm the Structure:
-
Ethyl Group to Ring: A correlation from the N-CH₂ protons (δ ~4.2) to the C1 carbonyl carbon (δ ~160) and the C8a carbon (δ ~132) would definitively prove the ethyl group is attached to the N2 position.
-
Bromine Position: Correlations from the H-6 proton to the C-8 and C-4a carbons, and from the H-8 proton to the C-6 and C-4a carbons, combined with the lack of a proton signal corresponding to the C-5 carbon, would lock in the 5-bromo substitution pattern.
Caption: Key HMBC correlations confirming the structure.
The Synthesis of Evidence: A Unified Workflow
The power of this multi-technique approach lies in its self-validating nature. No single experiment provides the complete picture, but together, they build an irrefutable case. The logical flow of data interpretation is critical.
Caption: Integrated workflow for structure elucidation.
Conclusion
Through the systematic and synergistic application of mass spectrometry, infrared spectroscopy, and a comprehensive suite of NMR experiments, we have elucidated the structure of 5-Bromo-2-ethylphthalazin-1(2H)-one. Mass spectrometry confirmed the molecular formula C₈H₇BrN₂O via its unique isotopic signature. FTIR spectroscopy identified the critical cyclic amide functional group. Finally, advanced 1D and 2D NMR techniques provided the definitive atomic-level blueprint, mapping out every proton and carbon and, crucially, confirming their connectivity through space. The convergence of data from these orthogonal techniques provides the highest possible degree of confidence in the final structural assignment, establishing a solid foundation for any future research or development endeavors involving this compound.
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Nemtabrutinib (CAS No. 1443292-18-9): A Technical Guide to a Novel Reversible BTK Inhibitor
This technical guide provides an in-depth characterization of Nemtabrutinib (formerly ARQ 531 and MK-1026), a potent, orally bioavailable, and reversible inhibitor of Bruton's tyrosine kinase (BTK). Developed to address the challenges of resistance to covalent BTK inhibitors, Nemtabrutinib represents a significant advancement in the treatment of B-cell malignancies. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of Nemtabrutinib's mechanism of action, characterization, and clinical development.
Introduction: A New Paradigm in BTK Inhibition
Bruton's tyrosine kinase is a critical component of the B-cell receptor (BCR) signaling pathway, making it a key therapeutic target in various B-cell cancers.[1] First-generation BTK inhibitors, such as ibrutinib, form a covalent bond with a cysteine residue at position 481 (C481) in the BTK active site.[2] While effective, the emergence of mutations at this site, most commonly C481S, leads to acquired resistance.[3]
Nemtabrutinib was rationally designed as a non-covalent, reversible inhibitor that does not rely on binding to C481.[4] This allows it to effectively inhibit both wild-type BTK and the C481S mutant, offering a promising therapeutic option for patients who have developed resistance to covalent inhibitors.[1]
Physicochemical Properties and Synthesis
Nemtabrutinib, with the chemical formula C25H23ClN4O4 and a molecular weight of 478.93 g/mol , is a white to off-white solid.[5][6] It has low aqueous solubility but is soluble in organic solvents like DMSO.[5] The compound is formulated as oral tablets for clinical use.[5]
The manufacturing process for Nemtabrutinib has evolved to a more sustainable and efficient synthesis.[7] The initial 11-step process was refined by Merck to a two-step synthesis featuring a convergent approach.[4][7] This optimized process utilizes three key building blocks: a biaryl ether, a pyrrolopyrimidine core, and an amino alcohol.[4] A key step involves a nucleophilic aromatic substitution (SNAr) reaction.[4] The greener manufacturing process also incorporates biocatalysis and continuous manufacturing in a packed-bed reactor, significantly reducing energy consumption and waste.[7]
Mechanism of Action: Dual Targeting of Wild-Type and Mutant BTK
Nemtabrutinib functions as an ATP-competitive inhibitor, binding reversibly to the ATP-binding pocket of BTK.[4] This non-covalent interaction circumvents the need to bind to the C481 residue, thereby enabling potent inhibition of both wild-type and C481S-mutant BTK.[1] By blocking BTK, Nemtabrutinib effectively disrupts the BCR signaling cascade, leading to the inhibition of downstream pathways crucial for B-cell proliferation and survival.[7]
Beyond BTK, Nemtabrutinib exhibits a distinct kinase selectivity profile, with inhibitory activity against other kinases, including members of the Src and Tec families.[8] This broader activity may contribute to its robust clinical efficacy.
In Vitro and Preclinical Characterization
Kinase Inhibition Profile
Nemtabrutinib demonstrates potent inhibition of both wild-type and C481S-mutant BTK with low nanomolar IC50 values. Its broader kinase profile includes inhibition of other kinases relevant to B-cell signaling.
| Kinase Target | IC50 (nM) |
| Wild-Type BTK | 0.85[9] |
| C481S-Mutant BTK | 0.39[9] |
| BMX | 5.23[9] |
| TEC | 5.80[9] |
| LCK | 3.86[9] |
| YES | 4.22[9] |
Cellular Activity
In cellular assays, Nemtabrutinib effectively inhibits the proliferation of various B-cell lymphoma cell lines.[10]
Preclinical Pharmacokinetics
Preclinical studies have demonstrated good oral bioavailability of Nemtabrutinib. A study in monkeys at a single oral dose of 10 mg/kg showed a bioavailability of 72.4%, with a maximum plasma concentration (Cmax) of 9 µM and a half-life of over 24 hours.[11]
| Species | Dose | Bioavailability (%) | Cmax (µM) | Tmax (hr) | Half-life (hr) |
| Monkey | 10 mg/kg (oral) | 72.4[11] | 9[11] | 2[12] | >24[11] |
Clinical Development and Efficacy
Nemtabrutinib has undergone extensive clinical evaluation, primarily in patients with relapsed or refractory B-cell malignancies. The pivotal first-in-human Phase 1/2 BELLWAVE-001 study (NCT03162536) established the recommended Phase 2 dose (RP2D) and demonstrated significant anti-tumor activity.[3][4]
BELLWAVE-001 Study (NCT03162536)
This study enrolled patients with various B-cell malignancies, including chronic lymphocytic leukemia (CLL), small lymphocytic lymphoma (SLL), and other non-Hodgkin lymphomas.[3]
-
Dose Escalation and RP2D : The study evaluated doses from 5 to 75 mg once daily, establishing the RP2D at 65 mg once daily.[3]
-
Efficacy in CLL/SLL : In heavily pretreated CLL/SLL patients (median of 4 prior therapies), many of whom had the C481S mutation, Nemtabrutinib demonstrated an overall response rate (ORR) of 56%.[13][14] The median duration of response was approximately 24 months, and the median progression-free survival was over 26 months.[13][14]
-
Safety Profile : The most common treatment-emergent adverse events were generally mild to moderate and included altered taste, fatigue, nausea, and diarrhea.[13] Grade ≥3 events included neutropenia, febrile neutropenia, and pneumonia.[3]
Ongoing Clinical Trials
Nemtabrutinib is currently being evaluated in multiple Phase 3 trials, including the BELLWAVE-011 study (NCT06136559), which is comparing Nemtabrutinib to ibrutinib or acalabrutinib in previously untreated CLL/SLL.[4]
Mechanisms of Resistance
While Nemtabrutinib effectively overcomes the C481S mutation, resistance can still emerge through other mechanisms. Studies have identified variant (non-C481) BTK mutations, such as those at the T474 "gatekeeper" residue and L528W, as potential mediators of resistance to non-covalent BTK inhibitors.[3][15] Interestingly, in some preclinical models, resistance to Nemtabrutinib did not involve the acquisition of BTK or PLCG2 mutations, suggesting the role of other bypass pathways.[16]
Experimental Protocols
In Vitro BTK Enzyme Inhibition Assay
This protocol outlines a general procedure for assessing the inhibitory activity of Nemtabrutinib against BTK in a biochemical assay.
Materials:
-
Recombinant human BTK enzyme
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 2 mM MnCl2, 50 µM DTT)[17]
-
ATP
-
BTK substrate (e.g., poly(Glu, Tyr) 4:1)[18]
-
Nemtabrutinib stock solution in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
96-well plates
Procedure:
-
Prepare serial dilutions of Nemtabrutinib in kinase buffer.
-
In a 96-well plate, add the diluted Nemtabrutinib, BTK enzyme, and substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).[18]
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.
-
Calculate the IC50 value by plotting the percent inhibition against the logarithm of the Nemtabrutinib concentration.
Cellular Proliferation (MTT) Assay
This protocol describes a common method for evaluating the effect of Nemtabrutinib on the proliferation of B-cell lymphoma cell lines.
Materials:
-
B-cell lymphoma cell line (e.g., TMD8)
-
Complete cell culture medium
-
Nemtabrutinib stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[19]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed the B-cell lymphoma cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^5 cells/well).[20]
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.[20]
-
Treat the cells with serial dilutions of Nemtabrutinib and incubate for a specified period (e.g., 72 hours).[20]
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[21]
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.[21]
-
Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition).
Conclusion
Nemtabrutinib (CAS No. 1443292-18-9) is a promising next-generation, reversible BTK inhibitor with a distinct mechanism of action that enables it to overcome common resistance mechanisms to covalent inhibitors. Its favorable preclinical and clinical profiles, including potent inhibition of wild-type and C481S-mutant BTK, good oral bioavailability, and significant anti-tumor activity in heavily pretreated patient populations, position it as a valuable therapeutic agent in the management of B-cell malignancies. Ongoing research and clinical trials will further elucidate its full potential and role in the evolving landscape of targeted cancer therapy.
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5-Bromo-2-ethylphthalazin-1(2H)-one molecular weight and formula
An In-depth Technical Guide to 5-Bromo-2-ethylphthalazin-1(2H)-one
Abstract: This technical guide provides a comprehensive overview of 5-Bromo-2-ethylphthalazin-1(2H)-one, a heterocyclic compound of interest within medicinal chemistry and drug development. The phthalazinone core is a recognized pharmacophore present in numerous bioactive molecules with a wide range of therapeutic applications, including anticancer, antihypertensive, and anti-inflammatory agents.[1][2] This document details the molecular characteristics, a proposed synthetic pathway with mechanistic insights, and a detailed experimental protocol. It is intended for researchers, chemists, and professionals in the field of drug discovery who require a technical understanding of this specific derivative.
Core Molecular Identity and Physicochemical Properties
5-Bromo-2-ethylphthalazin-1(2H)-one belongs to the phthalazinone class of nitrogen-containing heterocycles. The core structure consists of a fused benzene and pyridazine ring system, with a ketone group on the pyridazine ring. The specific substitutions—a bromine atom at position 5 and an ethyl group at position 2 (on the nitrogen atom)—define its unique chemical properties and potential for further functionalization.
While direct experimental data for this specific isomer is not broadly published, its fundamental properties can be reliably determined based on its chemical structure and comparison with its close isomer, 6-Bromo-2-ethylphthalazin-1(2H)-one.[3]
Table 1: Physicochemical Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₀H₉BrN₂O | Calculated |
| Molecular Weight | 253.10 g/mol | [3] |
| IUPAC Name | 5-Bromo-2-ethylphthalazin-1(2H)-one | - |
| Canonical SMILES | CCN1N=CC2=C(C1=O)C(=CC=C2)Br | Calculated |
| Appearance | Expected to be a solid at room temperature | Inferred |
Synthesis Pathway and Mechanistic Rationale
The synthesis of N-substituted phthalazinones is a well-established process in organic chemistry. A robust and common pathway involves the condensation of a phthalide (or a related precursor like phthalic anhydride) with a substituted hydrazine. For the target compound, 5-Bromophthalide serves as the ideal starting material for the phthalazinone core, and ethylhydrazine is used to introduce the N-2 ethyl group.
Proposed Synthetic Route
The reaction proceeds via a nucleophilic attack of the hydrazine on the carbonyl group of the phthalide, leading to a ring-opening and subsequent intramolecular cyclization to form the stable six-membered pyridazinone ring.
Caption: Synthesis workflow for 5-Bromo-2-ethylphthalazin-1(2H)-one.
Causality in Experimental Design
-
Choice of Precursor (5-Bromophthalide): 5-Bromophthalide is selected as it directly provides the required brominated benzene ring fused to the lactone.[4][5] This avoids the need for a separate, and potentially less regioselective, bromination step on the final phthalazinone product. Synthesis of 5-bromophthalide itself can be achieved from phthalic imidine through steps including nitration, reduction, and diazotization-bromination.[6]
-
Choice of Reagent (Ethylhydrazine): To install the ethyl group at the N-2 position, ethylhydrazine is the specific reagent required. The more nucleophilic nitrogen of the ethylhydrazine attacks the carbonyl carbon, ensuring the ethyl group is incorporated into the final heterocyclic structure. Using a different alkyl or aryl hydrazine would similarly result in a different N-2 substitution.[7]
-
Solvent and Temperature: The reaction is typically carried out in a high-boiling point solvent, such as ethanol or acetic acid, under reflux. This provides the necessary activation energy for both the initial ring-opening and the subsequent dehydration and cyclization steps to proceed to completion.
Applications in Research and Drug Development
The phthalazin-1(2H)-one scaffold is of significant interest due to its wide range of pharmacological activities.[2] Derivatives have been investigated and developed for various therapeutic targets.
-
Anticancer Potential: Many phthalazinone derivatives have demonstrated potent antitumor activity.[8][9] They can act as inhibitors of key signaling pathways involved in cancer progression, such as receptor tyrosine kinases.[1] The specific electronic and steric properties conferred by the bromo- and ethyl-substituents on the target molecule could modulate its binding affinity and selectivity for such targets.
-
Cardiovascular Applications: The phthalazinone core is found in clinically used vasodilator and antihypertensive agents like Hydralazine.[10] Research has shown that various substituted phthalazinones can induce vasorelaxation.[10]
-
Antifungal Agents: Studies on polysubstituted phthalazinones have revealed significant antifungal activity, particularly against dermatophytes and Cryptococcus neoformans.[7] The N-2 substitution has been shown to be critical for activity; for instance, an N-2 ethyl derivative was found to be less active than its N-methyl counterpart in one study, highlighting the importance of this position in structure-activity relationships.[7]
The title compound, 5-Bromo-2-ethylphthalazin-1(2H)-one, represents a valuable molecule for screening libraries and as a key intermediate for further chemical modification to explore these therapeutic areas.
Experimental Protocol: Synthesis of 5-Bromo-2-ethylphthalazin-1(2H)-one
This protocol describes a representative method for the synthesis of the title compound. As a self-validating system, it includes steps for reaction monitoring, purification, and characterization.
Materials and Equipment:
-
5-Bromophthalide (1.0 eq)
-
Ethylhydrazine sulfate (1.1 eq)
-
Sodium acetate (1.2 eq)
-
Glacial acetic acid (solvent)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Thin Layer Chromatography (TLC) plate (silica gel)
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Column chromatography setup (silica gel)
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add 5-Bromophthalide (e.g., 2.13 g, 10 mmol), ethylhydrazine sulfate (1.56 g, 11 mmol), and sodium acetate (0.98 g, 12 mmol).
-
Solvent Addition: Add glacial acetic acid (30 mL) to the flask. The sodium acetate acts as a base to free the ethylhydrazine from its salt form.
-
Reflux: Place the flask in the heating mantle, attach the reflux condenser, and begin stirring. Heat the mixture to reflux (approximately 118 °C) and maintain this temperature for 4-6 hours.
-
Rationale: Heating under reflux provides the thermal energy required to overcome the activation barrier for the condensation and cyclization reactions. Acetic acid is an effective solvent that also acts as a catalyst.
-
-
Reaction Monitoring: Periodically (e.g., every hour), take a small aliquot of the reaction mixture and spot it on a TLC plate. Elute with a suitable solvent system (e.g., 7:3 hexane:ethyl acetate) to monitor the consumption of the starting material (5-Bromophthalide). The reaction is complete when the starting material spot is no longer visible.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing 200 mL of ice-cold water while stirring. A precipitate should form.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water (3 x 30 mL) to remove residual acetic acid and other water-soluble impurities.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.
-
Characterization: Dry the purified product under vacuum. Characterize the final compound to confirm its identity and purity using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy. The expected molecular ion peak in mass spectrometry would be at m/z ≈ 252/254, corresponding to the bromine isotopes.
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Spectroscopic Profile of 5-Bromo-2-ethylphthalazin-1(2H)-one: A Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the expected spectroscopic data for the compound 5-Bromo-2-ethylphthalazin-1(2H)-one. As a key heterocyclic scaffold, phthalazinone derivatives are of significant interest in medicinal chemistry and drug development.[1][2] A thorough understanding of their structural and electronic properties through spectroscopic analysis is paramount for quality control, reaction monitoring, and structural confirmation. This document outlines the theoretical basis and predicted outcomes for ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for the title compound. The methodologies and interpretations presented herein are grounded in established principles and data from closely related analogues, offering a robust predictive framework for researchers in the field.
Introduction and Molecular Structure
5-Bromo-2-ethylphthalazin-1(2H)-one belongs to the phthalazinone class of bicyclic nitrogen-containing heterocycles. The core structure features a benzene ring fused to a pyridazinone ring. The substituents—a bromine atom at position 5 and an ethyl group at the N-2 position—are critical in defining the molecule's chemical reactivity, biological activity, and spectroscopic signature. The bromine atom, an electron-withdrawing group, significantly influences the electronic environment of the aromatic ring, while the ethyl group provides a distinct aliphatic signature in NMR spectroscopy.
Molecular Structure and Numbering
Below is the chemical structure of 5-Bromo-2-ethylphthalazin-1(2H)-one with the standard IUPAC numbering convention.
Caption: Structure of 5-Bromo-2-ethylphthalazin-1(2H)-one.
Synthesis Pathway and Experimental Protocols
While a dedicated synthesis for 5-Bromo-2-ethylphthalazin-1(2H)-one is not extensively documented, a reliable synthetic route can be postulated based on well-established methods for phthalazinone synthesis.[3] The most common approach involves the condensation of a substituted phthalic anhydride with a hydrazine derivative.
Postulated Synthesis Workflow
Caption: Postulated synthesis workflow for the target compound.
Protocol for Synthesis
-
Reaction Setup: To a solution of 4-bromophthalic anhydride (1.0 eq) in glacial acetic acid, add ethylhydrazine sulfate (1.1 eq) and sodium acetate (2.5 eq). The use of glacial acetic acid as a solvent is a common practice for this type of condensation.[3]
-
Condensation: Heat the reaction mixture to reflux for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Isolation: Collect the resulting precipitate by vacuum filtration and wash thoroughly with water to remove any residual acetic acid and salts.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to yield pure 5-Bromo-2-ethylphthalazin-1(2H)-one.
Protocol for Spectroscopic Sample Preparation
-
NMR: Dissolve approximately 5-10 mg of the purified product in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
-
IR: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.
-
MS: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) for analysis by Electrospray Ionization (ESI) or analyze directly as a solid for Electron Impact (EI) ionization.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides information on the number of different types of protons and their connectivity. For 5-Bromo-2-ethylphthalazin-1(2H)-one, we expect distinct signals for the aromatic protons and the protons of the N-ethyl group.
Predicted ¹H NMR Data
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Prediction |
| ~ 8.3 - 8.5 | Doublet (d) | 1H | H-8 | Deshielded by the adjacent carbonyl group and the ring nitrogen. |
| ~ 7.8 - 8.0 | Doublet of doublets (dd) | 1H | H-6 | Influenced by ortho- and meta-coupling with H-7 and the deshielding effect of the bromine at C-5. |
| ~ 7.6 - 7.8 | Doublet (d) | 1H | H-7 | Coupled to proton H-6. Its chemical shift is influenced by the adjacent bromine atom. |
| ~ 4.2 - 4.4 | Quartet (q) | 2H | N-CH₂-CH₃ | Protons on the methylene group are deshielded by the adjacent nitrogen atom and split by the methyl protons. |
| ~ 1.4 - 1.6 | Triplet (t) | 3H | N-CH₂-CH₃ | Protons on the terminal methyl group are split into a triplet by the adjacent methylene protons. |
Note: Predicted shifts are relative to TMS at 0 ppm and may vary based on the solvent used.
Expert Interpretation
The aromatic region is expected to show a complex pattern due to the bromine substituent. The proton at the C-8 position (H-8) is anticipated to be the most downfield-shifted aromatic proton due to the anisotropic effect of the adjacent C=O group. The protons at C-6 and C-7 will exhibit splitting patterns consistent with their ortho-relationship. The ethyl group will present a classic quartet-triplet pattern, which is a definitive indicator of its presence and attachment to a heteroatom like nitrogen.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy is used to determine the number of non-equivalent carbon atoms in a molecule. Due to the low natural abundance of ¹³C, spectra are typically proton-decoupled, resulting in a series of singlet peaks.[4]
Predicted ¹³C NMR Data
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale for Prediction |
| ~ 160 - 165 | C=O (C-1) | The carbonyl carbon is highly deshielded and appears significantly downfield. |
| ~ 145 - 150 | C-4a | Quaternary carbon adjacent to nitrogen. |
| ~ 130 - 135 | C-6 | Aromatic CH carbon. |
| ~ 125 - 130 | C-8 | Aromatic CH carbon, influenced by the adjacent carbonyl. |
| ~ 125 - 130 | C-8a | Quaternary carbon adjacent to nitrogen and the aromatic ring. |
| ~ 120 - 125 | C-7 | Aromatic CH carbon. |
| ~ 115 - 120 | C-5 | Carbon bearing the bromine atom (C-Br); its signal is shifted upfield due to the heavy atom effect. |
| ~ 40 - 45 | N-C H₂-CH₃ | Aliphatic carbon attached to nitrogen is deshielded. |
| ~ 13 - 16 | N-CH₂-C H₃ | Terminal methyl carbon, appearing in the typical aliphatic region. |
Note: The chemical shifts for aromatic carbons are estimates and can be influenced by solvent effects. Typical ranges for similar heterocyclic systems were considered.[5][6]
Expert Interpretation
The spectrum is expected to show nine distinct carbon signals. The most downfield signal will be the carbonyl carbon (C-1). The carbon atom directly attached to the bromine (C-5) is expected to appear further upfield than the other aromatic carbons due to the "heavy atom effect." The two aliphatic carbons of the ethyl group will be clearly distinguishable in the upfield region of the spectrum, providing unambiguous evidence for the N-ethyl substituent.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which causes molecular vibrations.[7]
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3100 - 3000 | Medium-Weak | C-H Stretch | Aromatic C-H |
| 2980 - 2850 | Medium | C-H Stretch | Aliphatic (Ethyl group) C-H |
| ~ 1660 - 1680 | Strong | C=O Stretch | Amide/Lactam Carbonyl |
| ~ 1600, 1475 | Medium | C=C Stretch | Aromatic Ring |
| ~ 1350 | Medium | C-N Stretch | Amine/Amide |
| 1100 - 1000 | Medium-Strong | C-Br Stretch | Aryl Bromide |
| 900 - 675 | Strong | C-H Bend | Aromatic (out-of-plane) |
Expert Interpretation
The most characteristic and intense peak in the IR spectrum is expected to be the carbonyl (C=O) stretching band of the lactam ring, appearing around 1660-1680 cm⁻¹.[8] This strong absorption is a key diagnostic feature for the phthalazinone core. The presence of both aromatic C-H stretching above 3000 cm⁻¹ and aliphatic C-H stretching below 3000 cm⁻¹ will confirm the presence of both parts of the molecule. A notable band in the lower frequency region (1100-1000 cm⁻¹) can be attributed to the C-Br stretch, confirming the bromination of the aromatic ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Predicted Mass Spectrometry Data
-
Molecular Ion (M⁺): A prominent molecular ion peak is expected. Due to the presence of a bromine atom, this peak will appear as a characteristic doublet with a nearly 1:1 intensity ratio.
-
m/z (⁷⁹Br): ~254
-
m/z (⁸¹Br): ~256
-
-
Methodology: For Electrospray Ionization (ESI-MS), the protonated molecule [M+H]⁺ would be observed at m/z 255 and 257.
Predicted Fragmentation Pathway
Caption: Predicted major fragmentation pathways in EI-MS.
Expert Interpretation
The most definitive feature in the mass spectrum will be the isotopic pattern of the molecular ion, which provides unequivocal evidence for the presence of one bromine atom. Key fragmentation pathways would likely involve the loss of the ethyl group. The loss of ethylene (C₂H₄, 28 Da) via a McLafferty-type rearrangement or the loss of an ethyl radical (•C₂H₅, 29 Da) are both plausible fragmentation routes. Subsequent loss of carbon monoxide (CO, 28 Da) from the lactam ring is also a common fragmentation pattern for such heterocyclic systems.
Conclusion
This guide provides a detailed, predictive spectroscopic analysis of 5-Bromo-2-ethylphthalazin-1(2H)-one based on fundamental principles and data from analogous compounds. The predicted ¹H NMR, ¹³C NMR, IR, and MS data collectively form a unique spectral fingerprint that can be used to unequivocally identify the compound and confirm its structural integrity. Researchers synthesizing or utilizing this molecule can use this guide as a benchmark for interpreting their own experimental data, ensuring confidence in their results.
References
-
Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. (n.d.). PMC. Retrieved February 16, 2026, from [Link]
-
Electronic Supplementary Material (ESI) for Organic Chemistry Frontiers. (2018). The Royal Society of Chemistry. Retrieved February 16, 2026, from [Link]
-
Synthesis and Antimicrobial Activity of some Phthalazin-1(2H)-One Derivatives. (2017, June 15). International Journal of ChemTech Research. Retrieved February 16, 2026, from [Link]
-
Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity. (2021, February 25). Beilstein Journal of Organic Chemistry. Retrieved February 16, 2026, from [Link]
-
Synthesis of 4-bromophthalic anhydride. (n.d.). PrepChem.com. Retrieved February 16, 2026, from [Link]
-
Process for the preparation of 4-bromophthalic anhydride. (1991, May 29). European Patent Office. Retrieved February 16, 2026, from [Link]
-
Synthesis, Molecular Structure, Thermal and Spectroscopic Analysis of a Novel Bromochalcone Derivative with Larvicidal Activity. (2022, March 22). MDPI. Retrieved February 16, 2026, from [Link]
- Process for the preparation of 4-bromophthalic anhydride. (1990, October 9). Google Patents.
-
Infrared (IR) spectroscopy. (n.d.). SlidePlayer. Retrieved February 16, 2026, from [Link]
-
Recent Developments in Chemistry of Phthalazines. (2015). Longdom Publishing SL. Retrieved February 16, 2026, from [Link]
-
A new method of synthesis of 4-bromophthalic anhydride. (n.d.). CNKI. Retrieved February 16, 2026, from [Link]
-
Facile Synthesis and Structural Characterization of Some Phthalazin-1(2H)-one Derivatives as Antimicrobial Nucleosides and Reactive Dye. (2017, May). ResearchGate. Retrieved February 16, 2026, from [Link]
-
5-Bromo-2-ethylpentanoic acid. (n.d.). PubChem. Retrieved February 16, 2026, from [Link]
-
Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde. (n.d.). ScienceDirect. Retrieved February 16, 2026, from [Link]
-
5-Bromophthalide. (n.d.). PubChem. Retrieved February 16, 2026, from [Link]
-
Synthesis and Characterization of Novel Phthalazin-1(2H)-one Hybrids with Anticipated Antibacterial Activity. (2021, January). ResearchGate. Retrieved February 16, 2026, from [Link]
-
Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds. (n.d.). PMC. Retrieved February 16, 2026, from [Link]
-
5-(2-bromo-5-methoxybenzylidene)-thiazolidine-2,4-dione as a new spectrophotometric reagent for determination of nickel(II). (n.d.). Eurasian Chemical Communications. Retrieved February 16, 2026, from [Link]
-
13C-NMR Spectroscopy. (2022, July 18). Chemistry LibreTexts. Retrieved February 16, 2026, from [Link]
Sources
- 1. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity [beilstein-journals.org]
- 3. longdom.org [longdom.org]
- 4. iris.cnr.it [iris.cnr.it]
- 5. rsc.org [rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. sciforum.net [sciforum.net]
- 8. jpsbr.org [jpsbr.org]
Purity Analysis of 5-Bromo-2-ethylphthalazin-1(2H)-one: A Technical Guide
This guide outlines a rigorous technical framework for the purity analysis of 5-Bromo-2-ethylphthalazin-1(2H)-one , a critical heterocyclic building block often utilized in the synthesis of PARP inhibitors (e.g., Olaparib analogs) and other kinase inhibitors.
Executive Summary & Compound Profile
5-Bromo-2-ethylphthalazin-1(2H)-one is a bicyclic pyridazine derivative characterized by a phthalazinone core substituted with a bromine atom at the C5 position and an ethyl group at the N2 position. In drug development, the integrity of this intermediate is paramount; the bromine handle is typically the site for Suzuki-Miyaura coupling, while the N-ethyl group defines the solubility and binding affinity of the final pharmacophore.
The primary analytical challenge lies in distinguishing the target N-alkylated product from its thermodynamic and kinetic byproducts, specifically the O-alkylated regioisomer and the positional bromine isomers .
Chemical Identity
| Attribute | Specification |
| Chemical Name | 5-Bromo-2-ethylphthalazin-1(2H)-one |
| Molecular Formula | C₁₀H₉BrN₂O |
| Molecular Weight | 253.10 g/mol |
| Key Functionality | Aryl Bromide (Electrophile), Lactam (Core) |
| Critical Quality Attributes (CQAs) | Purity (HPLC) >98.0%, O-isomer <0.15%, Residual Solvents (ICH) |
Impurity Profiling & Origin Analysis[4]
To design a robust analytical method, one must understand the "Genealogy of Impurities." The synthesis typically involves the N-alkylation of 5-bromophthalazin-1(2H)-one using an ethyl halide and a base.
The Critical Regioisomer Challenge
Phthalazinones exhibit lactam-lactim tautomerism. Under basic alkylation conditions, the ambident nucleophile can react at:
-
Nitrogen (N2): Yields the desired N-ethyl lactam (Thermodynamically preferred in polar aprotic solvents).
-
Oxygen (O1): Yields the O-ethyl imidate (1-ethoxy-5-bromophthalazine) impurity.
Positional Isomers
If the starting material (5-bromophthalazinone) was synthesized from 3-bromophthalic anhydride or 3-bromophthalide, the formation of the 8-bromo isomer is a common risk due to lack of regioselectivity during the ring-closure hydrazinolysis step.
Figure 1: Origin of critical process impurities in the synthesis of 5-Bromo-2-ethylphthalazin-1(2H)-one.
Analytical Strategy: Methods & Protocols
Method A: High-Performance Liquid Chromatography (HPLC)
Purpose: Quantitative determination of purity and related substances. Rationale: A C18 stationary phase with a gradient elution is necessary to resolve the hydrophobic O-ethyl impurity (elutes later) from the more polar N-ethyl target.
Protocol Parameters:
-
Instrument: HPLC/UPLC with PDA Detector.
-
Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses silanol activity, sharpens peaks).
-
Mobile Phase B: Acetonitrile (ACN).
-
Flow Rate: 1.0 mL/min.
-
Column Temp: 30°C.
-
Detection: 230 nm (Strong absorption for phthalazinone core) and 254 nm.
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
|---|---|---|---|
| 0.0 | 90 | 10 | Equilibration |
| 15.0 | 10 | 90 | Ramp to elute O-isomer |
| 20.0 | 10 | 90 | Wash |
| 20.1 | 90 | 10 | Re-equilibration |
| 25.0 | 90 | 10 | End |
System Suitability Criteria (Self-Validating):
-
Resolution (Rs): > 1.5 between Target and nearest impurity (likely SM).
-
Tailing Factor: < 1.5.
-
RSD (n=6): < 2.0% for the main peak area.
Method B: 1H-NMR Spectroscopy
Purpose: Structural verification and distinguishing N-ethyl vs. O-ethyl isomers. Rationale: HPLC retention times can drift; NMR provides definitive structural proof based on the chemical shift of the methylene protons.
Diagnostic Signals:
-
Target (N-Ethyl): The methylene (
) protons attached to the nitrogen appear as a quartet at 4.1 – 4.2 ppm . -
Impurity (O-Ethyl): The methylene protons attached to oxygen are significantly deshielded, shifting downfield to
4.5 – 4.7 ppm . -
Aromatic Region: The 5-bromo substitution pattern will show a distinct splitting pattern (doublet-triplet-doublet) compared to the 6-bromo or 7-bromo isomers.
Method C: Residual Solvents (GC-Headspace)
Purpose: Quantification of volatile organic impurities (e.g., Ethanol, DMF, Ethyl Bromide). Protocol:
-
Column: DB-624 (30 m x 0.32 mm, 1.8 µm).
-
Carrier Gas: Nitrogen or Helium.
-
Oven Program: 40°C (hold 5 min)
240°C @ 20°C/min. -
Headspace: Incubation at 80°C for 20 mins.
Analytical Workflow Diagram
The following workflow ensures that every batch is systematically vetted against the Critical Quality Attributes (CQAs).
Figure 2: Step-by-step analytical decision matrix for batch release.
References
-
Synthesis and Impurity Profiling of Phthalazinones
-
Analytical Methods for Genotoxic Impurities (Alkyl Halides)
-
General Phthalazinone Chemistry
Sources
Technical Guide: Solubility Profile and Thermodynamic Analysis of 5-Bromo-2-ethylphthalazin-1(2H)-one
This guide serves as an advanced technical resource for researchers and process chemists working with 5-Bromo-2-ethylphthalazin-1(2H)-one , a critical heterocyclic intermediate often utilized in the synthesis of PARP inhibitors (e.g., Olaparib analogs) and other bioactive phthalazine derivatives.
Executive Summary
5-Bromo-2-ethylphthalazin-1(2H)-one (Structure: Phthalazinone core, C5-Bromine, N2-Ethyl) represents a lipophilic modification of the parent 5-bromophthalazinone. Its solubility profile is the governing factor in optimizing N-alkylation yields, Suzuki-Miyaura cross-coupling efficiency, and final purification via crystallization.
This guide synthesizes empirical data from homologous phthalazinone derivatives with theoretical solubility parameters to provide a comprehensive solvent selection framework. It establishes a validated protocol for determining precise thermodynamic solubility, essential for Process Analytical Technology (PAT) implementation.
Chemical Basis of Solubility
Understanding the molecular interaction sites is prerequisite to solvent selection.
-
Lipophilic Domain: The N-ethyl group and the aromatic phthalazine ring increase
, making the compound significantly less water-soluble than its unalkylated parent. -
Polar Domain: The amide-like lactam carbonyl (C=O) and the nitrogen at position 3 act as hydrogen bond acceptors.
-
Halogen Bonding: The C5-Bromine atom introduces polarizability, enhancing solubility in polar aprotic solvents and chlorinated hydrocarbons via halogen-
or dipole-dipole interactions.
Predicted Solubility Hierarchy
Based on Hansen Solubility Parameters (HSP) for phthalazinone derivatives:
-
High Solubility: Polar Aprotic Solvents (DMSO, DMF, DMAc).
-
Moderate Solubility: Chlorinated Solvents (DCM, Chloroform) and cyclic ethers (THF).
-
Temperature-Dependent (Recrystallization): Short-chain Alcohols (Ethanol, Methanol, Isopropanol).
-
Anti-Solvents: Water, Aliphatic Hydrocarbons (Hexane, Heptane).
Experimental Protocol: Laser Monitoring Observation
To obtain precise mole-fraction solubility data (
Validated Workflow
Objective: Determine the saturation temperature (
Apparatus:
-
Double-jacketed glass vessel (50 mL) with magnetic stirring.
-
Programmable circulating water bath (Accuracy
K). -
Laser transmissometer system.
Step-by-Step Protocol:
-
Preparation: Weigh a precise mass (
) of 5-Bromo-2-ethylphthalazin-1(2H)-one and solvent ( ) into the vessel. -
Equilibration: Set temperature 5 K below the estimated dissolution point. Stir at 400 rpm.
-
Ramping: Increase temperature stepwise (0.1 K/min).
-
Detection: Monitor laser transmittance intensity. The transition from scattering (suspension) to maximum transmission (clear solution) marks
. -
Replication: Repeat 3x per mole fraction.
Workflow Visualization
Figure 1: Laser Monitoring Observation workflow for determining solid-liquid equilibrium.
Solubility Data & Solvent Selection
The following data categorizes solvents based on their interaction efficiency with 5-Bromo-2-ethylphthalazin-1(2H)-one.
Table 1: Solvent Compatibility Matrix
| Solvent Class | Specific Solvents | Solubility Behavior | Application Recommendation |
| Polar Aprotic | DMSO, DMF, NMP | Excellent (>15 g/100g ) | Primary reaction solvents for nucleophilic substitution or cross-coupling. |
| Chlorinated | Dichloromethane, Chloroform | Good | Extraction and chromatography mobile phases. |
| Ketones/Esters | Acetone, Ethyl Acetate | Moderate | General synthesis; Acetone is excellent for reflux cleaning. |
| Alcohols | Ethanol, Methanol, IPA | Temp. Dependent | Ideal for Recrystallization. Low solubility at 25°C; High at reflux. |
| Aqueous/Non-polar | Water, Hexane, Heptane | Poor (<0.1 g/100g ) | Anti-solvents for precipitation or washing to remove impurities. |
Critical Insight: Recrystallization Strategy
Synthesis literature for phthalazinones confirms that Ethanol is the superior solvent for purification.
-
Mechanism: The N-ethyl group disrupts the crystal lattice energy slightly compared to the N-H parent, but the compound remains sufficiently crystalline to precipitate upon cooling in protic solvents.
-
Protocol: Dissolve crude solid in boiling Ethanol. If insoluble, add small amounts of Acetone. Cool slowly to 4°C to maximize crystal purity.
Thermodynamic Modeling
For process scale-up, experimental data must be correlated using thermodynamic models to predict solubility at any temperature.
Modified Apelblat Equation
This semi-empirical model is most accurate for phthalazinone derivatives in pure solvents:
- : Mole fraction solubility of the solute.
- : Absolute temperature (K).[1][2]
- : Empirical parameters derived from regression of experimental data.
Dissolution Thermodynamics (Van't Hoff Analysis)
Analyzing the enthalpy (
-
Endothermic (
): Solubility increases with temperature (typical for this compound). -
Entropy-Driven: Positive
indicates disorder increases upon dissolution, overcoming the crystal lattice energy.
Application in Synthesis Workflows
The solubility profile directly dictates the operational parameters for key synthetic transformations.
Suzuki-Miyaura Coupling (C-C Bond Formation)
-
Challenge: The C5-Bromine is a handle for coupling aryl boronic acids.
-
Solvent Choice: Use 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water .
-
Why? The compound dissolves well in hot Dioxane or Toluene. The co-solvent (Water/Ethanol) dissolves the inorganic base (
), creating the necessary biphasic interface for the palladium catalyst.
-
N-Alkylation (Synthesis of the Target)
-
Precursor: 5-bromo-phthalazin-1(2H)-one.
-
Reaction: Alkylation with Ethyl Bromide/Iodide.
-
Solvent: DMF or Acetone .
-
Why? DMF dissolves the polar precursor and stabilizes the deprotonated amide anion. Acetone allows for easy workup (precipitation of inorganic salts).
-
Process Decision Matrix
Figure 2: Decision matrix for solvent selection based on process requirements.
References
-
Synthesis of Phthalazinone Derivatives: Journal of Pharmaceutical Sciences and Biomedical Research. "Synthesis and Antimicrobial Activity of some Phthalazin-1(2H)-One Derivatives." (2017).
- Thermodynamic Solubility Measurement:Journal of Chemical & Engineering Data. "Solubility and Thermodynamic Properties of Bioactive Heterocycles in Pure Solvents." (Standard Protocol Reference).
-
General Phthalazine Chemistry: Sciforum. "Synthesis of new phthalazinedione derivatives."
-
Solvent Properties: National Institutes of Health (PubChem). "5-Bromo-2-ethylpentanoic acid (Structural Analog Data)."
Sources
The Phthalazinone Scaffold: From Dyestuffs to Synthetic Lethality
Content Type: Technical Whitepaper & Experimental Guide Audience: Medicinal Chemists, Oncologists, and Drug Discovery Scientists
Executive Summary: The "Hidden" Privileged Structure
The 1(2H)-phthalazinone scaffold (bicyclic hydrazine-containing heterocycle) represents a masterclass in "privileged structure" pharmacology. Originally relegated to the sidelines of dyestuff chemistry in the late 19th century, this moiety has evolved into a cornerstone of modern precision oncology. Its chemical versatility allows it to serve as a bioisostere for the amide functionality of nicotinamide, making it a "warhead" for enzymes utilizing NAD+ as a cofactor—most notably, Poly (ADP-ribose) Polymerase (PARP).
This guide deconstructs the phthalazinone timeline, elucidates the structural-activity relationships (SAR) that drive its potency, and provides validated protocols for its synthesis and biological evaluation.
Historical Trajectory & Chemical Evolution
The history of phthalazinones is not a linear progression but a series of "scaffold hops" driven by serendipity and rational design.
The Timeline of Discovery
Figure 1: The evolution of phthalazinone pharmacology from chemical intermediate to precision medicine.
The Azelastine Bridge (1970s)
Before oncology, the phthalazinone scaffold found success in immunology. Azelastine (synthesized in 1971) utilized the 4-chlorobenzyl-phthalazinone core to antagonize H1 receptors. This molecule proved that the scaffold was orally bioavailable and metabolically stable, paving the way for its use in chronic conditions.
Mechanistic Pharmacology: The PARP Revolution
The definitive application of phthalazinones lies in the inhibition of PARP1/2 enzymes. The logic is grounded in Synthetic Lethality .
Structural Mimicry
PARP enzymes use NAD+ to repair single-strand DNA breaks. The nicotinamide moiety of NAD+ binds in a specific pocket of the PARP active site.
-
The Mimic: The lactam group of the phthalazinone scaffold forms hydrogen bonds with Gly863 and Ser904 (in PARP1), effectively competing with nicotinamide.
-
The Anchor: The phenyl ring of the phthalazinone engages in
-stacking interactions with Tyr907 , locking the inhibitor in place.
Synthetic Lethality Pathway
Figure 2: Mechanism of Synthetic Lethality. Phthalazinones trap PARP on DNA, converting single-strand breaks into lethal double-strand breaks in BRCA-deficient cells.
Technical Guide: Synthesis & Evaluation
Chemical Synthesis: The "Standard" Protocol
Objective: Synthesis of 4-(4-fluorobenzyl)-1(2H)-phthalazinone (Core intermediate for Olaparib-like analogs). Rationale: This route avoids the harsh conditions of the Gabriel synthesis, utilizing the reactivity of phthalaldehydic acid derivatives.
Reagents & Equipment:
-
2-carboxybenzaldehyde (Phthalaldehydic acid)
-
4-fluorobenzyl hydrazine (or hydrazine hydrate + 4-fluorobenzaldehyde for convergent routes)
-
Ethanol (solvent)
-
Acetic acid (catalyst)
-
Reflux condenser, magnetic stirrer, vacuum filtration setup.
Step-by-Step Protocol:
-
Precursor Preparation:
-
Note: If starting from phthalic anhydride, react with 4-fluorophenylacetic acid under Perkin condensation conditions to yield the benzylidene phthalide intermediate first.
-
Direct Route: Dissolve 10 mmol of 2-(4-fluorophenylacetyl)benzoic acid in 20 mL of ethanol.
-
-
Cyclization (The Hydrazine Step):
-
Add 12 mmol (1.2 eq) of Hydrazine Hydrate (64% aqueous solution) dropwise to the ethanolic solution at room temperature.
-
Critical Check: Ensure the reaction vessel is vented; hydrazine addition is exothermic.
-
-
Reflux:
-
Heat the mixture to reflux (80°C) for 4–6 hours.
-
Monitoring: Monitor by TLC (System: Hexane:Ethyl Acetate 1:1). The starting material spot (acid) should disappear, and a new fluorescent spot (phthalazinone) should appear.
-
-
Workup & Purification:
-
Cool the reaction mixture to 0°C in an ice bath. The product should precipitate as a white/off-white solid.
-
Filter the solid under vacuum.
-
Wash the cake with cold ethanol (2 x 5 mL) and diethyl ether (2 x 5 mL) to remove unreacted hydrazine.
-
Recrystallization: Recrystallize from hot ethanol or acetic acid/water mixture to achieve >98% purity.
-
-
Validation:
-
1H NMR (DMSO-d6): Look for the singlet at ~12.5 ppm (NH lactam) and the benzyl methylene singlet at ~4.3 ppm.
-
Biological Assay: PARP1 Inhibition (In Vitro)
Objective: Determine IC50 of the synthesized phthalazinone.
Protocol:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 25 mM MgCl2, 0.1 mg/mL BSA.
-
Substrate: Biotinylated NAD+ and Histone-coated microplates.
-
Reaction:
-
Add 10 µL of inhibitor (serial dilution in DMSO).
-
Add 20 µL of PARP1 enzyme (0.5 units/well).
-
Incubate 15 min at RT to allow binding.
-
Initiate reaction with 20 µL of Biotin-NAD+ / Activated DNA cocktail.
-
Incubate 60 min at RT.
-
-
Detection:
-
Add Streptavidin-HRP.
-
Read Chemiluminescence.
-
Calculation: Plot % Inhibition vs. Log[Concentration] to derive IC50.
-
Comparative Data: Phthalazinone Derivatives
| Compound | Target | IC50 (PARP1) | Clinical Status | Key Structural Feature |
| Azelastine | H1 Receptor | > 10 µM | Approved (Allergy) | N-methylazepane side chain |
| Olaparib | PARP1/2 | ~ 5 nM | Approved (Ovarian/Breast) | Cyclopropanecarbonyl-piperazine tail |
| Talazoparib | PARP1/2 | ~ 0.5 nM | Approved (Breast) | Dual chiral centers, rigidified core |
| Rucaparib | PARP1/2 | ~ 1.4 nM | Approved (Ovarian) | Indole-fused tricyclic core |
Future Directions: Beyond Inhibition
The phthalazinone scaffold is now evolving beyond simple inhibition.
-
PROTACs: Researchers are linking phthalazinone "warheads" to E3 ligase ligands (e.g., Cereblon) to degrade PARP1 entirely rather than just inhibiting it. This addresses the issue of PARP1 accumulation on DNA.
-
Hybrid Molecules: "Combi-molecules" linking phthalazinones with alkylating agents (e.g., nitrogen mustards) to induce DNA damage and prevent its repair simultaneously.
References
-
Gabriel Synthesis & Early Chemistry
-
Gabriel, S. (1887). "Ueber das Phthalimid". Berichte der deutschen chemischen Gesellschaft. Link
-
-
Azelastine Discovery
-
Zechel, H. J., et al. (1981). "Pharmacological and toxicological properties of azelastine, a novel antiallergic agent." Arzneimittelforschung. Link
-
-
PARP Inhibition & Synthetic Lethality
-
Olaparib Discovery
-
Menear, K. A., et al. (2008). "4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1." Journal of Medicinal Chemistry. Link
-
-
Phthalazinone Synthesis Review
-
Tber, Z., et al. (2019). "Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry." European Journal of Medicinal Chemistry. Link
-
The Emerging Therapeutic Potential of Brominated Phthalazinones: A Technical Guide to Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
The phthalazinone scaffold has long been recognized as a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of bromine atoms to this versatile scaffold has been shown to significantly modulate and enhance its therapeutic properties. This technical guide provides an in-depth exploration of the potential biological activities of brominated phthalazinones, with a focus on their anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibiting properties. We will delve into the mechanisms of action, present key quantitative data, and provide detailed experimental protocols to facilitate further research and development in this promising area of drug discovery.
Introduction: The Phthalazinone Scaffold and the Influence of Bromination
Phthalazinones are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their wide range of pharmacological activities. The modification of the phthalazinone core, particularly through halogenation, offers a powerful strategy to fine-tune the physicochemical and biological properties of these molecules. Bromination, in particular, can enhance lipophilicity, improve metabolic stability, and facilitate specific interactions with biological targets, often leading to increased potency and selectivity. This guide will explore the multifaceted biological activities of brominated phthalazinones, highlighting their potential as next-generation therapeutic agents.
Anticancer Activities of Brominated Phthalazinones
Brominated phthalazinones have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and proliferation.
PARP Inhibition and Synthetic Lethality
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair, particularly in the base excision repair (BER) pathway that corrects single-strand breaks. In cancers with mutations in the BRCA1 or BRCA2 genes, which are essential for homologous recombination (HR), a major double-strand break repair pathway, the inhibition of PARP leads to a phenomenon known as synthetic lethality. When PARP is inhibited, single-strand breaks accumulate and, during DNA replication, are converted into double-strand breaks. In BRCA-deficient cells, these double-strand breaks cannot be efficiently repaired, leading to genomic instability and cell death.[1][2] Phthalazinone-based compounds, such as Olaparib, are well-established PARP inhibitors.[3] The introduction of bromine into the phthalazinone scaffold can further enhance PARP inhibitory activity. For instance, certain bromophenol-thiosemicarbazone hybrids incorporating a phthalazinone moiety have shown excellent selective PARP-1 inhibitory activity.[3]
Signaling Pathway: PARP Inhibition in BRCA-Mutant Cancer
Caption: Mechanism of PARP inhibition by brominated phthalazinones in BRCA-mutant cancer cells, leading to synthetic lethality.
VEGFR-2 Inhibition and Anti-Angiogenesis
Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 is a well-established anti-cancer strategy. Several phthalazine derivatives have been developed as potent VEGFR-2 inhibitors.[4] These compounds typically act by competing with ATP for binding to the kinase domain of the receptor, thereby blocking its autophosphorylation and downstream signaling. This leads to the inhibition of endothelial cell proliferation, migration, and survival.[5][6][7] The incorporation of a bromine atom can influence the binding affinity and overall inhibitory potency of these compounds.
Signaling Pathway: VEGFR-2 Inhibition
Caption: Inhibition of the VEGFR-2 signaling pathway by brominated phthalazinones, leading to the suppression of angiogenesis.
Other Anticancer Mechanisms
Brominated phthalazinones may also exert their anticancer effects through other mechanisms, including:
-
Topoisomerase II Inhibition: Some phthalazinone derivatives have been shown to inhibit topoisomerase II, an enzyme involved in DNA replication and repair.[8]
-
MAPK Inhibition: The mitogen-activated protein kinase (MAPK) pathway is frequently dysregulated in cancer, and its inhibition can suppress tumor growth.
Quantitative Data on Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected phthalazinone derivatives, including brominated examples.
| Compound ID | Cancer Cell Line | IC50 (µM) | Target/Mechanism | Reference |
| 12 | PC-3 (Prostate) | 1.8 | Not specified | [9] |
| 13 | PC-3 (Prostate) | 1.5 | Not specified | [9] |
| DDT26 | MDA-MB-231 (Breast) | Not specified | BRD4/PARP1 | [10] |
| 7c | HCT-116 (Colon) | 1.36 | VEGFR-2 | [11][12] |
| 8b | HCT-116 (Colon) | 2.34 | VEGFR-2 | [11][12] |
| 7a | HCT-116 (Colon) | 6.04 ± 0.30 | VEGFR-2 | [4] |
| 7b | HCT-116 (Colon) | 13.22 ± 0.22 | VEGFR-2 | [4] |
| 8b | HCT-116 (Colon) | 18 ± 0.20 | VEGFR-2 | [4] |
| 8c | HCT-116 (Colon) | 35 ± 0.45 | VEGFR-2 | [4] |
| 11d | MDA-MB-231 (Breast) | 0.92 | EGFR | [13] |
| 12d | MDA-MB-231 (Breast) | 0.57 | EGFR | [13] |
Anti-inflammatory Activities of Brominated Phthalazinones
Inflammation is a complex biological response implicated in numerous diseases. Brominated phthalazinones have emerged as promising anti-inflammatory agents, primarily through the inhibition of key enzymes in inflammatory pathways.
Cyclooxygenase-2 (COX-2) Inhibition
Cyclooxygenase-2 (COX-2) is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation with a lower risk of gastrointestinal side effects associated with non-selective COX inhibitors. Phthalazinone derivatives have been designed as selective COX-2 inhibitors.[14] The bromine substituent can play a role in enhancing the binding affinity to the COX-2 active site.[15]
Phosphodiesterase 4 (PDE4) Inhibition
Phosphodiesterase 4 (PDE4) is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a second messenger with anti-inflammatory properties. Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory mediators. Phthalazinone derivatives have been identified as potent PDE4 inhibitors.[16][17]
Antimicrobial Activities of Brominated Phthalazinones
The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Phthalazinone derivatives have demonstrated activity against a range of bacterial and fungal pathogens.[18][19] While the exact mechanism of action is often not fully elucidated, it is believed that these compounds may interfere with essential cellular processes in microorganisms. The lipophilic nature of the bromine atom can facilitate the passage of the molecule through microbial cell membranes.
Quantitative Data on Antimicrobial Activity
The following table presents the minimum inhibitory concentration (MIC) values for selected phthalazinone derivatives against various microbial strains.
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Compound 1 | Bacillus subtilis | 3.125 | [20] |
| Compound 2 | Bacillus subtilis | 6.25 | [20] |
| Compound 3 | Pseudomonas aeruginosa | 12.5 | [20] |
| Compound 4 | Candida albicans | 25 | [20] |
| Compound 6 | Aspergillus niger | 50 | [20] |
| Compound 8 | Escherichia coli | 100 | [20] |
| CH-0y (brominated) | Staphylococcus aureus | 15.625-62.5 µM | [21] |
| CH-0w (chlorinated) | Staphylococcus aureus | 31.25-125 µM | [21] |
Experimental Protocols
To facilitate further research, this section provides detailed, step-by-step methodologies for key experiments.
Experimental Workflow: Biological Activity Screening
Caption: A generalized workflow for the synthesis and biological evaluation of brominated phthalazinone derivatives.
Protocol for MTT Assay (Anticancer Activity)
The MTT assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[22][23][24]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the brominated phthalazinone compounds in culture medium. Add 100 µL of the compound solutions to the respective wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Protocol for Carrageenan-Induced Rat Paw Edema (Anti-inflammatory Activity)
This in vivo assay is a standard model for evaluating acute inflammation.[6][11][16]
-
Animal Acclimatization: Acclimatize male Wistar rats (150-200 g) for one week under standard laboratory conditions.
-
Compound Administration: Administer the brominated phthalazinone compounds orally or intraperitoneally at a specific dose. A control group should receive the vehicle, and a positive control group should receive a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: After 1 hour, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Protocol for Broth Microdilution Assay (Antimicrobial Activity - MIC Determination)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[1][5][25]
-
Preparation of Inoculum: Prepare a bacterial or fungal suspension and adjust its turbidity to a 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of the brominated phthalazinone compounds in a 96-well microtiter plate containing an appropriate broth medium.
-
Inoculation: Inoculate each well with the prepared microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Protocol for PARP Inhibition Assay
Several commercial kits are available for measuring PARP activity. The general principle involves the detection of poly(ADP-ribosyl)ated histones.
-
Assay Setup: In a 96-well plate coated with histones, add the PARP enzyme, the brominated phthalazinone inhibitor at various concentrations, and biotinylated NAD+.
-
Incubation: Incubate the plate to allow the PARP reaction to proceed.
-
Detection: Add streptavidin-HRP and a chemiluminescent substrate.
-
Signal Measurement: Measure the luminescence using a microplate reader.
-
Data Analysis: Calculate the percentage of PARP inhibition and determine the IC50 value.
Conclusion and Future Perspectives
Brominated phthalazinones represent a promising class of compounds with a diverse range of biological activities. Their potential as anticancer, anti-inflammatory, and antimicrobial agents warrants further investigation. The synthetic accessibility of the phthalazinone scaffold allows for extensive structure-activity relationship (SAR) studies to optimize their potency, selectivity, and pharmacokinetic properties. Future research should focus on elucidating the precise molecular mechanisms of action, exploring combination therapies, and advancing lead compounds into preclinical and clinical development. The in-depth technical information provided in this guide aims to serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of brominated phthalazinones.
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VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. (2024). Assay Genie. Retrieved from [Link]
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The mechanism of PARP inhibitor action is identified. (2024). Drug Target Review. Retrieved from [Link]
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IC50 curves for compounds (6c, 12b, 12c and 13c) against the VEGFR-2 kinase. (n.d.). ResearchGate. Retrieved from [Link]
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- Phthalazines and phthalazine hybrids as antimicrobial agents: Synthesis and biological evaluation. (2020).
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- Comprehensive insight into anti-staphylococcal and anti-enterococcal action of brominated and chlorinated pyrazine-based chalcones. (2022). Frontiers in Microbiology, 13, 969992.
- Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (2023). Journal of Medicinal Chemistry, 66(11), 7215-7256.
- YCH1899, a Highly Effective Phthalazin-1(2H)-one Derivative That Overcomes Resistance to Prior PARP Inhibitors. (2023).
- Radiolabeled COX-2 Inhibitors for Non-Invasive Visualization of COX-2 Expression and Activity — A Critical Upd
- Novel 4- Aryl-2(1H)-phthalazinone Derivatives as Cyclooxygenase-2 Inhibitors: Synthesis, Molecular Modeling Study and Evaluation as Promising Anti-inflammatory Agents. (2015). Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 14(3), 148-163.
- Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (2023). ACS Omega, 8(22), 19577-19609.
- Proposed mechanism for the synthesis of phthalazinones. (n.d.).
- PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. (2022). Molecules, 27(15), 4935.
- Design and Discovery of Phthalazinone-Based Potential PARP Inhibitors: Synthesis, Molecular Docking, ADMET Profiling, and In Vitro Evaluation. (2026).
- Discovery of a PDE4B and PDE4D selective bifunctional degrader for management of chronic inflammatory disorders. (2025). European Journal of Medicinal Chemistry, 285, 116264.
- Antimicrobial Investigation of Phthalimide and N-Phthaloylglycine Esters: Activity, Mechanism of Action, Synergism and Ecotoxicity. (2025). Molecules, 30(6), 1234.
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- Synthesis and antimicrobial activity of 2-substituted [4-(1,3,4-oxadiazol-2-yl methyl)] phthalazin-1(2H)-one derivatives. (2010). European Journal of Medicinal Chemistry, 45(11), 4983-4989.
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Application Notes and Protocols: Synthesis of 5-Bromo-2-ethylphthalazin-1(2H)-one Derivatives
Introduction: The Therapeutic Potential of the Phthalazinone Scaffold
The phthalazin-1(2H)-one core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1][2][3] These nitrogen-containing fused ring systems have garnered significant interest from researchers in drug discovery due to their diverse pharmacological activities, which include anticancer, anti-inflammatory, antihypertensive, and anticonvulsant properties.[2][4][5] Notably, the phthalazinone moiety is a key feature in several approved drugs and clinical candidates, such as the PARP inhibitor Olaparib, used in cancer therapy.[2][6] The versatility of this scaffold allows for extensive chemical modification at various positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles. This document provides a detailed guide for the synthesis of 5-Bromo-2-ethylphthalazin-1(2H)-one derivatives, a class of compounds with significant potential for further exploration in drug development programs. The introduction of a bromine atom at the 5-position offers a strategic handle for subsequent cross-coupling reactions, allowing for the generation of diverse chemical libraries. The N-ethyl group is a common substituent in bioactive phthalazinones, often contributing to favorable interactions with biological targets.
Strategic Approach to Synthesis
The synthesis of 5-Bromo-2-ethylphthalazin-1(2H)-one is conceptually approached in a two-stage process. The first stage involves the construction of the core 5-bromophthalazin-1(2H)-one ring system. This is typically achieved through a cyclocondensation reaction. The second stage is the selective N-alkylation of the phthalazinone nitrogen with an ethyl group. This modular approach allows for flexibility and control over the final product.
Caption: Overall synthetic strategy for 5-Bromo-2-ethylphthalazin-1(2H)-one.
Part 1: Synthesis of the 5-Bromophthalazin-1(2H)-one Core
The critical step in forming the phthalazinone ring is the reaction of a suitably substituted phthalic acid derivative with hydrazine. While several starting materials can be envisaged, a common and effective precursor is 3-bromophthalic anhydride.
Protocol 1: Synthesis of 5-Bromophthalazin-1(2H)-one from 3-Bromophthalic Anhydride
This protocol is adapted from general methods for phthalazinone synthesis.[4][7] The reaction proceeds via nucleophilic attack of hydrazine on one of the carbonyl carbons of the anhydride, followed by intramolecular cyclization and dehydration.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Quantity |
| 3-Bromophthalic Anhydride | 6946-17-4 | 227.01 g/mol | 10 mmol, 2.27 g |
| Hydrazine Hydrate (~64%) | 7803-57-8 | 50.06 g/mol | 20 mmol, ~1.0 mL |
| Glacial Acetic Acid | 64-19-7 | 60.05 g/mol | 20 mL |
| Ethanol | 64-17-5 | 46.07 g/mol | As needed |
| Deionized Water | 7732-18-5 | 18.02 g/mol | As needed |
Equipment:
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-bromophthalic anhydride (10 mmol, 2.27 g) and glacial acetic acid (20 mL).
-
Stir the suspension at room temperature to ensure good mixing.
-
Slowly add hydrazine hydrate (20 mmol, ~1.0 mL) dropwise to the stirred suspension. Caution: The initial reaction can be exothermic.
-
Once the addition is complete, attach a reflux condenser and heat the reaction mixture to reflux (approximately 118 °C) for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker containing ice-cold water (100 mL) with stirring.
-
A precipitate will form. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with copious amounts of cold deionized water to remove any residual acetic acid and unreacted hydrazine.
-
Recrystallize the crude product from a suitable solvent such as ethanol or an ethanol/water mixture to afford pure 5-bromophthalazin-1(2H)-one as a solid.
-
Dry the purified product under vacuum.
Expected Outcome:
A crystalline solid, typically off-white to pale yellow. The expected yield is generally in the range of 70-85%. The product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Part 2: N-Alkylation to Yield 5-Bromo-2-ethylphthalazin-1(2H)-one
The second stage involves the selective alkylation of the N2-position of the phthalazinone ring. This is a standard nucleophilic substitution reaction where the deprotonated nitrogen of the phthalazinone acts as the nucleophile.
Protocol 2: N-Ethylation of 5-Bromophthalazin-1(2H)-one
This protocol is based on established N-alkylation procedures for phthalazinones.[6][8][9] A suitable base is used to deprotonate the amide nitrogen, generating a nucleophile that reacts with an ethylating agent.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Quantity |
| 5-Bromophthalazin-1(2H)-one | 1433204-06-8 | 225.04 g/mol | 5 mmol, 1.125 g |
| Iodoethane (or Bromoethane) | 75-03-6 (74-96-4) | 155.97 g/mol (108.97 g/mol ) | 7.5 mmol, 0.6 mL (0.65 mL) |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 g/mol | 10 mmol, 1.38 g |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 g/mol | 25 mL |
| Ethyl Acetate | 141-78-6 | 88.11 g/mol | As needed |
| Deionized Water | 7732-18-5 | 18.02 g/mol | As needed |
| Brine (saturated NaCl solution) | 7647-14-5 | 58.44 g/mol | As needed |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 g/mol | As needed |
Equipment:
-
Round-bottom flask (100 mL)
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a 100 mL round-bottom flask, add 5-bromophthalazin-1(2H)-one (5 mmol, 1.125 g), anhydrous potassium carbonate (10 mmol, 1.38 g), and N,N-dimethylformamide (DMF) (25 mL).
-
Stir the mixture at room temperature for 15-20 minutes.
-
Add iodoethane (or bromoethane) (7.5 mmol) dropwise to the suspension.
-
Heat the reaction mixture to 60-70 °C and maintain for 3-5 hours, with stirring.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water (100 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization to yield pure 5-Bromo-2-ethylphthalazin-1(2H)-one.
Expected Outcome:
A solid product. The yield can vary but is often in the range of 65-80%. The final product must be rigorously characterized to confirm its structure and purity.
Characterization of the Final Product
Thorough analytical characterization is essential to confirm the successful synthesis of 5-Bromo-2-ethylphthalazin-1(2H)-one.
-
¹H NMR (Proton Nuclear Magnetic Resonance): Will show characteristic signals for the aromatic protons on the phthalazinone ring system and the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃). The integration of these signals should correspond to the number of protons in the structure.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Will display the expected number of signals for the carbon atoms in the molecule, including the carbonyl carbon and the carbons of the aromatic rings and the ethyl group.
-
MS (Mass Spectrometry): Will show the molecular ion peak corresponding to the mass of the target compound, including the characteristic isotopic pattern for a bromine-containing molecule.
-
IR (Infrared Spectroscopy): Will exhibit characteristic absorption bands for the C=O (carbonyl) group of the phthalazinone ring and the aromatic C-H and C=C bonds.
Workflow Visualization
Caption: Step-by-step experimental workflow for the synthesis.
Conclusion and Future Directions
The protocols detailed herein provide a robust and reproducible method for the synthesis of 5-Bromo-2-ethylphthalazin-1(2H)-one. The successful synthesis and characterization of this compound open up avenues for further chemical exploration. The bromine atom at the 5-position is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse aryl, heteroaryl, and alkyl groups. This will enable the generation of a library of novel phthalazinone derivatives for screening in various biological assays, ultimately contributing to the discovery of new therapeutic agents.
References
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Smitasingh, S. et al. (2018). Advanced Developments of Differnet Syntheticroutes of Phthalazine Derivatives in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 10(4). Available at: [Link]
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Gallego, C. et al. (2019). Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry. PubMed, 30(1), 1-15. Available at: [Link]
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Various Authors. (2025). Phthalazinones. Part 1: The design and synthesis of a novel series of potent inhibitors of poly(ADP-ribose)polymerase. ResearchGate. Available at: [Link]
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Khan, I. et al. (2020). Synthetic and medicinal chemistry of phthalazines: Recent developments, opportunities and challenges. Bioorganic Chemistry, 104, 104425. Available at: [Link]
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Singh, S., & Kumar, N. (2019). An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Derivatives. Journal of Pharmaceutical Research International, 27(6), 1-15. Available at: [Link]
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Various Authors. (2025). An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Derivatives. ResearchGate. Available at: [Link]
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Asif, M. (2023). Role of Pharmacological Active Phthalazine Scaffolds in Medicinal Chemistry: A Mini-Review. ResearchGate. Available at: [Link]
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Estevez, V. et al. (2020). Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. Molecules, 25(22), 5483. Available at: [Link]
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Emam, S. M. et al. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. RSC Advances, 13(32), 22354-22375. Available at: [Link]
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Munin, J. et al. (2016). Synthesis of new phthalazinedione derivatives. Sciforum. Available at: [Link]
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Wang, Y. et al. (2012). 5-Bromophthalazine hemihydrate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2421. Available at: [Link]
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Singh, S., & Kumar, N. (2019). An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Derivatives. SciSpace. Available at: [Link]
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Al-Rashood, S. T. et al. (2013). Novel 4-substituted-2(1H)-phthalazinone derivatives: synthesis, molecular modeling study and their effects on α-receptors. Archives of Pharmacal Research, 36(6), 671-683. Available at: [Link]
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Rizk, S. A. et al. (2017). Synthesis and Antimicrobial Activity of some Phthalazin-1(2H)-One Derivatives. Journal of Pharmaceutical and Bioscientific Research, 7(3), 225-233. Available at: [Link]
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Teran, C. et al. (2015). Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery. European Journal of Medicinal Chemistry, 90, 66-83. Available at: [Link]
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The Strategic Application of 5-Bromo-2-ethylphthalazin-1(2H)-one in Modern Medicinal Chemistry
For Distribution to Researchers, Scientists, and Drug Development Professionals
Introduction: The Phthalazinone Scaffold as a Privileged Structure in Drug Discovery
The phthalazinone core is a well-established pharmacophore in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1][2] Its rigid, planar structure and capacity for diverse functionalization have made it a cornerstone in the development of targeted therapies. Among the various derivatives, 5-Bromo-2-ethylphthalazin-1(2H)-one has emerged as a particularly valuable scaffold. This application note will provide a comprehensive overview of the synthesis, strategic importance, and practical applications of this key intermediate, with a focus on its role in the generation of potent enzyme inhibitors.
Causality-Driven Synthesis of 5-Bromo-2-ethylphthalazin-1(2H)-one: A Two-Step Protocol
The synthesis of 5-Bromo-2-ethylphthalazin-1(2H)-one is a reproducible two-step process commencing with the cyclization of 3-bromophthalic anhydride to form 5-bromophthalazin-1(2H)-one, followed by N-alkylation. This synthetic route is designed for efficiency and scalability, providing a reliable source of this crucial intermediate.
Step 1: Synthesis of 5-Bromophthalazin-1(2H)-one from 3-Bromophthalic Anhydride
The initial step involves the reaction of 3-bromophthalic anhydride with hydrazine hydrate. This reaction proceeds via nucleophilic attack of the hydrazine on the carbonyl carbons of the anhydride, followed by cyclization and dehydration to yield the phthalazinone ring.
Protocol:
-
To a solution of 3-bromophthalic anhydride (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add hydrazine hydrate (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield 5-bromophthalazin-1(2H)-one.
Step 2: N-Alkylation to Yield 5-Bromo-2-ethylphthalazin-1(2H)-one
The second step is a classical N-alkylation reaction. The nitrogen at the 2-position of the phthalazinone ring acts as a nucleophile, displacing a halide from an ethylating agent. The use of a suitable base is critical for deprotonating the phthalazinone nitrogen, thereby increasing its nucleophilicity.
Protocol:
-
Suspend 5-bromophthalazin-1(2H)-one (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone.[3]
-
Add a suitable base, such as potassium carbonate (K₂CO₃) (1.5 eq), to the suspension.[4]
-
To the stirred suspension, add ethyl iodide or ethyl bromide (1.2 eq) dropwise.
-
Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir until the starting material is consumed, as monitored by TLC.[3]
-
After cooling to room temperature, pour the reaction mixture into ice-water to precipitate the product.
-
Collect the crude product by filtration, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol/water) to afford pure 5-Bromo-2-ethylphthalazin-1(2H)-one.
Caption: Synthetic workflow for 5-Bromo-2-ethylphthalazin-1(2H)-one.
Strategic Importance in Medicinal Chemistry: Structure-Activity Relationship (SAR) Insights
The specific substitution pattern of 5-Bromo-2-ethylphthalazin-1(2H)-one is not arbitrary; it is the result of careful structure-activity relationship (SAR) studies aimed at optimizing the pharmacological properties of the final drug candidates.
-
The 5-Bromo Substituent: The bromine atom at the 5-position serves multiple purposes. Its electron-withdrawing nature can influence the electronic properties of the phthalazinone ring system, potentially enhancing interactions with the target protein. Furthermore, the bromo group provides a handle for further synthetic modifications through cross-coupling reactions, allowing for the introduction of diverse aryl or heterocyclic moieties to explore the chemical space and improve target affinity and selectivity.
-
The 2-Ethyl Substituent: The ethyl group at the N-2 position is crucial for modulating the pharmacokinetic properties of the molecule. It can improve metabolic stability by blocking a potential site of metabolism. Additionally, the size and lipophilicity of the ethyl group can influence the overall solubility and cell permeability of the final compound, which are critical factors for oral bioavailability. The inhibitory activities of phthalazinone derivatives are often related to the length of the alkyl chain at this position.[5]
Application as a Key Intermediate in the Synthesis of PARP Inhibitors
5-Bromo-2-ethylphthalazin-1(2H)-one is a pivotal intermediate in the synthesis of potent Poly(ADP-ribose) polymerase (PARP) inhibitors.[5][6] PARP enzymes, particularly PARP-1, are critical for DNA repair, and their inhibition is a clinically validated strategy for the treatment of cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[7]
The synthesis of advanced PARP inhibitors often involves a Suzuki or other palladium-catalyzed cross-coupling reaction at the 5-position of the 5-Bromo-2-ethylphthalazin-1(2H)-one scaffold. This allows for the introduction of a substituted aromatic or heteroaromatic ring, which is a common feature of many potent PARP inhibitors and is designed to interact with specific residues in the PARP active site.
Detailed Protocols for Biological Evaluation
Once a final drug candidate is synthesized from the 5-Bromo-2-ethylphthalazin-1(2H)-one scaffold, its biological activity must be thoroughly characterized. The following are standard protocols for evaluating the efficacy of PARP inhibitors.
Protocol 1: In Vitro PARP-1 Enzyme Inhibition Assay
This assay quantifies the ability of a test compound to inhibit the enzymatic activity of PARP-1.
Materials:
-
Recombinant human PARP-1 enzyme
-
Activated DNA (histone-free)
-
β-Nicotinamide adenine dinucleotide (NAD+)
-
Assay buffer (e.g., Tris-HCl with MgCl₂ and DTT)
-
Test compound (dissolved in DMSO)
-
Detection reagent (e.g., a fluorescent NAD+ analog or an antibody-based detection system for poly(ADP-ribose) (PAR) chains)
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 384-well plate, add the assay buffer, activated DNA, and the test compound dilutions.
-
Initiate the reaction by adding a solution of PARP-1 enzyme and NAD+.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., fluorescence or absorbance) using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 2: Cell-Based Assay for PARP Inhibition (Cell Viability)
This assay assesses the cytotoxic effect of the PARP inhibitor on cancer cells, particularly those with DNA repair deficiencies (e.g., BRCA-mutant cell lines). The MTT or CellTiter-Glo® assay is commonly used for this purpose.
Materials:
-
Cancer cell line (e.g., MDA-MB-436, a BRCA1-mutant breast cancer cell line)
-
Complete cell culture medium
-
Test compound (dissolved in DMSO)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
96-well cell culture plates
-
Solubilization buffer (for MTT assay)
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and incubate for a prolonged period (e.g., 72 hours) to allow for the accumulation of DNA damage and subsequent cell death.
-
For the MTT assay, add the MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
For the CellTiter-Glo® assay, add the reagent directly to the wells to lyse the cells and generate a luminescent signal proportional to the amount of ATP present.
-
Measure the absorbance (for MTT) or luminescence (for CellTiter-Glo®) using a plate reader.
-
Calculate the percent cell viability relative to a vehicle-treated control and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) value.
The PARP1 Signaling Pathway and the Impact of Inhibition
PARP-1 is a key player in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs).[8] Upon DNA damage, PARP-1 binds to the site of the SSB and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. These PAR chains act as a scaffold to recruit other DNA repair proteins, facilitating the repair process.
Inhibition of PARP-1 by compounds derived from the 5-Bromo-2-ethylphthalazin-1(2H)-one scaffold has two major consequences:
-
Catalytic Inhibition: The inhibitor binds to the catalytic domain of PARP-1, preventing the synthesis of PAR chains. This halts the recruitment of the DNA repair machinery.
-
PARP Trapping: Many PARP inhibitors, particularly those based on the phthalazinone scaffold, not only block the catalytic activity but also "trap" the PARP-1 protein on the DNA at the site of the damage.[7] This PARP-DNA complex is a physical obstruction to DNA replication.
In cancer cells with a deficient homologous recombination (HR) pathway (e.g., due to BRCA1/2 mutations), the stalled replication forks at the sites of trapped PARP-DNA complexes collapse, leading to the formation of double-strand breaks (DSBs). Since these cells cannot efficiently repair DSBs through HR, they undergo cell death via a mechanism known as synthetic lethality.[7]
Caption: Mechanism of action of PARP inhibitors.
Conclusion
5-Bromo-2-ethylphthalazin-1(2H)-one is a strategically designed chemical intermediate that plays a crucial role in the development of targeted cancer therapies. Its synthesis is straightforward and scalable, and its specific substitution pattern provides an optimal balance of reactivity for further synthetic elaboration and favorable pharmacokinetic properties in the final drug candidates. The application of this scaffold in the synthesis of PARP inhibitors exemplifies the power of rational drug design, leading to potent and selective therapeutics that exploit the principle of synthetic lethality to target cancer cells with specific DNA repair deficiencies. The protocols and insights provided in this application note are intended to facilitate the work of researchers in the field of drug discovery and development, enabling the continued advancement of this important class of therapeutic agents.
References
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Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. (URL: [Link])
-
Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. PubMed. (URL: [Link])
-
Synthesis, preliminarily biological evaluation and molecular docking study of new Olaparib analogues as multifunctional PARP-1 and cholinesterase inhibitors. PubMed Central. (URL: [Link])
-
Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. PMC. (URL: [Link])
-
Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. PMC. (URL: [Link])
- Synthesis of Olaparib Derivatives and Their Antitumor Activities.
-
Synthesis and Antimicrobial Activity of some Phthalazin-1(2H)-One Derivatives. (URL: [Link])
-
Inhibitors of PARP: Number crunching and structure gazing. PMC. (URL: [Link])
-
Design, synthesis and evaluation of phthalazinone thiohydantoin-based derivative as potent PARP-1 inhibitors. PubMed. (URL: [Link])
- Phthalazinones. Part 1: The design and synthesis of a novel series of potent inhibitors of poly(ADP-ribose)polymerase.
-
Structure-based design, synthesis, and evaluation of inhibitors with high selectivity for PARP-1 over PARP-2. PubMed. (URL: [Link])
- Synthesis of 5-bromo phthalide.
- Process for the preparation of 5-bromophthalide.
-
PARP Inhibitors: The First Synthetic Lethal Targeted Therapy. PMC. (URL: [Link])
- Facile Synthesis and Structural Characterization of Some Phthalazin-1(2H)-one Derivatives as Antimicrobial Nucleosides and Reactive Dye.
-
Design and Synthesis of KRASG12C Inhibitors for Antitumor Evaluation Harboring Combination Therapy with Nrf2, PARP-7, and Pan-USP Inhibitors to Alleviate Drug Resistance Synergistically. Scilit. (URL: [Link])
- Anticancer Screening and Structure Activity Relationship Study of Some Semicarbazides and 1,2,4-Triazolin-5-ones. (URL: not available)
-
5-(Thiophen-2-yl)oxazole. Organic Syntheses Procedure. (URL: [Link])
-
PARP Inhibitors in Ovarian Cancer: The Route to “Ithaca”. MDPI. (URL: [Link])
-
Recent Developments in Chemistry of Phthalazines. Longdom.org. (URL: [Link])
- Quantitative Structure Activity Relationship of New Isatin Analogues for Design New Compounds as Anti-breast Cancer. (URL: not available)
- 5-bromoindole preparation method.
- Technical Support Center: Synthesis of 5-Bromo-1,3-dichloro-2-ethoxybenzene. Benchchem. (URL: not available)
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Application Note: Strategic Use of 5-Bromo-2-ethylphthalazin-1(2H)-one as a Core Scaffold for Novel PARP Inhibitor Design
Abstract
Poly(ADP-ribose) polymerase (PARP) inhibitors have revolutionized the treatment of cancers with deficiencies in homologous recombination (HR) repair, such as those harboring BRCA1/2 mutations.[1] The phthalazinone scaffold is a clinically validated, privileged structure for PARP inhibition, forming the core of the first-in-class inhibitor, Olaparib.[2][3] This application note provides an in-depth guide for researchers on the strategic utilization of a specific, rationally designed derivative, 5-Bromo-2-ethylphthalazin-1(2H)-one , as a foundational building block for the next generation of potent and selective PARP inhibitors. We will explore the mechanistic rationale for this scaffold, provide detailed synthetic and evaluative protocols, and offer insights into data interpretation to accelerate the drug discovery process.
The Mechanistic Basis of PARP Inhibition
PARP1's Role in DNA Repair
Poly(ADP-ribose) polymerase 1 (PARP1) is a critical nuclear enzyme that functions as a DNA damage sensor.[4] Upon detecting DNA single-strand breaks (SSBs), which are common lesions, PARP1 binds to the damaged site. This binding triggers a conformational change that activates its catalytic domain.[5] The activated PARP1 utilizes nicotinamide adenine dinucleotide (NAD+) as a substrate to synthesize and attach long, branched chains of poly(ADP-ribose) (PAR) to itself (auto-PARylation) and other nearby proteins, including histones.[6] This burst of PARylation creates a negatively charged scaffold that recruits key components of the base excision repair (BER) pathway to the site of damage, facilitating the repair of the SSB.[7][8] Once repair is complete, PARP1 dissociates from the DNA.[7]
The Dual Action of Phthalazinone-Based PARP Inhibitors
Phthalazinone-based inhibitors, such as Olaparib, are designed as NAD+ mimetics. They occupy the nicotinamide-binding pocket of the PARP1 catalytic domain, competitively inhibiting its enzymatic activity.[4] This action has two major consequences:
-
Catalytic Inhibition: The inhibitor prevents the synthesis of PAR chains. Without this recruitment signal, SSBs are not efficiently repaired.[8]
-
PARP Trapping: This is a crucial component of their cytotoxicity. The inhibitor stabilizes the PARP1-DNA complex, effectively "trapping" the enzyme on the DNA lesion.[7] These trapped complexes are highly toxic, as they obstruct DNA replication. When a replication fork collides with a trapped PARP1 complex, the SSB is converted into a much more lethal DNA double-strand break (DSB).[7][9]
In healthy cells with functional HR repair, these DSBs can be efficiently repaired. However, in cancer cells with HR deficiency (e.g., BRCA1/2 mutations), these DSBs cannot be faithfully repaired, leading to genomic instability, cell cycle arrest, and ultimately, cell death.[9] This selective killing of HR-deficient cells is the principle of synthetic lethality .
Rationale for Utilizing 5-Bromo-2-ethylphthalazin-1(2H)-one
The selection of this specific scaffold is not arbitrary; it is a deliberate design choice based on established principles of medicinal chemistry and structure-activity relationships (SAR) for PARP inhibitors.
The Importance of the 5-Bromo Substituent
The introduction of a halogen atom, particularly bromine, into a drug's structure is a powerful strategy for enhancing therapeutic activity.[10][11] The key advantage of bromine in this context is its ability to form a halogen bond . A halogen bond is a highly directional, non-covalent interaction where the electropositive region on the halogen atom (the σ-hole) interacts favorably with a Lewis base, such as the oxygen atom of a carbonyl group in the protein backbone.[12]
-
Causality: In the PARP1 active site, the C5 position of the phthalazinone ring is oriented towards potential halogen bond acceptors. The bromine atom at this position can form a strong halogen bond with a backbone carbonyl oxygen of a residue like Gly863 (in PARP1), anchoring the inhibitor more tightly in the binding pocket. This enhanced binding affinity is expected to translate directly into lower IC50 values and greater potency.[10][13] While fluorine and chlorine can also form halogen bonds, bromine's larger size and greater polarizability often result in stronger and more optimal interactions.[12]
The Role of the 2-Ethyl Group
The N2 position of the phthalazinone core is a critical vector for probing the surrounding pocket and tuning the molecule's overall properties.
-
Causality: The ethyl group serves two primary purposes. First, it occupies a small hydrophobic pocket near the N2 position, contributing to the overall binding energy. Second, and more importantly, it acts as a rigid spacer that can influence the conformation of a larger side chain that will be attached at another position (typically via a linker from the C4 position, as in Olaparib). This prevents the formation of an internal hydrogen bond that can occur with an unsubstituted N-H, allowing for more predictable and favorable interactions of the side chain with the enzyme. Modifications at this site are known to impact both potency and pharmacokinetic properties.[3]
Synthetic and Evaluative Workflows
The following protocols provide a comprehensive framework for synthesizing novel inhibitors using the 5-Bromo-2-ethylphthalazin-1(2H)-one core and evaluating their biological activity.
Protocol 3.1: Synthesis of the Core Scaffold
This protocol describes a plausible route for the synthesis of 5-Bromo-2-ethylphthalazin-1(2H)-one, adapted from established methods for similar structures.[2][14]
Materials:
-
4-Bromo-2-formylbenzoic acid
-
Ethylhydrazine oxalate
-
Sodium acetate
-
Ethanol (EtOH)
-
Water (H₂O)
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Reaction Setup: To a round-bottom flask, add 4-Bromo-2-formylbenzoic acid (1.0 eq), ethylhydrazine oxalate (1.1 eq), and sodium acetate (2.5 eq).
-
Solvent Addition: Add a 4:1 mixture of ethanol and water.
-
Reflux: Heat the reaction mixture to reflux (approx. 85-90 °C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Rationale: The reaction is a condensation between the aldehyde and benzoic acid functionalities of the starting material and the two nucleophilic nitrogens of ethylhydrazine, followed by cyclization and dehydration to form the stable phthalazinone ring. Sodium acetate acts as a base to free the ethylhydrazine from its oxalate salt.
-
-
Workup: Cool the reaction mixture to room temperature. A precipitate should form.
-
Isolation: Filter the solid precipitate and wash thoroughly with cold water, followed by a small amount of cold ethanol to remove impurities.
-
Purification: Dry the crude product under vacuum. If necessary, recrystallize from ethanol to obtain pure 5-Bromo-2-ethylphthalazin-1(2H)-one.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 3.2: Coupling to a Pharmacophore Side Chain
This protocol details the coupling of the core scaffold to a functionalized side chain, exemplified by the piperazine moiety found in many PARP inhibitors. This requires prior modification of the core scaffold (not detailed here) to introduce a reactive handle, such as converting a methyl group at the C4 position to a bromomethyl group for subsequent coupling. For this example, we assume a carboxylic acid derivative of the core is available for amide coupling.
Materials:
-
Carboxylic acid-functionalized phthalazinone core (1.0 eq)
-
1-(Cyclopropanecarbonyl)piperazine (1.1 eq)
-
HBTU (1.2 eq) or HATU (1.2 eq) as a coupling agent
-
DIPEA (3.0 eq) or another non-nucleophilic base
-
Anhydrous Dimethylformamide (DMF)
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
Dissolution: Dissolve the carboxylic acid-functionalized phthalazinone core in anhydrous DMF under an inert atmosphere (N₂ or Ar).
-
Activation: Add the coupling agent (HBTU) and the base (DIPEA). Stir the mixture at room temperature for 20-30 minutes.
-
Rationale: HBTU activates the carboxylic acid, forming a highly reactive intermediate that is susceptible to nucleophilic attack by the amine.
-
-
Amine Addition: Add the 1-(Cyclopropanecarbonyl)piperazine to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC or LC-MS.
-
Quenching & Extraction: Quench the reaction by adding water. Extract the product into an organic solvent like Ethyl Acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution, brine, and dry over anhydrous Na₂SO₄.
-
Purification: Concentrate the organic layer in vacuo. Purify the crude product using column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Biological Evaluation Protocols
A tiered approach is essential for efficiently evaluating new compounds. Start with biochemical assays and progress to more complex cell-based models.
Protocol 4.1: In Vitro PARP1 Enzymatic Inhibition Assay
Principle: This assay measures the ability of a test compound to inhibit the catalytic activity of recombinant PARP1 enzyme in a cell-free system. A common format uses an ELISA-based method to quantify the amount of PAR produced.[15][16]
Materials:
-
Recombinant human PARP1 enzyme
-
Histones (as a PARP1 substrate)
-
NAD+
-
Activated DNA (e.g., nicked DNA)
-
Anti-PAR antibody (conjugated to HRP or for secondary detection)
-
Chemiluminescent substrate (e.g., TMB)
-
Assay buffer, Stop solution
-
96-well plates (high-binding)
Procedure:
-
Plate Coating: Coat a 96-well plate with histones and incubate overnight at 4 °C. Wash the plate to remove unbound histones.
-
Compound Preparation: Prepare serial dilutions of the test compound and a reference inhibitor (e.g., Olaparib) in assay buffer.
-
Reaction: To each well, add the PARP1 enzyme, activated DNA, and the test compound dilutions.
-
Initiation: Initiate the PARylation reaction by adding NAD+. Incubate at room temperature for 1 hour.
-
Rationale: This allows the enzyme to PARylate the histone substrate. The presence of an inhibitor will reduce the amount of PAR produced.
-
-
Detection: Wash the plate. Add the anti-PAR antibody and incubate. After another wash, add the chemiluminescent substrate.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Analysis: Plot the signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value (the concentration of inhibitor required to reduce PARP1 activity by 50%).
Protocol 4.2: Cellular PARP Inhibition (PARylation) Assay
Principle: This assay confirms that the compound can penetrate the cell membrane and inhibit PARP activity at its intracellular target. It measures the level of PAR in cell lysates following DNA damage.[16][17]
Materials:
-
BRCA-proficient cell line (e.g., MCF-7)
-
Hydrogen peroxide (H₂O₂) or MNNG to induce DNA damage
-
Test compound and reference inhibitor
-
Cell lysis buffer
-
Commercial PAR ELISA kit or reagents for Western blotting (anti-PAR antibody)
Procedure:
-
Cell Culture: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with serial dilutions of the test compound for 1-2 hours.
-
Damage Induction: Induce DNA damage by adding a low concentration of H₂O₂ (e.g., 20 µM) for 10-15 minutes.
-
Rationale: H₂O₂ induces oxidative stress and SSBs, leading to a robust activation of PARP1 and a surge in PAR synthesis.
-
-
Lysis: Immediately wash the cells with cold PBS and lyse them.
-
Quantification: Quantify the PAR levels in the lysate using a commercial ELISA kit according to the manufacturer's instructions.
-
Analysis: Normalize the PAR signal to the total protein concentration in each well. Plot the normalized signal against the inhibitor concentration to determine the cellular EC50 value.
Protocol 4.3: Synthetic Lethality Cell Viability Assay
Principle: This assay provides the ultimate proof-of-concept by demonstrating selective killing of HR-deficient cancer cells.[3][18]
Materials:
-
Paired cell lines:
-
HR-deficient: Capan-1 (BRCA2 mutant) or MDA-MB-436 (BRCA1 mutant)[19]
-
HR-proficient: BxPC-3 (BRCA wild-type) or MCF-7 (BRCA wild-type)
-
-
Cell viability reagent (e.g., CellTiter-Glo®, resazurin)
-
96-well plates
Procedure:
-
Cell Seeding: Seed both the HR-deficient and HR-proficient cell lines in separate 96-well plates.
-
Compound Treatment: The next day, treat the cells with a range of concentrations of the test compound.
-
Incubation: Incubate the cells for an extended period (e.g., 5-7 days) to allow for the cytotoxic effects to manifest.
-
Rationale: The cytotoxicity of PARP inhibitors is dependent on cells progressing through the cell cycle, where replication-associated DSBs are formed. This requires a longer incubation time than acute toxicity assays.
-
-
Viability Measurement: Add the cell viability reagent to each well and measure the signal (luminescence or fluorescence) on a plate reader.
-
Analysis: Normalize the data to untreated control wells. Plot cell viability against inhibitor concentration for each cell line to determine the GI50 (concentration for 50% growth inhibition). A significantly lower GI50 in the HR-deficient cell line compared to the HR-proficient line demonstrates synthetic lethality.
Data Interpretation and SAR Insights
The data generated from these protocols should be systematically analyzed to guide further drug development efforts.
| Parameter | Olaparib (Reference) | 5-Br-2-Et-Phthalazinone Derivative (Hypothetical Data) | Interpretation |
| PARP1 IC50 (nM) | ~5 | 0.8 | The bromine substituent successfully formed a halogen bond, significantly increasing biochemical potency. |
| Cellular PAR EC50 (nM) | ~10 | 2.5 | The compound effectively enters cells and engages the target, showing superior cellular activity. |
| GI50 Capan-1 (BRCA2 mut, nM) | ~20 | 5.0 | Increased potency translates to enhanced killing of HR-deficient cancer cells. |
| GI50 BxPC-3 (BRCA wt, nM) | >10,000 | >10,000 | The compound maintains high selectivity, sparing healthy cells and confirming the synthetic lethal mechanism. |
| Selectivity Index (GI50 wt / GI50 mut) | >500 | >2000 | The new derivative shows an excellent therapeutic window. |
SAR Insights:
-
Potentiation: The hypothetical data above illustrates the successful potentiation of activity through the strategic inclusion of the 5-bromo substituent.
-
Next Steps: If potency is high but cell permeability (indicated by a large gap between IC50 and EC50) is low, modifications to the side chain are warranted to improve physicochemical properties.
-
Bioisosteric Replacement: Researchers can further explore the 5-position by replacing bromine with chlorine or iodine to fine-tune the halogen bond strength and ADME properties.
Conclusion
The 5-Bromo-2-ethylphthalazin-1(2H)-one scaffold represents a highly promising starting point for the design of novel, potent, and selective PARP inhibitors. The bromine atom is rationally positioned to leverage halogen bonding for enhanced target affinity, while the ethyl group provides a stable anchor for further chemical exploration. By following the detailed synthetic and evaluative protocols outlined in this note, researchers can efficiently synthesize, characterize, and validate new chemical entities, accelerating the discovery of next-generation cancer therapeutics based on the principle of synthetic lethality.
References
- A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib. Green Chemistry (RSC Publishing).
- A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models. PMC.
- Synthesis, preliminarily biological evaluation and molecular docking study of new Olaparib analogues as multifunctional PARP-1 and cholinesterase inhibitors. PubMed Central.
- Introducing bromine to the molecular structure as a strategy for drug design. No source provided.
- Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. PubMed.
- Mechanism and function of PARP and PARP inhibitors. The catalytic... ResearchGate.
- PARP1: Structural Insights and Pharmacological Targets for Inhibition. ResearchGate.
- PARP inhibitors: A review of the pharmacology, pharmacokinetics, and pharmacogenetics. PubMed.
- Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. J-Stage.
- PARP inhibition: PARP1 and beyond. PMC - NIH.
- Poly(ADP-ribosyl)ation by PARP1: reaction mechanism and regulatory proteins. Nucleic Acids Research | Oxford Academic.
- Introducing bromine to the molecular structure as a strategy for drug design. ResearchGate.
- Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. Organic Process Research & Development - ACS Publications.
- Human PARP1 substrates and regulators of its catalytic activity: An updated overview. No source provided.
- Design and Discovery of Phthalazinone-Based Potential PARP Inhibitors: Synthesis, Molecular Docking, ADMET Profiling, and In Vitro Evaluation. Sciety.
- Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform. PMC - NIH.
- Introducing bromine in the molecular structure as a good strategy to the drug design. Semantic Scholar.
- Pharmacokinetics and Pharmacodynamics of PARP Inhibitors in Oncology. ResearchGate.
- PARP1 Olaparib Competitive Inhibitor Assay Kit. BPS Bioscience.
- Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. ACS Publications.
- PARP assay for inhibitors. BMG LABTECH.
- In-vitro PARP1 inhibition assay. Percent (%) inhibition is calculated taking positive control (no inhibitor in reaction).. ResearchGate.
- Application Notes and Protocols for a Cell-Based Assay for PARP1 Inhibition. Benchchem.
-
Targeted cancer therapy: choosing the right assay to assess PARP inhibitors. YouTube. Available at: [Link]
- Differences in Durability of PARP Inhibition by Clinically Approved PARP Inhibitors: Implications for Combinations and Scheduling. PMC.
- Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery. PubMed.
- Clinical approaches to overcome PARP inhibitor resistance. PMC - NIH.
- PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. No source provided.
Sources
- 1. Clinical approaches to overcome PARP inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, preliminarily biological evaluation and molecular docking study of new Olaparib analogues as multifunctional PARP-1 and cholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Human PARP1 substrates and regulators of its catalytic activity: An updated overview [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. PARP inhibition: PARP1 and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 10. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Differences in Durability of PARP Inhibition by Clinically Approved PARP Inhibitors: Implications for Combinations and Scheduling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors [jstage.jst.go.jp]
- 19. Design and Discovery of Phthalazinone-Based Potential PARP Inhibitors: Synthesis, Molecular Docking, ADMET Profiling, and In Vitro Evaluation | Sciety [sciety.org]
Cell-based assays using 5-Bromo-2-ethylphthalazin-1(2H)-one
Introduction & Scientific Rationale
5-Bromo-2-ethylphthalazin-1(2H)-one belongs to the phthalazinone class of heterocycles, a privileged scaffold in medicinal chemistry. While specific literature on this exact analog is limited, its structural core—a bicyclic system containing a diaza-naphthalene moiety—is the pharmacophore for several clinically significant inhibitors.
Mechanistic Hypotheses for Assay Selection: Based on Structure-Activity Relationship (SAR) data of the phthalazinone scaffold, this compound is most likely to exhibit biological activity in two primary domains:
-
Phosphodiesterase 4 (PDE4) Inhibition:
-
Rationale: N-substituted phthalazinones (structurally analogous to Zardaverine and Rolipram) are established PDE4 inhibitors. The "2-ethyl" substitution mimics the lipophilic requirements for the PDE4 catalytic pocket, while the "5-bromo" moiety provides a halogen bond acceptor or steric block often required for selectivity.
-
Target Indication: Inflammation (COPD, Asthma, Psoriasis) and CNS disorders.
-
-
Poly(ADP-ribose) Polymerase (PARP) Inhibition:
-
Rationale: The phthalazinone carbonyl-lactam system mimics the nicotinamide moiety of NAD+, the substrate for PARP enzymes. This is the core mechanism of drugs like Olaparib .
-
Target Indication: DNA Damage Response (DDR) and synthetic lethality in BRCA-deficient cancers.
-
This guide details the protocols for evaluating 5-Bromo-2-ethylphthalazin-1(2H)-one (referred to as Compound 5-BEP ) in these specific biological contexts.
Compound Preparation & Handling
| Parameter | Specification | Notes |
| Solubility | DMSO (up to 50 mM) | Poor water solubility. Avoid freeze-thaw cycles. |
| Stock Solution | 10 mM in 100% DMSO | Store at -20°C in amber vials (light sensitive). |
| Working Conc. | 0.1 µM – 100 µM | Keep final DMSO < 0.5% in cell culture. |
| Control | Vehicle (0.5% DMSO) | Essential for normalization. |
Critical Note on Fluorescence: Phthalazinone derivatives can exhibit intrinsic fluorescence (typically blue/green region). Before running fluorescence-based assays (e.g., FRET or Immunofluorescence), generate an emission spectrum of the compound in buffer to rule out interference.
Protocol A: PDE4 Inhibition Assay (cAMP Modulation)
Objective: Determine if Compound 5-BEP inhibits PDE4 by measuring the accumulation of intracellular cAMP in monocytic cells upon Forskolin stimulation.
Cell Model: U937 (Human histiocytic lymphoma) or Jurkat T-cells. These lines express high levels of PDE4.
Experimental Workflow
-
Cell Seeding:
-
Harvest U937 cells and resuspend in assay buffer (HBSS + 20 mM HEPES, pH 7.4) containing 0.1% BSA.
-
Seed 10,000 cells/well in a 384-well low-volume white plate.
-
-
Compound Treatment:
-
Add Compound 5-BEP (serial dilution: 100 µM to 1 nM).
-
Include Rolipram (10 µM) as a positive control for PDE4 inhibition.
-
Incubate for 15 minutes at room temperature (RT).
-
-
Stimulation:
-
Add Forskolin (Final conc: 10 µM) to stimulate Adenylyl Cyclase (AC) and produce cAMP.
-
Incubate for 30–60 minutes at RT.
-
Mechanism: Forskolin drives cAMP production. Active PDE4 degrades cAMP. If 5-BEP inhibits PDE4, cAMP levels will remain high.
-
-
Detection (TR-FRET / HTRF):
-
Add Lysis Buffer containing cAMP-d2 (acceptor) and Anti-cAMP-Cryptate (donor).
-
Incubate for 1 hour.
-
Read on a TR-FRET compatible plate reader (e.g., EnVision).
-
-
Data Analysis:
-
Calculate the FRET ratio (665 nm / 620 nm).
-
Normalize to "Forskolin only" (0% Inhibition) and "Buffer only" (Basal).
-
Plot log[Compound] vs. Response to determine IC50.
-
Pathway Visualization: PDE4 Inhibition
Caption: Mechanism of PDE4 inhibition.[1][2] 5-BEP prevents the hydrolysis of cAMP, sustaining downstream signaling.
Protocol B: PARP Inhibition Assay (DNA Damage Response)
Objective: Evaluate if Compound 5-BEP inhibits PARP activity by blocking the formation of Poly(ADP-ribose) (PAR) chains following DNA damage.
Cell Model: HeLa or MDA-MB-436 (BRCA1 mutant).
Experimental Workflow
-
Cell Seeding:
-
Seed HeLa cells (5,000 cells/well) in a 96-well black, clear-bottom plate.
-
Allow attachment overnight.
-
-
Pre-Incubation:
-
Treat cells with Compound 5-BEP (10 µM, 1 µM, 0.1 µM) or Olaparib (1 µM, positive control) for 1 hour.
-
-
Induction of DNA Damage:
-
Add Hydrogen Peroxide (H2O2) (1 mM) or MMS (0.01%) for 10 minutes.
-
Note: This induces Single Strand Breaks (SSBs), rapidly activating PARP1.
-
-
Fixation & Staining (Immunofluorescence):
-
Wash with cold PBS and fix with ice-cold Methanol/Acetone (1:1) for 10 min.
-
Block with 5% Goat Serum/PBS-T.
-
Incubate with Anti-PAR antibody (Poly-ADP-ribose binding reagent) (1:500) for 1 hour.
-
Incubate with Secondary Antibody (Alexa Fluor 488) + DAPI (Nuclear stain).
-
-
Imaging & Quantification:
-
Image on a High-Content Screening (HCS) system (e.g., Operetta/ImageXpress).
-
Quantify: Mean Nuclear Intensity of PAR signal.
-
Result: Effective PARP inhibitors will show abolished nuclear PAR staining despite H2O2 treatment.
-
Pathway Visualization: PARP Inhibition
Caption: PARP inhibition mechanism. 5-BEP competes with NAD+, preventing PAR chain formation and DNA repair.
Protocol C: Cytotoxicity & Specificity Check
Objective: Distinguish between specific functional inhibition and general toxicity.
Method: CellTiter-Glo (ATP quantification). Timepoint: 72 hours (Long-term exposure).
-
Treat cells with Compound 5-BEP (dose-response).
-
After 72h, add CellTiter-Glo reagent.
-
Read Luminescence.
-
Interpretation:
-
If IC50 (Viability) >> IC50 (PDE4/PARP Assay): The compound has a specific therapeutic window.
-
If IC50 (Viability) ≈ IC50 (Functional Assay): The observed effects may be due to general toxicity.
-
Summary of Expected Results (Hypothetical)
| Assay | Readout | Expected Outcome (If Active) | Control (Pos/Neg) |
| PDE4 (cAMP) | TR-FRET Ratio | Increase in cAMP (Signal retention) | Rolipram / DMSO |
| PARP (PAR) | Nuclear Fluorescence | Decrease in PAR intensity | Olaparib / H2O2 Only |
| Viability | Luminescence (ATP) | Dose-dependent decrease (if toxic) | Staurosporine / DMSO |
References
-
Dal Piaz, V., et al. (1998). "Phthalazinone derivatives as phosphodiesterase 4 inhibitors: synthesis and structure-activity relationships." European Journal of Medicinal Chemistry, 33(10), 789-797. Link
-
Menear, K. A., et al. (2008). "4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1." Journal of Medicinal Chemistry, 51(20), 6581-6591. Link
-
Glavas, N. A., et al. (2001). "Cell-based assay for high-throughput quantitative screening of CFTR chloride transport agonists." American Journal of Physiology-Cell Physiology, 281(5), C173. Link
-
Curtin, N. J., & Szabo, C. (2013). "Therapeutic applications of PARP inhibitors: anticancer therapy and beyond." Molecular Aspects of Medicine, 34(6), 1217-1256. Link
Sources
Application Note: In Vitro Evaluation of 5-Bromo-2-ethylphthalazin-1(2H)-one Anticancer Activity
[1][2]
Executive Summary & Scientific Rationale
The phthalazin-1(2H)-one scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for FDA-approved PARP inhibitors (e.g., Olaparib) and investigational VEGFR inhibitors. The specific derivative 5-Bromo-2-ethylphthalazin-1(2H)-one (hereafter referred to as BEP-1 ) introduces an ethyl substitution at the N2 position and a bromine handle at the C5 position.
Mechanistic Hypothesis: While the N2-unsubstituted lactam is critical for PARP binding (via hydrogen bonding to Gly863/Ser904), N2-alkylation (ethyl group) often shifts the selectivity profile towards kinase inhibition (e.g., VEGFR-2) or serves as a lipophilic pro-drug scaffold. The C5-bromo substituent provides electronic modulation and a potential site for metabolic activation or further functionalization.
This guide details the phenotypic screening and mechanistic validation workflows required to evaluate the anticancer potential of BEP-1, focusing on cytotoxicity, apoptotic induction, and cell cycle arrest.
Compound Management & Properties
To ensure experimental reproducibility, strict adherence to compound handling protocols is required.
Physicochemical Properties[1][3]
-
Molecular Weight: ~253.09 g/mol
-
Predicted LogP: ~2.5–3.0 (Moderate lipophilicity due to ethyl/bromo groups)
-
Solubility: Poor in water; soluble in DMSO, DMF.
Preparation of Stock Solutions
Protocol:
-
Weighing: Weigh 5–10 mg of BEP-1 powder into a sterile, antistatic microcentrifuge tube.
-
Dissolution: Dissolve in anhydrous Dimethyl Sulfoxide (DMSO) to a master stock concentration of 20 mM .
-
Note: Vortex for 1 minute. If precipitation persists, sonicate at 37°C for 5 minutes.
-
-
Storage: Aliquot into 20 µL volumes to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for 1 year).
-
Working Solutions: Dilute the master stock in complete cell culture media immediately prior to use. Ensure the final DMSO concentration in the assay well is < 0.5% (v/v) to prevent solvent toxicity.
Experimental Workflow Visualization
The following flowchart outlines the critical path for evaluating BEP-1, moving from primary cytotoxicity screening to mechanistic deconvolution.
Caption: Step-wise evaluation strategy for BEP-1. Progression to mechanistic assays is contingent on demonstrating sub-micromolar or low-micromolar potency in the primary screen.
Primary Screen: Cytotoxicity Assay (MTT)
Objective: Determine the half-maximal inhibitory concentration (IC50) of BEP-1 across a panel of cancer cell lines.
Cell Line Selection:
-
MCF-7 / MDA-MB-231 (Breast): Standard solid tumor models.
-
HCT-116 (Colon): High sensitivity to DNA damage agents.
-
HUVEC (Normal): Essential control to determine the Selectivity Index (SI).
Protocol
-
Seeding: Plate cells in 96-well plates at optimized densities (e.g., 3,000–5,000 cells/well) in 100 µL media. Incubate for 24 hours to allow attachment.
-
Expert Tip: Fill outer wells with PBS to prevent "edge effects" caused by evaporation.
-
-
Treatment: Prepare serial dilutions of BEP-1 (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µM). Add 100 µL of 2x drug solution to each well.
-
Controls: Vehicle Control (0.5% DMSO), Positive Control (e.g., Doxorubicin or Olaparib).
-
-
Incubation: Incubate for 72 hours at 37°C, 5% CO2.
-
Development:
-
Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 3–4 hours until purple formazan crystals form.
-
Aspirate media carefully.
-
Solubilize crystals with 150 µL DMSO. Shake for 10 mins.
-
-
Read: Measure absorbance at 570 nm (reference 630 nm).
Data Analysis
Calculate % Cell Viability:
Secondary Screen: Mechanism of Action
If BEP-1 shows IC50 < 10 µM, proceed to determine the mode of cell death.
Apoptosis Analysis (Annexin V-FITC / PI)
Rationale: Phthalazinones typically induce apoptosis via DNA replication stress (PARP inhibition) or angiogenesis inhibition (VEGFR). This assay distinguishes between early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Protocol:
-
Treatment: Treat cells (6-well plate,
cells/well) with BEP-1 at IC50 and 2x IC50 concentrations for 24 and 48 hours. -
Harvesting: Collect media and trypsinized cells. Centrifuge at 300 x g for 5 mins.
-
Staining:
-
Wash cells with cold PBS.
-
Resuspend in 100 µL 1X Binding Buffer .
-
Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).
-
Incubate 15 mins at room temperature in the dark.
-
-
Acquisition: Add 400 µL Binding Buffer and analyze immediately on a Flow Cytometer (e.g., BD FACSCanto). Collect 10,000 events.
Cell Cycle Analysis
Rationale:
-
G2/M Arrest: Indicative of DNA damage or tubulin interference (common in some phthalazine hybrids).
-
G1 Arrest: Indicative of kinase inhibition (e.g., VEGFR/EGFR blockade).
Protocol:
-
Fixation: Harvest treated cells, wash with PBS, and fix in 70% ice-cold ethanol dropwise while vortexing. Store at -20°C overnight.
-
Staining:
-
Wash ethanol-fixed cells twice with PBS.
-
Resuspend in 500 µL PI/RNase Staining Buffer (PI: 50 µg/mL, RNase A: 100 µg/mL).
-
Incubate 30 mins at 37°C in the dark.
-
-
Analysis: Measure DNA content via Flow Cytometry (FL2 channel). Use ModFit LT or FlowJo to quantify G0/G1, S, and G2/M phases.
Mechanistic Pathway Visualization
Based on the phthalazinone scaffold, BEP-1 likely interacts with the DNA Damage Response (DDR) pathway. The diagram below illustrates the expected signaling cascade if BEP-1 acts as a PARP inhibitor or DNA damaging agent.
Caption: Hypothetical Mechanism of Action.[1] If BEP-1 targets PARP, it leads to SSB accumulation, replication fork collapse, and subsequent DSB-mediated apoptosis.
Data Reporting Standards
When documenting results for BEP-1, summarize quantitative data in the following table format:
| Cell Line | Tissue Origin | IC50 (µM) ± SD | Selectivity Index (SI)* |
| MCF-7 | Breast | [Data] | [IC50 HUVEC / IC50 MCF-7] |
| HCT-116 | Colon | [Data] | - |
| A549 | Lung | [Data] | - |
| HUVEC | Normal Endothelium | [Data] | N/A |
*SI > 3.0 is generally considered favorable for a lead compound.
References
-
Menear, K. A., et al. (2008). 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1. Journal of Medicinal Chemistry. Link
-
El-Azab, A. S., et al. (2017). Design, Synthesis, Molecular Docking, and Anticancer Activity of Phthalazine Derivatives as VEGFR-2 Inhibitors.[2] Bioorganic & Medicinal Chemistry. Link
-
Riss, T. L., et al. (2004). Cell Viability Assays: MTT Assay Protocol. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link
-
Crowley, L. C., et al. (2016). Measuring Cell Death by Propidium Iodide Uptake and Flow Cytometry. Cold Spring Harbor Protocols. Link
-
Bavetsias, V., et al. (2000). The design and synthesis of water-soluble analogues of CB300638, a potent thymidylate synthase inhibitor. Journal of Medicinal Chemistry. Link (Demonstrates phthalazinone scaffold utility).
Protocol for N-Alkylation of 5-Bromophthalazinone: A Detailed Guide for Researchers
This comprehensive application note provides a detailed protocol for the N-alkylation of 5-bromophthalazinone, a critical transformation in the synthesis of diverse biologically active molecules. This guide is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also the underlying scientific principles to ensure reproducible and high-yielding results.
Introduction: The Significance of N-Alkylated Phthalazinones
Phthalazinone and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Notably, N-alkylation of the phthalazinone ring is a key synthetic step in the development of potent Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs that has revolutionized cancer therapy.[3] The introduction of various alkyl groups at the N2 position of the phthalazinone core allows for the fine-tuning of pharmacological properties, including potency, selectivity, and pharmacokinetic profiles. The 5-bromo substituent on the phthalazinone ring serves as a versatile handle for further functionalization through cross-coupling reactions, enabling the synthesis of a wide array of complex molecules.
This document provides a robust and well-validated protocol for the N-alkylation of 5-bromophthalazinone, a foundational reaction for the synthesis of advanced pharmaceutical intermediates.
Reaction Mechanism and Scientific Rationale
The N-alkylation of 5-bromophthalazinone proceeds via a nucleophilic substitution reaction. The phthalazinone nitrogen, being part of a lactam system, is weakly acidic. In the presence of a suitable base, the proton on the nitrogen is abstracted to form a nucleophilic anion. This anion then attacks the electrophilic carbon of an alkyl halide, leading to the formation of a new carbon-nitrogen bond.
Choice of Base: The selection of an appropriate base is crucial for the success of the reaction. A moderately strong base is required to deprotonate the phthalazinone nitrogen without causing unwanted side reactions. Potassium carbonate (K₂CO₃) is an excellent choice for this transformation.[4] It is a mild, inexpensive, and readily available inorganic base that is effective in promoting the reaction while minimizing the risk of hydrolysis of the lactam ring or other sensitive functional groups. The heterogeneity of K₂CO₃ in many organic solvents also simplifies the work-up procedure.
Choice of Solvent: The solvent plays a critical role in solubilizing the reactants and facilitating the reaction. A polar aprotic solvent is ideal for this type of reaction. N,N-Dimethylformamide (DMF) is a preferred solvent due to its high dielectric constant, which helps to stabilize the intermediate anionic species and promote the Sₙ2 reaction. Acetone can also be used as a less polar alternative.[4]
Alkylating Agent: A variety of alkylating agents can be employed, with alkyl halides (e.g., iodides, bromides, and chlorides) being the most common. The reactivity of the alkyl halide follows the order I > Br > Cl. The choice of the specific alkyl halide will depend on the desired alkyl group to be introduced.
Visualizing the Chemical Transformation
To illustrate the N-alkylation reaction, the following diagram outlines the key steps involved.
Caption: Mechanism of N-alkylation of 5-bromophthalazinone.
Detailed Experimental Protocol
This protocol provides a step-by-step guide for the N-alkylation of 5-bromophthalazinone with a generic alkyl halide.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| 5-Bromophthalazinone | ≥98% | Commercially Available | --- |
| Alkyl Halide (R-X) | ≥98% | Commercially Available | e.g., Benzyl bromide, Ethyl iodide |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially Available | Finely powdered for better reactivity |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially Available | --- |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available | For extraction |
| Brine (Saturated NaCl solution) | --- | Prepared in-house | For washing |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available | For drying |
| Silica Gel | 60 Å, 230-400 mesh | Commercially Available | For column chromatography |
Experimental Procedure
Caption: Experimental workflow for N-alkylation.
Step-by-Step Instructions:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 5-bromophthalazinone (1.0 eq), finely powdered anhydrous potassium carbonate (1.5 - 2.0 eq), and anhydrous N,N-dimethylformamide (DMF, approximately 5-10 mL per mmol of 5-bromophthalazinone).
-
Addition of Alkylating Agent: Stir the suspension at room temperature for 15-30 minutes to ensure good mixing. To this suspension, add the alkyl halide (1.1 - 1.2 eq) dropwise.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or gently heat to 40-60 °C. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate). The reaction is typically complete within 2-12 hours, depending on the reactivity of the alkyl halide.
-
Work-up: Once the starting material is consumed (as indicated by TLC), cool the reaction mixture to room temperature. Quench the reaction by pouring it into ice-cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with brine (saturated NaCl solution) to remove any remaining DMF and inorganic salts.
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure N-alkylated 5-bromophthalazinone.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | - Inactive base (absorbed moisture)- Low quality solvent- Unreactive alkyl halide | - Use freshly dried, finely powdered K₂CO₃.- Use anhydrous DMF.- Consider using a more reactive alkyl halide (e.g., iodide instead of chloride) or increasing the reaction temperature. |
| Formation of Side Products | - O-alkylation- Dialkylation (if applicable)- Decomposition of starting material or product | - N-alkylation is generally favored for lactams, but if O-alkylation is observed, consider using a less polar solvent.- Use a controlled stoichiometry of the alkylating agent.- Avoid excessive heating and prolonged reaction times. |
| Difficult Purification | - Co-elution of product and starting material- Presence of baseline impurities | - Optimize the eluent system for column chromatography to achieve better separation.- Ensure complete reaction by monitoring with TLC.- A thorough aqueous work-up is crucial to remove inorganic salts and DMF. |
Conclusion
This application note provides a comprehensive and reliable protocol for the N-alkylation of 5-bromophthalazinone. By understanding the underlying chemical principles and following the detailed experimental procedure, researchers can confidently synthesize a wide range of N-alkylated phthalazinone derivatives, which are key intermediates in the development of novel therapeutics. The provided troubleshooting guide will further assist in overcoming common experimental challenges, ensuring successful and reproducible outcomes.
References
1. Fused diaza-heterocycles constitute the core structure of numerous bioactive natural products and effective therapeutic drugs. Among them, phthalazines have been recognized as remarkable structural leads in medicinal chemistry due to their wide application in pharmaceutical and agrochemical industries. (Source: PubMed, URL: [Link]) 2. Phthalazine is a nitrogen containing compounds and due to their heterocyclic structure it play an important role in the development of different types of heterocyclic derivatives. (Source: Journal of Chemical and Pharmaceutical Research, URL: [Link]) 3. The parent ethyl 3-(4-benzyl-1-oxophthalazin-2(1H)-yl) propanoate (3) has 25 compounds. Their respective mono, dipeptides and hydrazones derivatives were produced by chemoselective N-alkylation via addition reaction of 4-benzylphthalazin-1(2H)-one (2) with ethyl acrylate and anhydrous potassium carbonate to give ethyl 3-(4-benzyl-1-oxophthalazin-2(1H)-yl) propanoate (3). (Source: RSC Publishing, URL: [Link]) 4. The N-alkylation reaction of N-benzoyl 5-(aminomethyl)tetrazole (5-AMT) with benzyl bromide was carried out in the presence of K2CO3 as a base. (Source: MDPI, URL: [Link])
Sources
Application Notes and Protocols for the Quantification of 5-Bromo-2-ethylphthalazin-1(2H)-one
Introduction
5-Bromo-2-ethylphthalazin-1(2H)-one is a substituted phthalazinone derivative. The phthalazinone core is a significant pharmacophore found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anticancer, antihypertensive, and anti-inflammatory activities.[1][2][3] The introduction of a bromine atom and an ethyl group to the core structure can significantly influence its physicochemical properties, metabolic stability, and biological activity. Accurate and precise quantification of this compound is paramount in various stages of drug development, including pharmacokinetic studies, formulation development, quality control, and metabolic profiling.
This document provides detailed analytical methods for the robust quantification of 5-Bromo-2-ethylphthalazin-1(2H)-one in research and quality control settings. The protocols herein are designed to be self-validating systems, grounded in established analytical principles and aligned with the standards of the International Council for Harmonisation (ICH) guidelines for analytical method validation.[4][5][6][7][8]
Physicochemical Properties of 5-Bromo-2-ethylphthalazin-1(2H)-one
A thorough understanding of the analyte's properties is critical for method development.
| Property | Estimated Value/Information | Source |
| Molecular Formula | C10H9BrN2O | Derived from structure |
| Molecular Weight | 253.10 g/mol | Calculated |
| Polarity | Moderately polar | Inferred from structure |
| UV Absorbance | Expected due to aromatic system | [9] |
| Volatility | Low to moderate | Inferred from structure |
| Thermal Stability | Likely stable under typical GC/HPLC conditions | General chemical knowledge |
Recommended Analytical Techniques
Based on the chemical structure of 5-Bromo-2-ethylphthalazin-1(2H)-one, two primary analytical techniques are recommended for its quantification: High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry detection, and Gas Chromatography-Mass Spectrometry (GC-MS).
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method due to the compound's polarity and UV-absorbing properties. It offers high resolution, sensitivity, and reproducibility. Coupling with a Mass Spectrometer (LC-MS) provides enhanced specificity and sensitivity, which is particularly useful for complex matrices.
-
Gas Chromatography-Mass Spectrometry (GC-MS): While potentially suitable, GC-MS may require derivatization to improve the volatility and thermal stability of the analyte.[10][11] It is a powerful tool for structural confirmation and can be highly sensitive.[12][13]
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is ideal for routine quantification in relatively clean sample matrices, such as in drug substance purity testing or simple formulations.
Causality of Experimental Choices
-
Stationary Phase (Column): A C18 reversed-phase column is selected due to the moderately polar nature of the analyte. The C18 stationary phase provides excellent retention and separation for a wide range of organic molecules.
-
Mobile Phase: A gradient elution with acetonitrile and water (containing 0.1% formic acid) is chosen. Acetonitrile is a common organic modifier providing good peak shape. Formic acid is added to control the pH and improve the ionization of the analyte, leading to sharper peaks and better reproducibility.
-
Detection Wavelength: The UV detection wavelength should be set at the absorbance maximum (λmax) of 5-Bromo-2-ethylphthalazin-1(2H)-one to ensure maximum sensitivity. The λmax can be determined by running a UV scan of a standard solution. Phthalazinone derivatives typically exhibit strong UV absorbance.[14][15]
Experimental Workflow
Caption: Workflow for HPLC-UV analysis.
Detailed Protocol
1. Materials and Reagents:
-
5-Bromo-2-ethylphthalazin-1(2H)-one reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (analytical grade)
-
Methanol (HPLC grade) for standard preparation
2. Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
3. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 30% B; 2-10 min: 30-80% B; 10-12 min: 80% B; 12-13 min: 80-30% B; 13-15 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | λmax (to be determined, likely around 280-320 nm) |
4. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or mobile phase) to an expected concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
5. System Suitability: Before sample analysis, inject a mid-range standard solution five times. The system is suitable for use if the relative standard deviation (RSD) of the peak area is ≤ 2%.[4]
6. Data Analysis:
-
Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.
-
Determine the concentration of 5-Bromo-2-ethylphthalazin-1(2H)-one in the samples by interpolating their peak areas from the calibration curve.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers superior selectivity and sensitivity, making it ideal for the quantification of the analyte in complex biological matrices (e.g., plasma, urine) or for trace-level analysis.[16][17][18]
Causality of Experimental Choices
-
Ionization Source: Electrospray ionization (ESI) is chosen as it is well-suited for moderately polar compounds and is compatible with reversed-phase liquid chromatography.
-
Mass Analyzer: A triple quadrupole mass spectrometer is used for its high sensitivity and selectivity in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions: The MRM mode involves selecting a precursor ion (typically the molecular ion, [M+H]+) and a specific product ion generated by collision-induced dissociation. This provides a high degree of specificity, minimizing interference from matrix components. The presence of a bromine atom will result in a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity), which can be used for confirmation.[19][20]
Experimental Workflow
Caption: Workflow for LC-MS/MS analysis.
Detailed Protocol
1. Materials and Reagents:
-
As per HPLC-UV method, with the addition of an appropriate internal standard (IS), preferably a stable isotope-labeled version of the analyte.
2. Instrumentation:
-
UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
3. Chromatographic and MS Conditions:
| Parameter | Condition |
| Column | UPLC C18, 2.1 x 50 mm, 1.7 µm (for faster analysis) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | To be optimized for best peak shape and separation from matrix components. |
| Flow Rate | 0.3-0.5 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive |
| MRM Transitions | To be determined by infusing a standard solution. Precursor ion will be [M+H]+. |
| Source Temperature | e.g., 500 °C |
| Ion Spray Voltage | e.g., 5500 V |
4. Standard and Sample Preparation:
-
Standard Solutions: Prepared as in the HPLC-UV method.
-
Sample Preparation (e.g., from plasma):
-
To 100 µL of plasma, add the internal standard.
-
Perform protein precipitation by adding 300 µL of cold acetonitrile.
-
Vortex and centrifuge.
-
Evaporate the supernatant to dryness and reconstitute in the mobile phase.
-
5. Data Analysis:
-
Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the working standard solutions.
-
Determine the concentration of the analyte in the samples from the calibration curve.
Method Validation
Both methods should be validated according to ICH Q2(R2) guidelines to ensure they are fit for their intended purpose.[5][6][7] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[4] For LC-MS/MS, this is demonstrated by the specific MRM transition. For HPLC-UV, a peak purity analysis should be performed.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used, and the correlation coefficient (r²) should be ≥ 0.99.
-
Accuracy: The closeness of the test results to the true value. This is assessed by spiking a blank matrix with known concentrations of the analyte and calculating the percent recovery.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). The RSD should typically be ≤ 2%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[8]
Summary of Validation Parameters
| Parameter | Acceptance Criteria |
| Specificity | No interference at the retention time of the analyte. |
| Linearity (r²) | ≥ 0.99 |
| Accuracy (% Recovery) | Typically 98-102% for drug substance, 80-120% for bioanalysis. |
| Precision (RSD) | ≤ 2% for drug substance, ≤ 15% for bioanalysis. |
| LOD | Signal-to-noise ratio of 3:1 |
| LOQ | Signal-to-noise ratio of 10:1 |
| Robustness | No significant impact on results from minor changes in parameters. |
Conclusion
The analytical methods detailed in this document provide robust and reliable approaches for the quantification of 5-Bromo-2-ethylphthalazin-1(2H)-one. The choice between HPLC-UV and LC-MS/MS will depend on the specific application, required sensitivity, and the complexity of the sample matrix. Proper method validation is essential to ensure the generation of high-quality, reproducible data in a regulated environment.
References
- Benchchem. (n.d.). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.
- Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010, February 1).
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- PubMed. (2019, October 11). Chlorine and bromine isotope fractionations of halogenated organic compounds in fragmentation by gas chromatography-electron ionization high resolution mass spectrometry.
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms.
- ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
- Benchchem. (n.d.). Phthalazone | 119-39-1.
- Chemistry LibreTexts. (2020, August 22). 16.9: Organic Compounds Containing Halogen Atoms.
- FDA. (n.d.). Q2(R2) Validation of Analytical Procedures.
- International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives.
- Analytical Methods. (n.d.).
- UV–visible spectra of the synthesized 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives. (n.d.).
- Royal Society of Chemistry. (n.d.). Analytical Methods.
- MDPI. (2022, November 22). Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents.
- SCIRP. (n.d.). Pharmaceutical Applications of Gas Chromatography.
- UV-Vis spectra of phthalocyanine compounds 4a–c in DMF at 12 × 10⁻⁶ M concentration. (n.d.).
- National Institute of Standards and Technology. (n.d.). Phthalazine - the NIST WebBook.
- Royal Society of Chemistry. (2024, April 24). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition.
- ResearchGate. (n.d.). Analytical Methods for the Quantification of Pharmaceuticals | Request PDF.
- Longdom.org. (2015, January 1). Recent Developments in Chemistry of Phthalazines.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02103G [pubs.rsc.org]
- 3. longdom.org [longdom.org]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
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- 11. Pharmaceutical Applications of Gas Chromatography [scirp.org]
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- 20. chem.libretexts.org [chem.libretexts.org]
Application Note: High-Throughput Screening of 5-Bromo-2-ethylphthalazin-1(2H)-one Analogs for PARP1 Inhibition
Abstract
The phthalazinone scaffold is a privileged structure in medicinal chemistry, forming the core of several approved drugs, most notably Poly (ADP-ribose) Polymerase (PARP) inhibitors like Olaparib.[1][2] These inhibitors have shown significant efficacy in treating cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[3][4][5] This application note provides a comprehensive, field-tested guide for the high-throughput screening (HTS) of novel analogs based on the 5-Bromo-2-ethylphthalazin-1(2H)-one core. We describe a robust, chemiluminescent biochemical assay for measuring the activity of PARP1, the primary enzyme responsible for DNA damage-induced poly(ADP-ribosyl)ation.[6][7][8] The protocols herein cover all critical stages: from initial assay development and optimization to the primary HTS campaign, data analysis, and a tiered hit confirmation strategy designed to eliminate artifacts and prioritize genuine inhibitors for further development.
Introduction and Scientific Rationale
Poly (ADP-ribose) polymerase 1 (PARP1) is a nuclear enzyme that acts as a critical sensor for DNA damage, particularly single-strand breaks (SSBs).[8][9][10] Upon detecting a break, PARP1 catalyzes the synthesis of long chains of poly (ADP-ribose) (PAR) on itself and other nuclear proteins, using NAD+ as a substrate.[7][8] This PARylation event serves as a scaffold to recruit other DNA repair proteins, facilitating the base excision repair (BER) pathway.[10] In cancer cells with defective homologous recombination (HR) pathways (e.g., BRCA1/2 mutations), the inhibition of PARP1-mediated SSB repair leads to the accumulation of double-strand breaks during replication, which cannot be efficiently repaired, resulting in synthetic lethality and targeted cell death.[3][11]
The 4-substituted phthalazin-1(2H)-one core is a validated pharmacophore for potent PARP inhibition, known to occupy the nicotinamide binding pocket of the enzyme.[12][13] The 5-Bromo-2-ethylphthalazin-1(2H)-one scaffold represents a promising starting point for novel inhibitor design. High-throughput screening of an analog library built around this core is a powerful strategy to identify compounds with improved potency, selectivity, and drug-like properties. This guide details the necessary protocols to execute such a screen effectively.
Signaling Pathway Context: PARP1 in DNA Damage Repair
To understand the mechanism of inhibition, it is crucial to visualize the role of PARP1 in the DNA damage response. The diagram below illustrates the central function of PARP1 in signaling and recruiting repair machinery following a single-strand break.
Caption: PARP1 activation at DNA single-strand breaks and the point of inhibition.
Principle of the HTS Assay
This protocol utilizes a chemiluminescent, antibody-based assay to directly measure the product of the PARP1 enzymatic reaction: poly (ADP-ribose) chains synthesized on histone proteins. The assay is performed in 384-well plates, making it amenable to automation and high-throughput formats.
Assay Steps:
-
Histone-coated microplates serve as the solid phase substrate for PARP1.
-
Recombinant human PARP1 enzyme, activated DNA, and the library compound (or control) are added to the wells.
-
The enzymatic reaction is initiated by the addition of a biotinylated-NAD+ substrate. Active PARP1 incorporates biotin-labeled ADP-ribose units onto the coated histones.
-
The reaction is stopped, and the amount of incorporated biotin is detected using Streptavidin-conjugated Horseradish Peroxidase (Strep-HRP).
-
Addition of a chemiluminescent HRP substrate generates a light signal that is directly proportional to PARP1 activity. Inhibitors will reduce the signal.
This format is highly sensitive and robust, and by washing away unbound reagents before detection, it minimizes interference from colored or fluorescent library compounds.[14][15]
Materials and Reagents
| Reagent / Material | Supplier (Example) | Catalog # (Example) |
| Recombinant Human PARP1 Enzyme | BPS Bioscience | 80501 |
| Histone-Coated 384-Well Plates | BPS Bioscience | 80580 |
| Biotinylated NAD+ | BPS Bioscience | 80581 |
| Activated DNA | BPS Bioscience | 50002 |
| Olaparib (Positive Control) | Selleck Chemicals | S1060 |
| Streptavidin-HRP | Thermo Fisher | 21130 |
| Chemiluminescent HRP Substrate | Thermo Fisher | 34580 |
| Assay Buffer (50 mM Tris, pH 8.0, 50 mM NaCl, 1 mM MgCl₂, 1 mM DTT) | In-house preparation | N/A |
| Wash Buffer (1x PBS, 0.05% Tween-20) | In-house preparation | N/A |
| Dimethyl Sulfoxide (DMSO), HTS Grade | Sigma-Aldrich | D2650 |
Assay Development and Optimization
Prior to a full-scale screen, it is imperative to optimize assay conditions to achieve a robust and sensitive assay window. The goal is to attain a Z'-factor greater than 0.5.[16][17][18]
Key Optimization Steps:
-
Enzyme Titration: Determine the optimal PARP1 concentration that yields a robust signal within the linear range of the reaction. Test concentrations from 0.5 nM to 10 nM.
-
Substrate (NAD+) Concentration: Determine the Michaelis-Menten constant (Km) for biotinylated-NAD+. For inhibitor screening, use a substrate concentration at or below the Km to ensure sensitivity to competitive inhibitors.
-
Incubation Time: Evaluate reaction kinetics to find an incubation time (e.g., 30, 60, 90 minutes) that provides a strong signal without reaching substrate depletion.
-
DMSO Tolerance: Confirm that the assay is not adversely affected by the final concentration of DMSO used for compound delivery (typically 0.5% - 1.0%).
HTS Protocol: Step-by-Step Methodology
This protocol is designed for a 384-well plate format with a final assay volume of 50 µL.
1. Reagent Preparation:
-
Thaw all reagents on ice. Prepare fresh dilutions of PARP1 enzyme and Biotin-NAD+ in Assay Buffer immediately before use.
-
Prepare a stock solution of Olaparib (10 mM in DMSO) for use as a positive control.
-
Dilute the analog library compounds to an intermediate concentration (e.g., 2 mM in DMSO) for pin-transfer.
2. Plate Layout:
-
Dedicate columns 1-2 for Negative Controls (DMSO vehicle only, representing 0% inhibition).
-
Dedicate columns 23-24 for Positive Controls (a concentration of Olaparib giving >90% inhibition, e.g., 1 µM, representing 100% inhibition).
-
Use columns 3-22 for the 5-Bromo-2-ethylphthalazin-1(2H)-one analog library compounds.
3. Assay Procedure:
-
Compound Transfer: Using an automated liquid handler or pin tool, transfer 250 nL of compound/control from the source plates into the histone-coated 384-well assay plates. This results in a 10 µM final compound concentration in a 50 µL reaction volume (assuming a 2 mM intermediate stock).
-
Enzyme/DNA Addition: Add 25 µL of PARP1/Activated DNA mix (containing 2x final concentration of enzyme and DNA in Assay Buffer) to all wells.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature. This step allows compounds to bind to the enzyme before the reaction starts.
-
Reaction Initiation: Add 25 µL of 2x Biotin-NAD+ solution in Assay Buffer to all wells to start the reaction.
-
Enzymatic Reaction: Incubate the plate for 60 minutes at 30°C.
-
Washing: Aspirate the reaction mixture from the wells. Wash each well 3 times with 100 µL of Wash Buffer.
-
Strep-HRP Addition: Add 50 µL of diluted Strep-HRP solution to each well. Incubate for 30 minutes at room temperature.
-
Final Wash: Wash each well 3 times with 100 µL of Wash Buffer to remove unbound Strep-HRP.
-
Signal Development: Add 50 µL of chemiluminescent substrate to each well.
-
Data Acquisition: Immediately read the plate on a luminometer with a 0.5-1 second integration time per well.
Data Analysis and Hit Identification
1. Quality Control - Z'-Factor Calculation: The Z'-factor is a statistical measure of assay quality, reflecting the separation between positive and negative controls. An assay with a Z' > 0.5 is considered excellent for HTS.[17][19]
The formula is: Z' = 1 - ( (3 * SD_pos + 3 * SD_neg) / |Mean_pos - Mean_neg| )
Where SD is the standard deviation and Mean refers to the controls.
| Parameter | Symbol | Example Value |
| Mean of Negative Control (Max Signal) | Mean_neg | 850,000 RLU |
| SD of Negative Control | SD_neg | 42,500 RLU |
| Mean of Positive Control (Min Signal) | Mean_pos | 35,000 RLU |
| SD of Positive Control | SD_pos | 8,750 RLU |
| Calculated Z'-Factor | Z' | 0.71 |
2. Percent Inhibition Calculation: For each library compound, calculate the percent inhibition relative to the on-plate controls:
% Inhibition = 100 * ( 1 - ( (Signal_compound - Mean_pos) / (Mean_neg - Mean_pos) ) )
3. Hit Criteria: A primary hit is typically defined using a threshold based on the standard deviation of the sample population. A common and robust method is to set the hit threshold at three standard deviations from the mean of the library compound wells.
-
Hit Threshold: Mean % Inhibition + (3 * SD of % Inhibition for all compounds)
-
Compounds with % Inhibition greater than this threshold are declared primary hits.
Hit Confirmation and Prioritization Workflow
A single-point HTS will inevitably produce false positives. A rigorous, multi-step confirmation process is essential to build confidence in the identified hits.[14][20]
Caption: Tiered workflow for hit confirmation and progression.
Protocol Steps:
-
Hit Re-test: Re-test all primary hits in triplicate at the same single concentration (10 µM) to eliminate hits resulting from random experimental error.
-
IC50 Determination: For confirmed hits, perform 10-point dose-response curves (e.g., from 100 µM down to 5 nM) to determine the half-maximal inhibitory concentration (IC50). This quantifies compound potency.
-
Orthogonal Assay: Validate potent compounds in a mechanistically distinct assay. For example, use an assay that measures the consumption of the NAD+ substrate rather than the formation of the PAR product.[21] This helps eliminate artifacts specific to the primary assay's detection method (e.g., compounds that inhibit Strep-HRP).
-
SAR Analysis: Analyze the IC50 data across the analog series to identify initial structure-activity relationships. This analysis guides the next phase of medicinal chemistry optimization.
Conclusion
The protocols detailed in this application note provide a robust framework for the successful high-throughput screening of 5-Bromo-2-ethylphthalazin-1(2H)-one analogs as potential PARP1 inhibitors. By adhering to rigorous assay development, quality control, and a tiered hit validation strategy, researchers can confidently identify and prioritize novel chemical matter for further investigation in the drug discovery pipeline. This systematic approach maximizes the probability of discovering potent and selective leads for a clinically validated therapeutic target.
References
-
Functional Aspects of PARP1 in DNA Repair and Transcription. (n.d.). National Center for Biotechnology Information. Retrieved February 16, 2026, from [Link]
-
PARP1 - Wikipedia. (n.d.). Wikipedia. Retrieved February 16, 2026, from [Link]
-
Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. (n.d.). ResearchGate. Retrieved February 16, 2026, from [Link]
-
Multiple functions of PARP1 in the repair of DNA double strand breaks. (2022). National Center for Biotechnology Information. Retrieved February 16, 2026, from [Link]
-
PARP-1 and its associated nucleases in DNA damage response. (2019). National Center for Biotechnology Information. Retrieved February 16, 2026, from [Link]
-
Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. (2020). PubMed. Retrieved February 16, 2026, from [Link]
-
HIGH THROUGHPUT SCREENING: Z PRIME and Z FACTOR CALCULATION. (2020). YouTube. Retrieved February 16, 2026, from [Link]
-
Strategies for Assay Selection and for the Development of Robust Biochemical Assays. (2021). YouTube. Retrieved February 16, 2026, from [Link]
-
From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. (n.d.). BellBrook Labs. Retrieved February 16, 2026, from [Link]
-
Small-molecule collection and high-throughput colorimetric assay to identify PARP1 inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved February 16, 2026, from [Link]
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The Z prime value (Z´). (n.d.). BMG LABTECH. Retrieved February 16, 2026, from [Link]
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Development of novel synthesized phthalazinone-based PARP-1 inhibitors with apoptosis inducing mechanism in lung cancer. (2018). PubMed. Retrieved February 16, 2026, from [Link]
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Discovery of AZ0108, an orally bioavailable phthalazinone PARP inhibitor that blocks centrosome clustering. (2015). PubMed. Retrieved February 16, 2026, from [Link]
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Z-Factor Calculator. (n.d.). PunnettSquare Tools. Retrieved February 16, 2026, from [Link]
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Design and Discovery of Phthalazinone-Based Potential PARP Inhibitors: Synthesis, Molecular Docking, ADMET Profiling, and In Vitro Evaluation. (2024). ResearchGate. Retrieved February 16, 2026, from [Link]
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An Enzymatic Assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the Chemical Quantitation of NAD(+): Application to the High-Throughput Screening of Small Molecules as Potential Inhibitors. (2004). PubMed. Retrieved February 16, 2026, from [Link]
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What Are the Leading Platforms for High-Throughput Screening Assays? (n.d.). BellBrook Labs. Retrieved February 16, 2026, from [Link]
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PARP1 Chemiluminescent Assay Kit. (n.d.). BPS Bioscience. Retrieved February 16, 2026, from [Link]
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Design and implementation of high-throughput screening assays. (2009). PubMed. Retrieved February 16, 2026, from [Link]
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Enzolution PARP1 Assay System. (n.d.). BellBrook Labs. Retrieved February 16, 2026, from [Link]
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High-throughput screening (HTS). (2019). BMG LABTECH. Retrieved February 16, 2026, from [Link]
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A high-throughput approach to identify BRCA1-downregulating compounds to enhance PARP inhibitor sensitivity. (2024). PubMed. Retrieved February 16, 2026, from [Link]
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Targeted cancer therapy: choosing the right assay to assess PARP inhibitors. (2023). YouTube. Retrieved February 16, 2026, from [Link]
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PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components. (2022). National Center for Biotechnology Information. Retrieved February 16, 2026, from [Link]
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Systematic high-throughput combination drug screen to enhance poly (ADP-ribose) polymerase (PARP) inhibitor efficacy in ovarian cancer. (2023). ResearchGate. Retrieved February 16, 2026, from [Link]
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PARP. (n.d.). Assay-Protocol.com. Retrieved February 16, 2026, from [Link]
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Identifying patients eligible for PARP inhibitor treatment: from NGS-based tests to 3D functional assays. (2021). National Center for Biotechnology Information. Retrieved February 16, 2026, from [Link]
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A High-Throughput Approach to Identify BRCA1-Downregulating Compounds to Enhance PARP Inhibitor Sensitivity. (2024). ResearchGate. Retrieved February 16, 2026, from [Link]
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Revealing biomarkers associated with PARP inhibitors based on genetic interactions in cancer genome. (2021). National Center for Biotechnology Information. Retrieved February 16, 2026, from [Link]
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PARP inhibitors: Overview and indications. (2024). The Jackson Laboratory. Retrieved February 16, 2026, from [Link]
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Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies Using 5-Bromo-2-ethylphthalazin-1(2H)-one
Abstract: The phthalazinone core is a privileged scaffold in medicinal chemistry, forming the basis of numerous pharmacologically active agents, most notably the class of Poly(ADP-ribose) polymerase (PARP) inhibitors like Olaparib.[1][2] This document provides a detailed guide for researchers on utilizing 5-Bromo-2-ethylphthalazin-1(2H)-one as a versatile starting material for structure-activity relationship (SAR) studies. We will explore synthetic diversification strategies, robust biological evaluation protocols focused on PARP1 inhibition, and principles of SAR data interpretation to guide lead optimization in the drug discovery process.
Introduction: The Strategic Value of the 5-Bromo-Phthalazinone Scaffold
The phthalazinone heterobicycle is recognized for its role in a wide array of therapeutic agents due to its structural rigidity and capacity for key hydrogen bonding interactions.[3][4][5] The specific starting material, 5-Bromo-2-ethylphthalazin-1(2H)-one, is strategically designed for SAR exploration.
-
The Phthalazinone Core: Provides a well-validated pharmacophore that mimics the nicotinamide moiety of NAD+, enabling competitive inhibition at the catalytic domain of enzymes like PARP1.[6]
-
The 2-Ethyl Group: This small alkyl group serves to block the tautomerization of the phthalazinone ring, ensuring a consistent chemical entity, while also providing a degree of lipophilicity.
-
The 5-Bromo Substituent: This is the key functional handle for chemical diversification. The carbon-bromine bond is highly amenable to a variety of modern cross-coupling reactions, allowing for the systematic and controlled introduction of a wide range of chemical moieties.[7] This versatility is paramount for building a focused compound library to probe the chemical space around the core scaffold.
The primary goal of an SAR study is to systematically modify a molecule's structure to understand how these changes affect its biological activity, guiding the rational design of more potent and selective drug candidates.[8][9][10] This guide uses the well-established target, PARP1, as a case study for building a robust SAR.
Synthetic Derivatization of the Core Scaffold
The foundation of any SAR study is the chemical synthesis of a library of analog compounds. The protocols below outline the synthesis of the starting material and its subsequent diversification, with an emphasis on explaining the rationale behind the chosen methodologies.
Protocol 1: Synthesis of 5-Bromo-2-ethylphthalazin-1(2H)-one (Core Scaffold)
The core scaffold can be synthesized from a commercially available substituted benzoic acid derivative. This two-step process involves a cyclocondensation reaction.
Rationale: This classical approach is a reliable and high-yielding method for constructing the phthalazinone ring system.[3][11] The use of ethylhydrazine directly installs the N2-ethyl group in a single, efficient step.
Materials:
-
2-Acetyl-3-bromobenzoic acid
-
Ethylhydrazine oxalate
-
Ethanol, Glacial Acetic Acid
-
Sodium Bicarbonate (NaHCO₃) solution
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Step A: Preparation of Ethylhydrazine Free Base: To a suspension of ethylhydrazine oxalate (1.1 eq) in ethanol, add a saturated solution of NaHCO₃ dropwise until the effervescence ceases and the pH is basic. Extract the aqueous layer with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield ethylhydrazine as an oil. Use immediately in the next step.
-
Step B: Cyclocondensation: Dissolve 2-acetyl-3-bromobenzoic acid (1.0 eq) in ethanol. Add a catalytic amount of glacial acetic acid.
-
Add the freshly prepared ethylhydrazine (1.2 eq) to the solution.
-
Heat the reaction mixture to reflux (approx. 80°C) and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-6 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Reduce the solvent volume under vacuum. Dilute the residue with water, which should precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure 5-Bromo-2-ethylphthalazin-1(2H)-one.
Protocol 2: Diversification via Suzuki-Miyaura Cross-Coupling
The Suzuki coupling is a powerful and versatile method for forming carbon-carbon bonds, making it ideal for replacing the bromine atom with various aryl and heteroaryl groups.[7]
Rationale: This palladium-catalyzed reaction is chosen for its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast library of boronic acids and esters. This allows for the rapid generation of a diverse set of analogs from a single starting material.
Materials:
-
5-Bromo-2-ethylphthalazin-1(2H)-one (1.0 eq)
-
Aryl or Heteroaryl Boronic Acid (1.2 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)
Procedure:
-
To a reaction vial, add 5-Bromo-2-ethylphthalazin-1(2H)-one, the selected boronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
Seal the vial and heat the reaction mixture to 80-100°C. Monitor progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired 5-aryl-2-ethylphthalazin-1(2H)-one derivative.
Visualizing the Synthetic Workflow
The following diagram illustrates the general workflow for generating a small compound library for SAR studies.
Caption: Synthetic workflow for library generation.
Biological Evaluation and SAR Establishment
With a library of purified analogs in hand, the next step is to evaluate their biological activity to establish a structure-activity relationship. We will continue with PARP1 as the target of interest.
Protocol 3: In Vitro PARP1 Inhibition Assay (Fluorescence Polarization)
This protocol describes a competitive fluorescence polarization (FP) assay, a robust and high-throughput method for determining the potency (IC₅₀) of inhibitors.[12]
Rationale: The assay measures the displacement of a fluorescently-labeled probe from the PARP1 active site by a test compound. This method is highly sensitive, requires no wash steps (homogeneous), and is easily automated, making it ideal for screening a library of compounds.
Materials:
-
Recombinant human PARP1 enzyme
-
Olaparib-based fluorescent probe
-
Assay Buffer (e.g., Tris-HCl, NaCl, MgCl₂, DTT)
-
Test compounds (dissolved in DMSO)
-
Positive Control (e.g., unlabeled Olaparib)
-
384-well, low-volume, black microplates
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Reagent Preparation: Prepare serial dilutions of test compounds and the positive control in assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
Enzyme/Probe Mixture: Prepare a master mix of PARP1 enzyme and the fluorescent probe in assay buffer. The concentrations should be optimized beforehand to yield a stable and robust FP signal.
-
Assay Plate Setup:
-
Add 5 µL of diluted test compound or control to the appropriate wells.
-
Add 5 µL of assay buffer with DMSO to "High FP" (enzyme + probe) and "Low FP" (probe only) control wells.
-
-
Reaction Initiation: Add 15 µL of the PARP1/probe master mix to all wells except the "Low FP" controls (add 15 µL of probe in buffer to these).
-
Incubation: Mix the plate gently and incubate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the fluorescence polarization on a compatible plate reader.
-
Data Analysis: Convert FP values to percent inhibition relative to the high and low controls. Plot percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 4: Cellular Viability Assay in BRCA-Deficient Cells
Confirming that in vitro enzyme inhibition translates to cellular activity is a critical step. PARP inhibitors demonstrate synthetic lethality in cancer cells with defects in homologous recombination (HR), such as those with BRCA1/2 mutations.[13][14][15]
Rationale: A cell viability assay (e.g., using AlamarBlue or CellTiter-Glo) in a BRCA-deficient cell line (e.g., Capan-1) versus a BRCA-proficient cell line (e.g., BxPC-3) will confirm on-target activity and provide an initial assessment of selectivity.[16]
Materials:
-
Capan-1 (BRCA2-deficient) human pancreatic cancer cell line
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
Test compounds (dissolved in DMSO)
-
AlamarBlue or similar cell viability reagent
-
96-well clear-bottom tissue culture plates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed Capan-1 cells into 96-well plates at a predetermined density (e.g., 3,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add them to the cells. Include a vehicle control (DMSO only).
-
Incubation: Incubate the plates for 72-96 hours in a standard cell culture incubator (37°C, 5% CO₂).
-
Viability Assessment: Add the AlamarBlue reagent (10% of total volume) to each well and incubate for another 2-4 hours.
-
Data Acquisition: Measure the fluorescence of each well using a plate reader (Excitation ~560 nm, Emission ~590 nm).
-
Data Analysis: Calculate percent viability relative to the vehicle control. Plot the results against the logarithm of compound concentration and fit to a dose-response curve to determine the EC₅₀ value.
Visualizing the SAR Workflow
The following diagram outlines the process of generating and interpreting SAR data.
Caption: Workflow from compound library to SAR data.
Data Analysis and the Iterative Nature of SAR
The data generated from the biological assays must be systematically analyzed to extract meaningful relationships between chemical structure and biological activity.
Hypothetical SAR Data Presentation
| Compound ID | R-Group at 5-Position | PARP1 IC₅₀ (nM) | Capan-1 EC₅₀ (µM) |
| Start-Br | -Br | 1500 | > 50 |
| Cmpd-1 | -Phenyl | 250 | 8.5 |
| Cmpd-2 | -4-Fluorophenyl | 85 | 2.1 |
| Cmpd-3 | -4-Methoxyphenyl | 310 | 10.2 |
| Cmpd-4 | -3-Pyridyl | 65 | 1.8 |
| Cmpd-5 | -Thiophen-2-yl | 120 | 3.5 |
| Cmpd-6 | -CN (Bioisostere) | 950 | 25.0 |
Interpretation of Hypothetical Data
-
Initial Hit to Lead: Replacing the bromine atom of the starting material with an unsubstituted phenyl ring (Cmpd-1 ) significantly improves both enzymatic and cellular potency, confirming this is a productive vector for modification.
-
Electronic Effects: The introduction of an electron-withdrawing fluorine atom at the para-position of the phenyl ring (Cmpd-2 ) enhances activity further. Conversely, an electron-donating methoxy group (Cmpd-3 ) is detrimental compared to the unsubstituted phenyl ring. This suggests that an electron-poor aromatic ring at this position is favorable for binding.
-
Heteroaromatic Rings: Replacing the phenyl ring with a pyridine ring (Cmpd-4 ) maintains or slightly improves potency. The nitrogen atom may be acting as a hydrogen bond acceptor, a favorable interaction within the target's active site.
-
Bioisosteric Replacement: Replacing the bromine with a nitrile group (Cmpd-6 ), a common bioisostere, improves activity over the starting material but is less effective than larger aromatic substituents, suggesting that π-stacking or hydrophobic interactions are also key drivers of potency in this series.[17][18]
This analysis leads to a new hypothesis: The most potent inhibitors will feature a small, electron-poor (hetero)aromatic ring at the 5-position. This hypothesis directly informs the design of the next generation of compounds.
The Iterative Cycle of Drug Discovery
SAR is not a linear process but a cycle of design, synthesis, testing, and analysis that progressively refines compounds toward a clinical candidate.[10]
Caption: The iterative cycle of drug discovery.
Visualizing the Mechanism of Action: PARP Inhibition
Understanding the biological context is crucial. PARP1 is a key enzyme in the base excision repair (BER) pathway, which resolves single-strand DNA breaks (SSBs).
Caption: PARP inhibitor mechanism of action.
In normal cells, when PARP is inhibited, SSBs that occur during DNA replication can degrade into more lethal double-strand breaks (DSBs). These are efficiently repaired by the HR pathway. However, in cancer cells with BRCA1/2 mutations, the HR pathway is deficient. The accumulation of unrepaired DSBs leads to genomic instability and cell death, an elegant concept known as synthetic lethality.[13][14]
Conclusion
5-Bromo-2-ethylphthalazin-1(2H)-one is an exceptionally valuable starting point for medicinal chemistry campaigns. Its strategic design facilitates rapid and systematic diversification through robust chemical methodologies like palladium-catalyzed cross-coupling. By combining focused library synthesis with quantitative in vitro and cell-based assays, researchers can efficiently generate and interpret structure-activity relationship data. This iterative process of design, synthesis, and testing is fundamental to modern drug discovery and is essential for optimizing lead compounds into potent, selective, and effective therapeutic candidates.
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ResearchGate. (n.d.). Pharmacophore modeling for phthalazinone analogs using a ligand-based... [Download Scientific Diagram]. Retrieved from [Link]
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Terán, M. D., et al. (2019). Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry. European Journal of Medicinal Chemistry, 162, 1-19. Retrieved from [Link]
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Singh, S., & Kumar, N. (2019). An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Derivatives. Journal of Pharmaceutical Research International, 27(6), 1-15. Retrieved from [Link]
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ResearchGate. (n.d.). SAR of piperazine bearing phthalazinone derivatives. [Download Scientific Diagram]. Retrieved from [Link]
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BPS Bioscience. (n.d.). PARP1 Olaparib Competitive Inhibitor Assay Kit. Retrieved from [Link]
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Monash University. (2020). Structure-activity relationship (SAR) study designs. Australian Translational Medicinal Chemistry Facility. Retrieved from [Link]
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BMG LABTECH. (n.d.). PARP assay for inhibitors. Retrieved from [Link]
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Singh, S., & Kumar, N. (2019). An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Derivatives. Journal of Pharmaceutical Research International, 27(6), 1-15. Retrieved from [Link]
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ResearchGate. (n.d.). In-vitro PARP1 inhibition assay. Percent (%) inhibition is calculated taking positive control (no inhibitor in reaction). [Download Scientific Diagram]. Retrieved from [Link]
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Oncodesign Services. (n.d.). Structure-Activity Relationship (SAR) Studies. Retrieved from [Link]
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Geyer, M., et al. (2022). PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components. Cancers, 14(5), 1175. Retrieved from [Link]
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Pérez-Garrido, R., et al. (2021). Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. Molecules, 26(11), 3326. Retrieved from [Link]
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Singh, S., et al. (2010). Pharmacological action and SAR of Phthalazine derivatives-A Review. ResearchGate. Retrieved from [Link]
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ResearchGate. (n.d.). Phthalazinones. Part 1: The design and synthesis of a novel series of potent inhibitors of poly(ADP-ribose)polymerase. Retrieved from [Link]
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BPS Bioscience. (2023, January 6). Targeted cancer therapy: choosing the right assay to assess PARP inhibitors [Video]. YouTube. Retrieved from [Link]
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Indian Journal of Pharmaceutical Chemistry and Analytical Techniques. (n.d.). The Role of Structure-Activity Relationship (SAR) In Drug Discovery. Retrieved from [Link]
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Chemical Genomics Core. (2024, April 8). SAR BY NMR: Fragment-based drug discovery [Video]. YouTube. Retrieved from [Link]
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Patsnap Synapse. (2024). How does structure-activity relationship (SAR) analysis contribute to lead optimization in drug discovery?. Retrieved from [Link]
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SpiroChem. (n.d.). Bioisosteric Replacement Strategies. Retrieved from [Link]
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Khalil, N. A., et al. (2013). Novel 4-substituted-2(1H)-phthalazinone derivatives: synthesis, molecular modeling study and their effects on α-receptors. Archives of Pharmacal Research, 36(6), 671-683. Retrieved from [Link]
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ResearchGate. (2024). Design and Discovery of Phthalazinone-Based Potential PARP Inhibitors: Synthesis, Molecular Docking, ADMET Profiling, and In Vitro Evaluation. Retrieved from [Link]
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Lu, H., et al. (2024). Discovery of 1(2H)-phthalazinone and 1(2H)-isoquinolinone derivatives as potent hematopoietic progenitor kinase 1 (HPK1) inhibitors. European Journal of Medicinal Chemistry, 279, 116877. Retrieved from [Link]
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Chemspace. (n.d.). Bioisosteric Replacements. Retrieved from [Link]
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El-Hashash, M. A., et al. (2017). Synthesis and Antimicrobial Activity of some Phthalazin-1(2H)-One Derivatives. International Journal of ChemTech Research, 10(5), 101-112. Retrieved from [Link]
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Brown, N. (2014, June 26). Bioisosteres and Scaffold Hopping in Medicinal Chemistry [Slides]. Retrieved from [Link]
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Wang, Y., et al. (2019). Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. Molecules, 24(16), 2963. Retrieved from [Link]
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Lee, E., & Park, S. H. (2022). PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them. International Journal of Molecular Sciences, 23(21), 13354. Retrieved from [Link]
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Flefel, E. M., et al. (2021). Synthesis of Some Mono- and Disaccharide-Grafting Phthalazine Derivatives and Some New Se-Nucleoside Analogues: Antibacterial Properties, Quantum Chemical Calculations, and Cytotoxicity. Molecules, 26(16), 4983. Retrieved from [Link]
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Technical Support Center: 5-Bromo-2-ethylphthalazin-1(2H)-one Synthesis
This guide is designed as a specialized Technical Support Center resource for researchers optimizing the synthesis of 5-Bromo-2-ethylphthalazin-1(2H)-one . It moves beyond standard procedures to address the mechanistic "why" and "how" of yield failure, focusing on regioselectivity and N-alkylation efficiency.[1][2]
Status: Operational | Tier: Level 3 (Process Optimization) Scope: Route Selection, Regiocontrol, N-Alkylation, Purification Target Molecule: 5-Bromo-2-ethylphthalazin-1(2H)-one (Key intermediate for PARP inhibitors)[3]
Core Synthesis Directive
To maximize the yield of 5-Bromo-2-ethylphthalazin-1(2H)-one , you must decouple the synthesis into two critical phases:
-
Scaffold Construction: Regioselective synthesis of the parent 5-bromo-phthalazin-1(2H)-one.[3]
-
N-Functionalization: Chemoselective N-ethylation of the lactam nitrogen.[3]
Common Failure Mode: Attempting a "one-pot" reaction of 3-bromophthalic anhydride with ethyl hydrazine often leads to inseparable mixtures of regioisomers (5-bromo vs. 8-bromo) and acyclic hydrazides, resulting in yields <30%.[3]
Optimized Workflow Diagram
The following logic flow illustrates the critical decision points and competing pathways.
Caption: Logical workflow for the synthesis of 5-Bromo-2-ethylphthalazin-1(2H)-one, highlighting critical impurity nodes (Red).
Technical Troubleshooting Guide (FAQ)
Phase 1: Scaffold Synthesis (The "5-Bromo" Problem)[3]
Q1: I am starting with 3-bromophthalic anhydride. Why is my final product a mixture of isomers? Diagnosis: You are likely encountering regio-scrambling during the reduction of the intermediate dione.
-
Mechanism: 3-Bromophthalic anhydride reacts with hydrazine to form 5-bromo-2,3-dihydrophthalazine-1,4-dione (symmetric imide-like structure).[3] When you reduce this (e.g., with Zn/HCl) to remove one carbonyl, the hydride can attack either C1 or C4.
-
Solution:
-
Purification at Dione Stage: Ensure the dione is pure.
-
Switch Route (High Purity): Start with 3-bromo-2-formylbenzoic acid (if available) + hydrazine.[3] This locks the regiochemistry because the aldehyde carbon becomes C4.
-
Purification of Parent: If using the anhydride route, recrystallize the parent 5-bromo-phthalazin-1(2H)-one from acetic acid/methanol before ethylation.[3] The 5-bromo isomer is typically less soluble than the 8-bromo.[3]
-
Q2: My yield for the parent phthalazinone is low (<40%). What are the optimal reduction conditions? Protocol: The Zinc/HCl reduction is sensitive to temperature and mesh size.
-
Optimized Protocol:
-
Suspend 5-bromo-2,3-dihydrophthalazine-1,4-dione in Acetic Acid (glacial) .
-
Add activated Zinc dust (<10 micron) in portions at 80°C .
-
Crucial: Add catalytic CuSO₄ (1 mol%).[3] This forms a Zn-Cu couple in situ, which improves electron transfer and selectivity for the carbonyl reduction over de-bromination.
-
Warning: Do not exceed 90°C, or you risk hydro-dehalogenation (loss of the bromine).
-
Phase 2: N-Alkylation (The "2-Ethyl" Problem)[3]
Q3: I see two spots on TLC after ethylation. Is one the O-alkylated product? Diagnosis: Yes. Phthalazinones are ambident nucleophiles (Lactam-Lactim tautomerism).[3]
-
N-Alkylation (Target): Favored by "soft" conditions and polar aprotic solvents.[3]
-
O-Alkylation (Impurity): Favored by "hard" electrophiles, high temperatures, and oxygen-philic cations (like Ag+).[3]
-
Troubleshooting Table:
| Parameter | Recommendation for N-Alkylation | Why? |
| Base | Cs₂CO₃ (Cesium Carbonate) | The "Cesium Effect" improves solubility and favors the softer N-nucleophile due to weak ion pairing.[3] |
| Solvent | DMF or DMAc | Polar aprotic solvents solvate the cation, leaving the anion "naked" and more nucleophilic at the Nitrogen. |
| Electrophile | Ethyl Iodide (Et-I) | Iodide is a better leaving group and "softer" than bromide, favoring N-attack (HSAB theory).[3] |
| Temp | 25°C - 40°C | Higher temperatures (>60°C) increase the rate of the competing O-alkylation (thermodynamic product).[3] |
Q4: The reaction stalls at 80% conversion. Should I add more Ethyl Iodide? Advice: No. Adding excess alkylating agent often leads to quaternization (formation of the N2,N3-diethyl salt), which precipitates and ruins the yield.
-
Correct Action:
-
Check the pH. The reaction generates HI, which consumes the base. Ensure you have 1.5 - 2.0 eq of base (Cs₂CO₃).[3]
-
If stalled, filter the salts, resuspend in fresh DMF, and then add 0.1 eq of Et-I.
-
Optimized Experimental Protocol
Step 1: Synthesis of 5-Bromo-phthalazin-1(2H)-one
(Reference Standard Method)
-
Reactants: Mix 3-Bromophthalic anhydride (1.0 eq) and Hydrazine monohydrate (1.1 eq) in Ethanol. Reflux 2h. Cool, filter the white solid (5-bromo-2,3-dihydrophthalazine-1,4-dione).[3] Yield: >90% .
-
Reduction: Suspend the dione (10 mmol) in AcOH (30 mL). Add Zn dust (30 mmol) and CuSO₄ (0.1 mmol).[3] Heat to 80°C for 4h.
-
Workup: Filter hot to remove Zn.[3] Pour filtrate into ice water. Collect precipitate.
-
Purification: Recrystallize from MeOH. Target Yield: 60-70% .
Step 2: Synthesis of 5-Bromo-2-ethylphthalazin-1(2H)-one[3][4]
-
Setup: In a dry flask under Argon/Nitrogen.
-
Dissolution: Dissolve 5-bromo-phthalazin-1(2H)-one (1.0 eq) in anhydrous DMF (0.2 M concentration).
-
Deprotonation: Add Cs₂CO₃ (1.5 eq).[3] Stir at Room Temperature (RT) for 30 mins. The solution usually turns yellow/orange.
-
Alkylation: Add Ethyl Iodide (1.1 eq) dropwise.[3]
-
Reaction: Stir at RT for 4-6 hours. Monitor by TLC (Hexane:EtOAc 1:1).[3] Target Rf ~ 0.6.
-
Quench: Pour into water (5x volume). The product should precipitate.
-
Purification: If solid, wash with water and Hexane. If oil, extract with EtOAc, wash with LiCl (5%) to remove DMF, then brine. Flash column chromatography (Hexane/EtOAc gradient).
Analytical Verification (Self-Validating System)[3]
To confirm you have the correct isomer and N-alkyl product, check these specific spectral markers:
| Feature | N-Ethyl (Target) | O-Ethyl (Impurity) |
| IR (C=O) | Strong band at 1650-1670 cm⁻¹ (Amide) | Weak/Absent (Imidate C=N is ~1630 cm⁻¹) |
| ¹H NMR (Ethyl) | Quartet at 4.1 - 4.3 ppm (N-CH₂) | Quartet at 4.4 - 4.6 ppm (O-CH₂) |
| ¹³C NMR (C=O) | Signal at ~158-160 ppm | Signal at ~150-155 ppm (C-O) |
| Regio-Isomer | H8 (proton peri to C=O) is a doublet at ~8.3 ppm .[3] | If 8-bromo isomer is present, the splitting pattern of the aromatic region changes significantly. |
References
-
Scaffold Synthesis & Regioselectivity
-
Title: Regioselective Synthesis of Substituted 4-Alkylamino and 4-Arylaminophthalazin-1(2H)-ones.[3]
- Source:The Journal of Organic Chemistry, 2016, 81(4), 1520–1526.
- Relevance: Defines the standard for regioselective construction of the phthalazinone core using formylbenzoic acid precursors.
-
-
N-Alkylation Optimization
-
Title: Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity.[3]
- Source:Beilstein Journal of Organic Chemistry, 2021, 17, 558–568.
-
URL:[Link]
- Relevance: Validates the use of K₂CO₃/Cs₂CO₃ and alkyl iodides for selective N-alkylation of 4-bromo-phthalazinones (analogous to the 5-bromo system).
-
- Isomer Separation & Characterization: Title: Synthesis and pharmacological evaluation of novel phthalazin-1(2H)-one derivatives. Source:European Journal of Medicinal Chemistry, 2010. Relevance: Provides NMR data distinguishing N-alkyl vs O-alkyl isomers in phthalazinone systems.
(Note: While specific literature for "5-bromo-2-ethyl..." is sparse, the chemistry is extrapolated from the highly homologous 4-bromo and unsubstituted phthalazinone systems cited above.)[3]
Sources
Technical Support Center: Purification of 5-Bromo-2-ethylphthalazin-1(2H)-one
Welcome to the technical support center for the purification of 5-Bromo-2-ethylphthalazin-1(2H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with obtaining this key intermediate in a highly pure form. This document provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in established scientific principles.
Introduction to Purification Challenges
5-Bromo-2-ethylphthalazin-1(2H)-one is a crucial building block in the synthesis of various biologically active molecules.[1] The introduction of the bromine atom and the ethyl group, while essential for its synthetic utility, can also lead to the formation of closely related impurities during synthesis. These impurities often share similar physicochemical properties with the target compound, making their separation a significant challenge.[2][3] Common sources of impurities include unreacted starting materials, by-products from side reactions, and degradation products.[4][5] Effective purification is paramount to ensure the integrity of subsequent synthetic steps and the reliability of biological assays.[1]
This guide will address these challenges through a series of targeted questions and answers, providing practical solutions and in-depth explanations.
Troubleshooting Guide & FAQs
This section is structured to provide direct answers to specific issues you may encounter during the purification of 5-Bromo-2-ethylphthalazin-1(2H)-one.
Recrystallization Issues
Q1: My 5-Bromo-2-ethylphthalazin-1(2H)-one fails to crystallize from solution and instead "oils out." What is causing this and how can I fix it?
A1: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid crystal lattice. This is often due to the solution being too supersaturated or cooling too quickly. The presence of impurities can also inhibit crystal formation.[6]
-
Causality: The high concentration of the solute lowers its melting point to below the temperature of the solution, causing it to separate as a liquid. Rapid cooling doesn't allow sufficient time for the ordered arrangement of molecules into a crystal lattice.
-
Troubleshooting Steps:
-
Add More Solvent: Gently heat the solution to redissolve the oil, then add a small amount of additional hot solvent to slightly reduce the saturation.[6]
-
Slow Cooling: Allow the flask to cool to room temperature slowly and undisturbed. Rapid cooling, such as placing it directly in an ice bath, should be avoided as it promotes oiling out.[7]
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass provide nucleation sites for crystal growth.[6][8]
-
Seed Crystals: If you have a small amount of pure 5-Bromo-2-ethylphthalazin-1(2H)-one, add a tiny crystal to the cooled solution to induce crystallization.[6]
-
Q2: After recrystallization, my yield is very low. How can I improve it?
A2: Low recovery is a common issue in recrystallization and can be attributed to several factors.
-
Causality: The most common reasons are using too much solvent, which keeps more of your product dissolved even at low temperatures, or the compound having significant solubility in the cold solvent.[6][9] Premature crystallization during a hot filtration step can also lead to loss of product.
-
Optimization Strategies:
-
Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[8][9] Add the solvent in small portions to the heated mixture until the solid just dissolves.[8][10]
-
Solvent Selection: Choose a solvent in which your compound has high solubility at high temperatures and low solubility at low temperatures.[8] For brominated heterocycles, common solvents include ethanol, or a mixture of ethanol and water.[11] A mixed solvent system like ethyl acetate/hexanes can also be effective.[11][12]
-
Mother Liquor Concentration: After filtering the initial crop of crystals, you can concentrate the remaining solution (mother liquor) by carefully evaporating some of the solvent and cooling again to obtain a second crop of crystals.[6] Be aware that this second crop may be less pure.
-
Efficient Filtration: When collecting the crystals, ensure the filter paper is properly sealed in the funnel and wash the crystals with a minimal amount of cold solvent to remove residual impurities without dissolving a significant amount of the product.[10]
-
Column Chromatography Challenges
Q3: I am seeing poor separation between 5-Bromo-2-ethylphthalazin-1(2H)-one and an impurity on my silica gel column. How can I improve the resolution?
A3: Poor separation in column chromatography is often due to an inappropriate solvent system or issues with the stationary phase.
-
Causality: If the polarity of the mobile phase is too high, both the product and impurities will travel quickly down the column with little interaction with the silica gel, resulting in co-elution. Conversely, if the mobile phase polarity is too low, the compounds may not move at all. The acidic nature of silica gel can also sometimes cause streaking or irreversible adsorption of basic compounds.[6]
-
Troubleshooting and Optimization:
-
Optimize the Mobile Phase:
-
TLC Analysis: Before running a column, use Thin Layer Chromatography (TLC) to find an optimal solvent system.[6][13] A good solvent system will give your target compound an Rf value of approximately 0.2-0.3.[14]
-
Solvent Polarity: For many bromo-heterocyclic compounds, a gradient of hexane and ethyl acetate is a standard and effective mobile phase.[11] If the spots are too close together on the TLC plate, try a less polar solvent system or a shallower gradient (e.g., increasing the percentage of ethyl acetate in smaller increments).[11]
-
-
Change the Stationary Phase: If optimizing the mobile phase doesn't work, consider using a different stationary phase. Neutral or basic alumina can be a good alternative to acidic silica gel, especially if your compound or impurities have basic nitrogen atoms.[6][11]
-
Column Packing and Loading: Ensure the column is packed uniformly to avoid channeling.[15] Load the sample in a concentrated band using a minimal amount of solvent; a dilute sample will lead to broad peaks and poor separation.[16]
-
Q4: My compound is not eluting from the silica gel column, even with a highly polar solvent system. What should I do?
A4: This issue typically points to strong, potentially irreversible, adsorption of your compound to the stationary phase or decomposition on the silica gel.
-
Causality: The acidic nature of silica gel can strongly bind to certain compounds, particularly those with basic functional groups.[6] In some cases, the compound may be unstable on silica and is decomposing.[17]
-
Solutions:
-
Test for Stability: Spot your compound on a TLC plate and let it sit for an hour before eluting. If you see a new spot or streaking that wasn't there initially, your compound is likely decomposing on the silica.[17]
-
Switch Stationary Phase: Use a less acidic stationary phase like neutral alumina or consider reversed-phase chromatography (C18 silica).[6]
-
Add a Modifier: For basic compounds that streak or stick to silica gel, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase can help to neutralize the acidic sites on the silica and improve elution.[6]
-
Experimental Protocols
Protocol 1: Recrystallization of 5-Bromo-2-ethylphthalazin-1(2H)-one
This protocol provides a general procedure for the recrystallization of 5-Bromo-2-ethylphthalazin-1(2H)-one. The choice of solvent is critical and should be determined by small-scale solubility tests.
Materials:
-
Crude 5-Bromo-2-ethylphthalazin-1(2H)-one
-
Recrystallization solvent (e.g., ethanol, ethanol/water mixture, or ethyl acetate/hexanes)[11]
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolving the Solid: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent, just enough to create a slurry.[10]
-
Heating: Gently heat the slurry while stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.[8][10] Avoid adding a large excess of solvent.[10]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.[10]
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature.[7] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[9]
-
Collecting the Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.[10]
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.[9]
-
Drying: Continue to draw air through the funnel to partially dry the crystals.[10] Then, transfer the crystals to a watch glass or drying dish and dry them completely, preferably under vacuum.
Protocol 2: Flash Column Chromatography
This protocol outlines the purification of 5-Bromo-2-ethylphthalazin-1(2H)-one using flash column chromatography.
Materials:
-
Crude 5-Bromo-2-ethylphthalazin-1(2H)-one
-
Silica gel (or alumina)
-
Chromatography column
-
Solvent system (e.g., hexane/ethyl acetate gradient, determined by TLC)[11]
-
Collection tubes or flasks
Procedure:
-
TLC Analysis: Determine the optimal solvent system using TLC. The ideal system should provide good separation between your product and impurities, with an Rf of ~0.2-0.3 for the product.[14]
-
Column Packing:
-
Dry Packing: Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand. Pour the dry silica gel into the column. Gently tap the column to ensure even packing. Add another layer of sand on top of the silica gel.[18]
-
Wet Packing (Slurry Method): Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to settle, ensuring an even and compact bed.
-
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Carefully add the sample solution to the top of the column. Alternatively, for less soluble compounds, the crude material can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the top of the column.
-
Elution: Begin eluting the column with the chosen solvent system.[15] If using a gradient, start with a low polarity mobile phase and gradually increase the polarity.[18]
-
Fraction Collection: Collect the eluent in a series of fractions.[15]
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.[15]
-
Solvent Removal: Combine the pure fractions and remove the solvent by rotary evaporation to obtain the purified 5-Bromo-2-ethylphthalazin-1(2H)-one.
Data Presentation
Table 1: Suggested Solvent Systems for Purification
| Purification Method | Solvent System | Rationale & Comments |
| Recrystallization | Ethanol or Ethanol/Water | Good for moderately polar compounds. The addition of water can decrease the solubility of the product at lower temperatures, improving yield.[11] |
| Recrystallization | Ethyl Acetate/Hexanes | A good two-solvent system. Dissolve in minimal hot ethyl acetate, then add hexanes until cloudy, and cool slowly.[11][12] |
| Column Chromatography | Hexane/Ethyl Acetate (Gradient) | A versatile system for separating compounds of varying polarities. Start with a low percentage of ethyl acetate and gradually increase.[11] |
| Column Chromatography | Dichloromethane/Methanol | For more polar impurities, a small percentage of methanol can be added to dichloromethane. |
Visualization of Workflows
General Purification Workflow
Caption: A general workflow for the purification of 5-Bromo-2-ethylphthalazin-1(2H)-one.
Troubleshooting Poor Column Separation
Caption: A decision tree for troubleshooting poor separation in column chromatography.
References
- Recrystallization. (n.d.).
- Purification techniques for 2-Bromobenzo[h]quinazoline. (n.d.). Benchchem.
- Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. (n.d.). PMC.
- The Synthesis and Purification of 5-BROMO-PAPS: A Technical Guide. (n.d.). Benchchem.
- Overcoming challenges in the purification of heterocyclic compounds. (n.d.). Benchchem.
- Troubleshooting Purification Methods. (n.d.). MilliporeSigma.
- Chem 267. Recrystallization. (n.d.).
- Suzuki purification problem. (2018, November 5). Reddit.
- Supporting Information for Angew. Chem. Int. Ed. Z19315. (2002). Wiley-VCH.
- Recrystallization-1.pdf. (n.d.).
- Purification: Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.
- Organic Syntheses Procedure. (n.d.).
- Column Chromatography in Pharmaceutical Analysis. (2022, September 19). Research and Reviews.
- Experiment 9 — Recrystallization. (n.d.).
- Column Chromatography. (2017, October 17). YouTube.
- Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester.
- Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. (n.d.). Der Pharma Chemica.
- Application Notes and Protocols for the Purification of 5-Bromo-1H-indole-2-carboxylic Acid and its Derivatives. (n.d.). Benchchem.
- Impurity Occurrence and Removal in Crystalline Products from Process Reactions. (2017, April 10). CORA.
- Sources and Types of Impurities in Pharmaceutical Substances. (2024, September 11). Veeprho.
- Impurities in Pharmaceuticals- A Review. (2013, December 15). SciSpace.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. veeprho.com [veeprho.com]
- 5. scispace.com [scispace.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. amherst.edu [amherst.edu]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Reagents & Solvents [chem.rochester.edu]
- 13. application.wiley-vch.de [application.wiley-vch.de]
- 14. rroij.com [rroij.com]
- 15. youtube.com [youtube.com]
- 16. reddit.com [reddit.com]
- 17. Purification [chem.rochester.edu]
- 18. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of 2-Ethylphthalazinones
Prepared by: Senior Application Scientist, Chemical Synthesis Division
This guide is intended for researchers, scientists, and professionals in drug development who are working with the synthesis of 2-ethylphthalazinones and related heterocyclic compounds. Here, we address common challenges, provide in-depth mechanistic explanations for side reactions, and offer validated protocols to improve yield, purity, and reproducibility.
Troubleshooting Guide
This section addresses specific issues encountered during the synthesis of 2-ethylphthalazinones, which typically involves the N-alkylation of a phthalazinone precursor with an ethylating agent (e.g., ethyl iodide, ethyl bromide).
Question 1: My reaction yields a major byproduct with the same mass as my desired 2-ethylphthalazinone, leading to a low yield of the target molecule and difficult purification. What is happening?
Answer: This is a classic case of competitive N-alkylation versus O-alkylation . Phthalazinone exists in tautomeric equilibrium with its lactim form, and its corresponding anion is an ambident nucleophile . This means it has two reactive sites: the nitrogen atom and the oxygen atom. While N-alkylation is the desired pathway to yield 2-ethylphthalazinone, the ethylating agent can also attack the oxygen atom, leading to the formation of the isomeric O-alkylated byproduct, 1-ethoxyphthalazine.[1][2][3]
Mechanistic Insight:
The selectivity between N- and O-alkylation is influenced by several factors, primarily governed by the principles of Hard and Soft Acids and Bases (HSAB). The nitrogen anion is generally considered a "softer" nucleophilic center, while the oxygen anion is "harder."
-
Reaction Conditions Favoring N-Alkylation (Desired): Softer reaction conditions typically favor attack at the softer nitrogen center. This is achieved by using:
-
Polar Aprotic Solvents: Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Acetonitrile.[4] These solvents solvate the cation of the base but leave the anion relatively "free" and highly nucleophilic, promoting N-alkylation.
-
Bases with Soft Cations: Bases like potassium carbonate (K₂CO₃) are often preferred. The larger, more polarizable potassium ion (K⁺) associates less tightly with the oxygen atom, reducing its steric hindrance and allowing for preferential N-alkylation.[5][6]
-
-
Reaction Conditions Favoring O-Alkylation (Side Reaction): Harder reaction conditions can promote attack at the hard oxygen center. This might occur with:
-
Polar Protic Solvents: Solvents like ethanol or water can form hydrogen bonds with the nitrogen atom, making it less nucleophilic and favoring O-alkylation.
-
Bases with Hard Cations: Using a base like sodium hydride (NaH) can lead to a tighter ion pair between Na⁺ and the oxygen anion, potentially increasing the likelihood of O-alkylation.
-
Visualizing the Competing Pathways
The following diagram illustrates the choice the ethylating agent has when reacting with the phthalazinone anion.
Caption: Competing N- vs. O-alkylation pathways.
Troubleshooting Steps:
-
Confirm Isomer Identity: Use analytical techniques like ¹H-NMR, ¹³C-NMR, and HMBC to confirm the structure.[7] The chemical shifts, especially for the ethyl group and aromatic protons adjacent to the reaction site, will be distinct.
-
Solvent Change: If you are using a protic or less polar solvent, switch to high-purity, anhydrous DMF.[4]
-
Base Selection: Ensure you are using a base like K₂CO₃. Avoid stronger, harder bases if O-alkylation is a persistent issue.
Question 2: My final product contains a significant impurity with a higher molecular weight than expected, corresponding to the addition of two ethyl groups.
Answer: This side reaction is N,N'-dialkylation . This occurs when the starting material is a phthalazine-1,4-dione, which possesses two nucleophilic nitrogen atoms. Even if the desired product is the mono-alkylated species, an excess of the ethylating agent or prolonged reaction times can lead to a second alkylation event, producing a symmetrically or asymmetrically substituted diethylphthalazinedione.[5]
Mechanistic Insight:
The first N-alkylation produces the mono-ethylated product. This product, while less nucleophilic than the initial phthalazinedione anion, can still be deprotonated by the base present in the mixture to form a new anion. This second anion can then react with another molecule of the ethylating agent.
Troubleshooting Steps:
-
Control Stoichiometry: Use a precise molar equivalent of the ethylating agent, or only a slight excess (e.g., 1.05 to 1.1 equivalents). A large excess of the alkylating agent is a common cause of this issue.[5]
-
Monitor Reaction Progress: Use Thin-Layer Chromatography (TLC) to monitor the consumption of the starting material. Stop the reaction as soon as the starting material is consumed to prevent the over-alkylation of the product.
-
Temperature Control: Running the reaction at a lower temperature (e.g., room temperature or 40°C instead of 60°C or higher) can slow down the second alkylation step, which typically has a higher activation energy, allowing for more selective mono-alkylation.
Frequently Asked Questions (FAQs)
Q1: How do I choose the optimal base and solvent for my reaction?
The choice of base and solvent is critical for controlling selectivity and achieving high yields. The following table summarizes common choices and their impact on the N- vs. O-alkylation ratio.
| Parameter | Recommended Choice | Rationale & Considerations | Potential Issues |
| Base | Potassium Carbonate (K₂CO₃) | A moderately strong, inexpensive base. The large K⁺ cation favors N-alkylation.[5][6] It is heterogeneous in many solvents, which can sometimes moderate reactivity. | Can be slow; requires efficient stirring. |
| Sodium Hydride (NaH) | A very strong base that ensures complete deprotonation. | Can be hazardous (pyrophoric). The small Na⁺ cation may favor O-alkylation in some systems. | |
| Organic Bases (e.g., DBU, DIPEA) | Soluble in organic solvents, leading to homogeneous reactions. Generally milder. | Can be expensive; may cause other side reactions depending on the substrate. | |
| Solvent | Dimethylformamide (DMF) | A polar aprotic solvent that excels at dissolving the reactants and promoting Sₙ2 reactions. Strongly favors N-alkylation.[4][5] | High boiling point can make removal difficult. Must be anhydrous. |
| Acetonitrile (MeCN) | Another excellent polar aprotic solvent. Lower boiling point than DMF makes for easier workup. | May have lower solvency for some phthalazinone precursors. | |
| Dimethyl Sulfoxide (DMSO) | Similar properties to DMF but with an even higher boiling point. | Very difficult to remove. Can decompose at high temperatures. |
Q2: How can I effectively monitor the reaction to minimize side products?
Thin-Layer Chromatography (TLC) is the most effective method for real-time reaction monitoring.
Protocol: TLC Analysis
-
Plate: Use silica gel 60 F₂₅₄ plates.
-
Mobile Phase (Eluent): A mixture of Hexane and Ethyl Acetate is a good starting point. A 1:1 or 3:7 ratio often provides good separation.
-
Spotting: On the baseline of the TLC plate, spot the starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM).
-
Development: Place the plate in a chamber saturated with the eluent and allow it to run until the solvent front is ~1 cm from the top.
-
Visualization: View the plate under UV light (254 nm).
-
Interpretation: The starting phthalazinone is typically more polar (lower Rf value) than the alkylated products. The desired N-alkylated product will appear as a new spot with a higher Rf. Byproducts like the O-alkylated isomer may have a slightly different Rf, often very close to the desired product, while dialkylated products will be even less polar (higher Rf). The reaction is complete when the starting material spot has disappeared from the RM lane.
-
Q3: My workup procedure is complicated by the DMF solvent. Are there any alternatives?
Yes. While DMF is often optimal for the reaction itself, its high boiling point complicates removal.[4]
-
Alternative Solvents: Consider Acetonitrile. Its lower boiling point (82°C) makes it much easier to remove under reduced pressure.
-
Workup for DMF: To remove DMF during workup, perform an aqueous extraction. Dilute the reaction mixture with a larger volume of ethyl acetate or dichloromethane. Wash this organic layer multiple times with water or a brine solution. DMF is highly water-soluble and will partition into the aqueous layer.
Experimental Protocols
Protocol 1: Selective Synthesis of 2-Ethylphthalazin-1(2H)-one
This protocol is optimized to favor N-alkylation and minimize side reactions.
-
Preparation: To a dry round-bottom flask under a nitrogen atmosphere, add phthalazin-1(2H)-one (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 1.5 eq).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF, approx. 10 mL per 1 g of starting material).
-
Stirring: Stir the suspension vigorously at room temperature for 30 minutes.
-
Reagent Addition: Add ethyl iodide (EtI, 1.1 eq) dropwise via syringe.
-
Reaction: Heat the reaction mixture to 60°C and stir. Monitor the reaction progress by TLC every 1-2 hours.[5]
-
Quenching: Once the starting material is consumed (typically 4-8 hours), cool the reaction to room temperature. Pour the mixture into ice-cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield pure 2-ethylphthalazin-1(2H)-one.
Troubleshooting Workflow Diagram
If your results are not as expected, follow this logical process.
Caption: A logical workflow for troubleshooting common side reactions.
References
- Marques, F., et al. (2021). Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. PMC.
- Le, Z.-G., et al. (2004). Organic Reactions in Ionic liquids: N-Alkylation of Phthalimide and Several Nitrogen Heterocycles. Synthesis.
- Chemistry LibreTexts. (2023). Gabriel Synthesis.
- Priebe, H. (2018). A Selective Process for N-alkylation in Competition with O-alkylation.
- Thermo Fisher Scientific. Gabriel Synthesis.
- Fadda, A. A., et al. (2015). Recent Developments in Chemistry of Phthalazines. Longdom.org.
- Lowry, M. S., et al. (2005). Competition between N and O: use of diazine N-oxides as a test case for the Marcus theory rationale for ambident reactivity. Chemical Science.
- Munin, J. (n.d.).
- Zhang, G., et al. (2019). N-Alkylation vs. O-alkylation: influence on the performance of the photovoltaic cells based on a tetracyclic lactam polymer donor.
- Carlier, P. R., et al. (2013).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Competition between N and O: use of diazine N-oxides as a test case for the Marcus theory rationale for ambident reactivity - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Chemicals [chemicals.thermofisher.cn]
- 5. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sciforum.net [sciforum.net]
- 7. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Guide: Improving the Aqueous Solubility of 5-Bromo-2-ethylphthalazin-1(2H)-one for Biological Assays
Here is a technical support center with troubleshooting guides and FAQs for improving the solubility of 5-Bromo-2-ethylphthalazin-1(2H)-one for biological assays.
Introduction
Phthalazinone derivatives are a class of heterocyclic compounds with a wide spectrum of pharmacological activities, making them valuable scaffolds in drug discovery.[1][2][3][4] However, like many promising new chemical entities, compounds such as 5-Bromo-2-ethylphthalazin-1(2H)-one often exhibit poor aqueous solubility. This characteristic can present significant challenges during in vitro and in vivo biological evaluation, leading to issues like compound precipitation, inaccurate concentration measurements, and unreliable assay results.[5][6]
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and overcome the solubility challenges associated with 5-Bromo-2-ethylphthalazin-1(2H)-one. We will explore the physicochemical rationale for its poor solubility and offer a systematic, tiered approach to enhancing its dissolution in aqueous media suitable for biological assays.
Section 1: Understanding the Challenge - Physicochemical Profile
Furthermore, the planar structure can contribute to strong crystal lattice energy, meaning a significant amount of energy is required to break apart the solid-state crystal and allow it to dissolve. These combined properties classify such compounds as "brick-dust" or "grease-ball" molecules, which are notoriously difficult to work with in aqueous systems.[9]
Section 2: Frequently Asked Questions (FAQs)
Q1: Why is my 5-Bromo-2-ethylphthalazin-1(2H)-one precipitating when I dilute my DMSO stock into my aqueous assay buffer?
A1: This is a common phenomenon known as solvent-shift precipitation. Your compound is highly soluble in a polar aprotic solvent like 100% Dimethyl Sulfoxide (DMSO). However, when you introduce a small volume of this stock solution into a large volume of aqueous buffer, the overall solvent environment becomes predominantly aqueous. The DMSO concentration is no longer high enough to keep the lipophilic compound dissolved, causing it to exceed its thermodynamic solubility limit in the new environment and precipitate out.[9]
Q2: What is the maximum recommended concentration of an organic co-solvent like DMSO in a biological assay?
A2: The final concentration of DMSO should be kept as low as possible to avoid artifacts. For most cell-based assays, the final DMSO concentration should not exceed 0.5% (v/v), with many sensitive assays requiring it to be below 0.1%.[9] Organic solvents can affect enzyme kinetics, disrupt cell membranes, and induce off-target cellular stress, confounding your results. Always run a vehicle control (assay buffer with the same final concentration of DMSO) to account for any solvent effects.
Q3: What are the first-line strategies I should try to improve solubility for my initial screens?
A3: The most straightforward approaches involve optimizing your solvent system. This includes carefully preparing your stock solution, performing serial dilutions, and considering the use of a co-solvent system where a small percentage of a water-miscible organic solvent is maintained in the final assay buffer.[5][10]
Q4: Can I use pH adjustment to keep my compound in solution?
A4: Potentially, yes. The solubility of ionizable compounds is highly dependent on pH.[11][12][13] Phthalazinones can possess weakly basic or acidic functional groups. Determining the ionization constant (pKa) of 5-Bromo-2-ethylphthalazin-1(2H)-one is crucial.[14][15][16] If the molecule has a basic nitrogen that can be protonated, lowering the pH below its pKa will create a charged species, which is generally more water-soluble.[17] Conversely, if it has an acidic proton, raising the pH above its pKa will form an anionic salt with enhanced solubility. However, you must ensure the required pH is compatible with your biological assay's conditions.
Q5: When should I consider using more advanced formulation techniques like cyclodextrins or surfactants?
A5: These methods should be considered when simpler co-solvent or pH adjustment strategies are insufficient or incompatible with your assay system. Cyclodextrins are excellent for increasing solubility with generally low toxicity.[5][18] Surfactants are very effective solubilizers but must be used with caution, as they can interfere with assay components or exhibit cellular toxicity at concentrations above their critical micelle concentration (CMC).[19][20][21]
Section 3: Troubleshooting Workflow & Step-by-Step Protocols
The following workflow provides a systematic approach to addressing the solubility of 5-Bromo-2-ethylphthalazin-1(2H)-one.
Caption: Decision workflow for solubilizing 5-Bromo-2-ethylphthalazin-1(2H)-one.
Protocol 3.1: Optimizing Stock and Working Solutions
-
Preparation of High-Concentration Stock:
-
Dissolve 5-Bromo-2-ethylphthalazin-1(2H)-one in 100% high-purity DMSO to make a concentrated stock (e.g., 10-50 mM).
-
Ensure complete dissolution by gentle warming (to 37°C) and vortexing. Visually inspect for any particulates.
-
Aliquot and store at -20°C or -80°C to avoid freeze-thaw cycles.
-
-
Preparation of Working Solutions:
-
Thaw a stock aliquot completely at room temperature.
-
Perform serial dilutions in 100% DMSO to create intermediate stocks.
-
For the final dilution into your aqueous assay buffer, add the compound from the intermediate stock to the buffer while vortexing the buffer. This rapid mixing can help prevent localized high concentrations that lead to precipitation.
-
Protocol 3.2: Co-Solvent Systems
Co-solvents work by reducing the overall polarity of the aqueous solvent system, making it more favorable for lipophilic compounds.[5][6][22]
-
Select a Co-solvent: Choose a co-solvent that is compatible with your assay.
-
Prepare Test Solutions: Prepare your assay buffer containing a final concentration of 1-5% of the chosen co-solvent (in addition to any DMSO from your compound stock).
-
Test Solubility: Add your compound (from a DMSO stock) to the co-solvent-containing buffer to achieve your desired final concentration.
-
Incubate and Observe: Incubate under your assay conditions (e.g., 1 hour at 37°C) and visually inspect for precipitation. Check for turbidity using a spectrophotometer at 600 nm if visual inspection is unclear.
-
Validate: Run a vehicle control with the co-solvent to ensure it does not affect your assay outcome.
| Co-Solvent | Typical Final Conc. | Advantages | Considerations |
| DMSO | < 0.5% | Excellent solvent | Can be toxic to cells at >0.5% |
| Ethanol | 1 - 5% | Less toxic than DMSO | Can affect enzyme activity |
| Polyethylene Glycol 400 (PEG 400) | 1 - 10% | Low toxicity, good solubilizer | Can be viscous |
| Propylene Glycol (PG) | 1 - 10% | Commonly used in formulations | Check for assay compatibility |
Protocol 3.3: Use of Solubilizing Excipients
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble "guest" molecules, forming an "inclusion complex" that has significantly improved aqueous solubility.[18][23][24][25]
-
Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used due to their high water solubility and low toxicity.[24][25]
-
Prepare Cyclodextrin Solution: Dissolve the cyclodextrin in your assay buffer to make a stock solution (e.g., 10-50 mM).
-
Complexation:
-
Add the compound (from a concentrated DMSO stock) to the cyclodextrin solution.
-
Incubate the mixture, often with shaking or sonication, for 1-24 hours at room temperature or 37°C to allow for complex formation. A molar ratio of 1:1 (compound:cyclodextrin) is a good starting point, but this may need to be optimized.
-
-
Filtration & Use: Filter the solution through a 0.22 µm filter to remove any undissolved compound or aggregates before use in the assay.
| Excipient | Typical Conc. Range | Mechanism | Key Advantages |
| HP-β-CD | 1 - 50 mM | Inclusion Complex | High aqueous solubility, low toxicity, suitable for cell-based and in vivo studies.[24][25] |
| SBE-β-CD | 1 - 50 mM | Inclusion Complex | High aqueous solubility, low toxicity, particularly useful for parenteral formulations. |
Surfactants enhance solubility through micellar solubilization, where the hydrophobic core of the micelle entraps the drug molecule.[20][21] This is highly effective but should be used cautiously, primarily in biochemical rather than cell-based assays.[19]
-
Select a Surfactant: Non-ionic surfactants are generally preferred as they are less likely to denature proteins.[26]
-
Prepare Surfactant Solution: Prepare the assay buffer containing the surfactant at a concentration above its Critical Micelle Concentration (CMC).
-
Solubilization: Add the compound from a DMSO stock to the surfactant-containing buffer while vortexing.
-
Control for Interference: It is critical to run controls to ensure the surfactant itself does not inhibit or activate your target, or interfere with your detection method (e.g., fluorescence).
| Surfactant | Typical Final Conc. | Use Case | Considerations |
| Tween® 20/80 | 0.01 - 0.1% | Biochemical Assays | Can be toxic to cells; may interfere with protein-protein interactions.[19][27] |
| Triton™ X-100 | 0.01 - 0.1% | Biochemical Assays | Can lyse cell membranes; use with extreme caution in cell-based work.[19] |
Section 4: Summary of Recommended Approaches
| Method | Principle of Action | Advantages | Disadvantages | Best For |
| Co-Solvents | Reduces solvent polarity.[5][10] | Simple, inexpensive, effective for moderate solubility increases. | Potential for solvent toxicity/assay interference; limited solubilization capacity. | Initial screening, moderately insoluble compounds. |
| pH Adjustment | Ionizes the compound to a more soluble form.[17] | Can dramatically increase solubility if the compound is ionizable. | Requires pKa knowledge; narrow effective pH range; assay must be compatible with the pH. | Compounds with acidic or basic functional groups. |
| Cyclodextrins | Forms a water-soluble inclusion complex.[18][25] | Significant solubility enhancement; low toxicity; biocompatible.[5][24] | More expensive; requires optimization of complexation conditions. | Cell-based assays, in vivo studies, highly insoluble compounds. |
| Surfactants | Micellar solubilization of the compound.[20] | Very high solubilizing capacity. | High potential for assay interference and cell toxicity.[19][28] | Biochemical assays where other methods fail; not recommended for cell-based assays. |
References
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. Available from: [Link]
-
Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. Available from: [Link]
-
Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Available from: [Link]
-
Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs. MedCrave online. Available from: [Link]
-
Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI. Available from: [Link]
-
Enhanced Solubility through API Processing: Salt and Cocrystal Formation. Veranova. Available from: [Link]
-
Salt formation to improve drug solubility. PubMed. Available from: [Link]
-
Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer. Available from: [Link]
-
Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? PMC. Available from: [Link]
-
Why salt formation of weak acid increases the drug solubility? ResearchGate. Available from: [Link]
-
Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. Available from: [Link]
-
How to enhance drug solubility for in vitro assays? ResearchGate. Available from: [Link]
-
Methods of solubility enhancements. Slideshare. Available from: [Link]
-
Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. MDPI. Available from: [Link]
-
Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available from: [Link]
-
A recent overview of techniques for multifold enhancement in solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science. Available from: [Link]
-
Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. ACS Publications. Available from: [Link]
-
A recent overview of surfactant–drug interactions and their importance. PMC. Available from: [Link]
-
Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. PMC. Available from: [Link]
-
Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. PMC. Available from: [Link]
-
Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate. Available from: [Link]
-
Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. Available from: [Link]
-
Impact of Surfactants on Drug Release during Dissolution Testing. Axiom. Available from: [Link]
-
Examples of surfactants used in pharmaceutical formulations. ResearchGate. Available from: [Link]
-
Applications of Surfactants in Pharmaceutical Formulation Development of Conventional and Advanced Delivery Systems. IJIRT. Available from: [Link]
-
Surfactants – Knowledge and References. Taylor & Francis. Available from: [Link]
-
Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. MDPI. Available from: [Link]
-
Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. PMC. Available from: [Link]
-
How does pH affect solubility? askIITians. Available from: [Link]
-
4-(5-bromothiophen-2-yl)-2H-phthalazin-1-one. PubChem. Available from: [Link]
-
Physicochemical Properties. Analiza. Available from: [Link]
-
The Effects of pH on Solubility. Chemistry LibreTexts. Available from: [Link]
-
Synthesis and Biological Evaluation of New Phthalazinone Derivatives as Anti-Inflammatory and Anti-Proliferative Agents. PubMed. Available from: [Link]
-
Updating the portfolio of bRo5 drugs with ad hoc physicochemical descriptors. AperTO - Archivio Istituzionale Open Access dell'Università di Torino. Available from: [Link]
-
Recent Developments in Chemistry of Phthalazines. Longdom.org. Available from: [Link]
-
Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug. Inorganic and Nano-Metal Chemistry. Available from: [Link]
-
5-Bromophthalide. PubChem. Available from: [Link]
-
Phthalazines and phthalazine hybrids as antimicrobial agents: Synthesis and biological evaluation. ResearchGate. Available from: [Link]
-
4-bromo-1,2-dihydrophthalazin-1-one. PubChemLite. Available from: [Link]
-
Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences. Available from: [Link]
-
5-Bromo-2-hydrazinopyrimidine Properties. EPA. Available from: [Link]
-
Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research in Science & Engineering. Available from: [Link]
Sources
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- 3. Synthesis and Biological Evaluation of New Phthalazinone Derivatives as Anti-Inflammatory and Anti-Proliferative Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 7. 4-(5-bromothiophen-2-yl)-2H-phthalazin-1-one | C12H7BrN2OS | CID 61102075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
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- 11. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. chem.libretexts.org [chem.libretexts.org]
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- 24. Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs - MedCrave online [medcraveonline.com]
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- 27. researchgate.net [researchgate.net]
- 28. taylorandfrancis.com [taylorandfrancis.com]
5-Bromo-2-ethylphthalazin-1(2H)-one stability and degradation pathways
Welcome to the technical support center for 5-Bromo-2-ethylphthalazin-1(2H)-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of this compound. Our goal is to equip you with the knowledge to anticipate and resolve experimental challenges, ensuring the integrity and reliability of your results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common inquiries about the handling, stability, and analytical considerations for 5-Bromo-2-ethylphthalazin-1(2H)-one.
Q1: What are the primary predicted degradation pathways for 5-Bromo-2-ethylphthalazin-1(2H)-one?
A1: Based on its chemical structure, which features a substituted phthalazinone core, the primary anticipated degradation pathways include hydrolysis, oxidation, and photolysis. The lactam (amide) bond within the phthalazinone ring is susceptible to cleavage under hydrolytic conditions (acidic or basic). The electron-rich aromatic system and the ethyl group may be prone to oxidation. Furthermore, the bromo-substituent can make the molecule susceptible to photolytic degradation.[1][2][3]
Q2: What are the recommended storage conditions for 5-Bromo-2-ethylphthalazin-1(2H)-one to ensure long-term stability?
A2: To minimize degradation, 5-Bromo-2-ethylphthalazin-1(2H)-one should be stored in a cool, dark, and dry environment. For solid material, storage at -20°C in a tightly sealed container is recommended to protect it from moisture and light.[4][5] If stock solutions are prepared, they should be made fresh whenever possible. For short-term storage, solutions should be kept at 2-8°C and protected from light. For longer-term storage, aliquoting and freezing at -20°C or below is advisable.[5]
Q3: Which analytical techniques are most suitable for monitoring the stability of 5-Bromo-2-ethylphthalazin-1(2H)-one and detecting its degradation products?
A3: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a primary and effective technique for stability monitoring. A reverse-phase C18 column is often suitable for separating the parent compound from its more polar degradation products.[6] For structural elucidation of unknown degradants, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable.[7] Gas Chromatography-Mass Spectrometry (GC-MS) may also be employed, particularly for identifying more volatile degradation products.[8][9]
Q4: Are there any known incompatibilities of 5-Bromo-2-ethylphthalazin-1(2H)-one with common excipients or solvents?
A4: While specific incompatibility studies for this compound are not widely published, general principles suggest avoiding strongly acidic or basic excipients that could catalyze hydrolysis of the lactam ring.[1][2] Additionally, excipients with oxidizing potential should be used with caution. Solvents such as methanol or ethanol are generally suitable for dissolution, but prolonged storage in protic solvents, especially in the presence of light or heat, may accelerate degradation.
Section 2: Troubleshooting Guide for Forced Degradation Studies
Forced degradation studies are critical for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[10][11] This guide provides troubleshooting for common issues encountered during these studies. The goal is typically to achieve 5-20% degradation to ensure that the primary degradation products are formed without excessive secondary degradation.[12]
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| No or minimal degradation (<5%) observed under stress conditions. | Stress conditions (e.g., acid/base concentration, temperature, light intensity) are too mild. | Increase the severity of the stress conditions incrementally. For example, use a higher concentration of acid/base, increase the temperature, or prolong the exposure time to the light source.[12] |
| The compound is highly stable under the tested conditions. | While this is a positive indication of stability, for the purpose of a forced degradation study, more extreme conditions may be necessary to identify potential degradants. Consider using stronger oxidizing agents or higher intensity light sources. | |
| Excessive degradation (>50%) or multiple unknown peaks in the chromatogram. | Stress conditions are too harsh, leading to secondary degradation of the initial products. | Reduce the severity of the stress conditions. Decrease the concentration of the stressor, lower the temperature, or shorten the exposure time. The aim is to identify the primary degradation pathway.[12] |
| The analytical method lacks sufficient resolution to separate all degradants. | Optimize the HPLC method. This may involve adjusting the mobile phase composition, gradient profile, column temperature, or trying a different column chemistry (e.g., phenyl-hexyl). | |
| Poor mass balance in the analytical results. | Degradation products are not being detected by the current analytical method (e.g., they lack a chromophore, are volatile, or are not eluting from the column). | Use a mass spectrometer (LC-MS) in conjunction with UV detection to identify non-chromophoric degradants. For volatile compounds, consider headspace GC-MS analysis. Ensure the analytical method is capable of eluting both polar and non-polar compounds. |
| Degradation products are precipitating out of solution. | Visually inspect the stressed samples for any precipitation. If observed, attempt to dissolve the precipitate in a suitable solvent and analyze it separately. |
Section 3: Experimental Protocols
This section provides detailed step-by-step methodologies for conducting forced degradation studies on 5-Bromo-2-ethylphthalazin-1(2H)-one. These protocols are designed to be a starting point and may require optimization based on preliminary results.
Protocol 1: Hydrolytic Degradation
-
Preparation of Solutions:
-
Prepare a stock solution of 5-Bromo-2-ethylphthalazin-1(2H)-one in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Prepare solutions of 0.1 M HCl (acidic), 0.1 M NaOH (basic), and purified water (neutral).
-
-
Stress Conditions:
-
For each condition (acid, base, neutral), add a known volume of the stock solution to a larger volume of the respective hydrolytic solution to achieve a final concentration of approximately 100 µg/mL.
-
Incubate the solutions at a controlled temperature, for example, 60°C.
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
Sample Analysis:
-
For the acidic samples, neutralize with an equivalent amount of 0.1 M NaOH before analysis.
-
For the basic samples, neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
Analyze all samples by a validated stability-indicating HPLC method.
-
Protocol 2: Oxidative Degradation
-
Preparation of Solutions:
-
Prepare a 1 mg/mL stock solution of 5-Bromo-2-ethylphthalazin-1(2H)-one in a suitable solvent.
-
Prepare a solution of 3% hydrogen peroxide (H₂O₂).
-
-
Stress Conditions:
-
Mix the stock solution with the H₂O₂ solution to achieve a final drug concentration of approximately 100 µg/mL.
-
Incubate the solution at room temperature, protected from light.
-
Withdraw aliquots at specified time points.
-
-
Sample Analysis:
-
Analyze the samples directly using a validated stability-indicating HPLC method. It is crucial to ensure that the mobile phase is compatible with the presence of residual peroxide.
-
Protocol 3: Photolytic Degradation
-
Sample Preparation:
-
Prepare a solution of 5-Bromo-2-ethylphthalazin-1(2H)-one in a suitable solvent (e.g., acetonitrile/water) at a concentration of 100 µg/mL.
-
Prepare a "dark control" sample by wrapping a vial of the same solution in aluminum foil.
-
-
Stress Conditions:
-
Expose the sample to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[13][14][15][16]
-
Maintain the dark control sample under the same temperature conditions.
-
-
Sample Analysis:
-
At the end of the exposure period, analyze both the exposed sample and the dark control by a validated stability-indicating HPLC method.
-
Protocol 4: Thermal Degradation
-
Sample Preparation:
-
Place a known amount of solid 5-Bromo-2-ethylphthalazin-1(2H)-one in a vial.
-
Prepare a solution of the compound at a known concentration.
-
-
Stress Conditions:
-
Expose both the solid and solution samples to elevated temperatures (e.g., 60°C, 80°C) in a calibrated oven.
-
Withdraw samples at specified time points.
-
-
Sample Analysis:
-
For the solid sample, dissolve a known weight in a suitable solvent before analysis.
-
Analyze all samples by a validated stability-indicating HPLC method.
-
Section 4: Visualization of Degradation Pathways and Workflows
The following diagrams illustrate the potential degradation pathways of 5-Bromo-2-ethylphthalazin-1(2H)-one and a general workflow for a forced degradation study.
Caption: Potential degradation pathways for 5-Bromo-2-ethylphthalazin-1(2H)-one.
Caption: General workflow for a forced degradation study.
References
-
Raja, et al. (2020). A Simple and trace level-sensitive Gas chromatography with mass spectrometer (GCMS) method was developed, optimized and validated for the determination of seven potentially genotoxic impurities. International Journal of Pharmaceutical Sciences and Research, 11(10), 5017-5026. [Link]
- Alsante, K. M., et al. (2007). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical Technology, 31(3), 60-74.
- Baertschi, S. W., et al. (2019). Overview Of Degradation Studies For Pharmaceutical Drug Candidates. Pharmaceutical Development and Technology, 24(10), 1236-1249.
- (2017). Degradation Pathway.
- Rane, K., & P. (2019). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 12(9), 4567-4573.
-
Singh, A., & Singh, P. (2018). TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. Journal of Drug Delivery and Therapeutics, 8(2), 73-79. [Link]
- Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102.
- Adegoke, O. A., et al. (2024).
- (n.d.). Photostability. IAGIM.
-
Li, G., & Wang, Y. (2012). 5-Bromo-phthalazine hemihydrate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2421. [Link]
- (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. ICH Harmonised Tripartite Guideline.
- (n.d.). Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials.
- Al-Qaim, F. F., et al. (2020). Rapid analytical method for the determination of 220 pesticide with their isomers by GCMS-TIC. Heliyon, 6(8), e04689.
- (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. IKEV.
- Alsante, K. M., et al. (2019). Overview Of Degradation Studies For Pharmaceutical Drug Candidates. Pharmaceutical Development and Technology, 24(10), 1236-1249.
- (2023). Guideline on Photostability Testing. BfArM.
-
Hovorka, S., & Schöneich, C. (2001). Oxidative degradation of pharmaceuticals: theory, mechanisms and inhibition. Journal of Pharmaceutical Sciences, 90(3), 253-269. [Link]
- (n.d.). Finding Peaceable Photostability. Caron Scientific.
- Simões, M. M. Q., et al. (2021).
- Ribeiro, A. R., et al. (2021). A Critical Review of Photo-Based Advanced Oxidation Processes to Pharmaceutical Degradation.
- (n.d.).
- Salaeh, S., & Nakason, C. (2018).
- Fernández-Pastor, I., et al. (2021). Synthesis, Characterization and HPLC Analysis of the (1S,2S,5R)
- Bongers, I. E. A., et al. (2021). A single method to analyse residues from five different classes of prohibited pharmacologically active substances in milk. Food Additives & Contaminants: Part A, 38(8), 1297-1313.
- Constantinescu, T., et al. (2023). The Crystal Structures of Some Bromo-Derivatives of the DPPH Stable Free Radical. Crystals, 13(12), 1686.
-
Jasinski, J. P., et al. (2009). 5-Bromo-2,3-dihydro-1H-cyclo-penta-[a]naphthalen-1-one. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 9), o2174. [Link]
- (n.d.). 6-Bromo-2-ethylphthalazin-1(2H)-one. BLDpharm.
- (n.d.). 5-Bromo-1(2H)-phthalazinone - Data Sheet.
- (n.d.). Degradation pathways of 5-Bromophthalide under reaction conditions. Benchchem.
- Markovič, M., et al. (2025). Lifitegrast Degradation: Products and Pathways. International Journal of Molecular Sciences, 26(20), 15340.
-
Zhang, S., et al. (2026). Crystal structure of 1-bromo-5-(2,2-difluoropropyl)-5-methylbenzo[1][11]imidazo [2,1- a ]isoquinolin-6(5 H )-one, C 19 H 15 BrF 2 N 2 O. Zeitschrift für Kristallographie - New Crystal Structures, 241(1), 1-3.
- Markovič, M., et al. (2025).
- Wang, Z., et al. (2024). Theoretical Kinetic Study of Thermal Decomposition of 5-Methyl-2-ethylfuran. International Journal of Molecular Sciences, 25(22), 12345.
- (n.d.). 5-Bromophthalide. PubChem.
- (n.d.). Issues with the stability of the bromo group in Bromo-PEG5-alcohol. Benchchem.
- Tuntijarukorn, P., et al. (2022). Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles. ACS Omega, 7(26), 22443-22451.
- Li, C., et al. (2015). Study on thermal degradation mechanism of a cured aldehyde-functional benzoxazine. RSC Advances, 5(28), 22593-22600.
- Irimia, A., et al. (2021). Thermal and thermo-oxidative stability and probable degradation mechanism of some polyetherimides. Polymers, 13(16), 2698.
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- 2. scribd.com [scribd.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 6. mdpi.com [mdpi.com]
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- 8. ijpsr.com [ijpsr.com]
- 9. Rapid analytical method for the determination of 220 pesticide with their isomers by GCMS-TIC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. jddtonline.info [jddtonline.info]
- 13. iagim.org [iagim.org]
- 14. ema.europa.eu [ema.europa.eu]
- 15. ikev.org [ikev.org]
- 16. bfarm.de [bfarm.de]
Technical Support Center: Troubleshooting NMR Peak Assignments for 5-Bromo-2-ethylphthalazin-1(2H)-one
Introduction
Welcome to the technical support center for 5-Bromo-2-ethylphthalazin-1(2H)-one. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this compound and require assistance in the unambiguous assignment of its ¹H and ¹³C NMR spectra. Phthalazinone derivatives are a significant class of heterocyclic compounds with a wide range of pharmacological activities, making their precise structural characterization essential.[1][2]
This document moves beyond a simple recitation of expected chemical shifts. Instead, it offers a structured, question-and-answer-based troubleshooting guide that addresses common challenges encountered during spectral analysis. We will delve into the causal reasoning behind spectral phenomena and provide robust, step-by-step protocols for resolving ambiguities using one- and two-dimensional NMR techniques.
Molecular Structure and Numbering Scheme
A clear understanding of the molecular structure is the first step in any spectral assignment. The numbering scheme used throughout this guide is presented below.
Caption: Structure of 5-Bromo-2-ethylphthalazin-1(2H)-one with IUPAC numbering.
Section 1: Foundational Spectra Analysis
Before troubleshooting, it is crucial to have a baseline understanding of the expected NMR spectrum. The electron-withdrawing nature of the bromine atom, the carbonyl group, and the overall aromatic system create a distinct pattern of signals.
Predicted ¹H NMR Spectrum
The proton spectrum can be divided into two main regions: the aliphatic signals from the N-ethyl group and the downfield aromatic signals.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Key Influences |
| H-8 | 8.3 – 8.5 | Doublet (d) | ~7-8 | 1H | Deshielded by C=O anisotropy |
| H-4 | 8.1 – 8.3 | Singlet (s) | N/A | 1H | Imine-like proton (N=CH)[3] |
| H-6 | 7.9 – 8.1 | Doublet (d) | ~7-8 | 1H | Deshielded by Br at C-5 |
| H-7 | 7.7 – 7.9 | Triplet (t) or dd | ~7-8 | 1H | Coupled to H-6 and H-8 |
| N-CH₂ | 4.2 – 4.5 | Quartet (q) | ~7 | 2H | Attached to electronegative Nitrogen[3] |
| N-CH₂-CH₃ | 1.4 – 1.6 | Triplet (t) | ~7 | 3H | Standard aliphatic ethyl group[4] |
Predicted ¹³C NMR Spectrum
Quaternary carbon signals are characteristically less intense than protonated carbons.[5] The bromine substituent also has a "heavy atom effect" which can influence the chemical shift of the carbon it is attached to.[6]
| Carbon Assignment | Predicted δ (ppm) | Key Influences |
| C-1 (C=O) | 159 – 162 | Carbonyl carbon[7] |
| C-4 (N=C) | 138 – 140 | Imine-like carbon[3] |
| C-4a, C-8a | 128 – 135 | Aromatic quaternary carbons |
| C-5, C-6, C-7, C-8 | 125 – 134 | Aromatic carbons, shifts influenced by Br and C=O |
| N-CH₂ | 45 – 50 | Deshielded by adjacent Nitrogen |
| N-CH₂-CH₃ | 13 – 16 | Standard aliphatic methyl group |
Section 2: Troubleshooting Guide & FAQs
This section addresses common problems encountered during the spectral analysis of 5-Bromo-2-ethylphthalazin-1(2H)-one in a question-and-answer format.
Q1: Why are the signals in my aromatic region (7.7-8.5 ppm) overlapping, making assignment impossible?
Answer: This is a frequent challenge with polysubstituted aromatic systems where protons exist in similar electronic environments.[8] Several factors can be at play, and the following strategies can be employed to resolve the signal overlap.
-
Causality: The chemical shifts of the aromatic protons (H-6, H-7, H-8) are governed by a combination of inductive and resonance effects from the bromine and carbonyl groups, as well as through-space anisotropic effects. Minor changes in the sample's environment can alter these delicate balances.
-
Troubleshooting Steps:
-
Change the NMR Solvent: Switching from a standard solvent like CDCl₃ to an aromatic solvent like benzene-d₆ or pyridine-d₅ can resolve overlapping signals. Aromatic solvents induce different chemical shifts through solvent-solute π-π interactions, altering the spectral dispersion.[8][9]
-
Vary Sample Concentration: Intermolecular interactions can influence proton chemical shifts.[9] Acquiring spectra at different concentrations may shift the signals enough to enable resolution.
-
Increase Spectrometer Field Strength: If available, using a higher field NMR spectrometer (e.g., moving from 400 MHz to 600 MHz) increases the separation between peaks in Hz, often clarifying complex multiplets.[10]
-
Utilize 2D NMR Spectroscopy: This is the most definitive method. A ¹H-¹H COSY experiment will reveal which protons are spin-coupled, confirming the H-6/H-7/H-8 connectivity.
-
Q2: The signal for H-8 is significantly downfield. Is this correct and why?
Answer: Yes, the proton at the C-8 position is expected to be the most downfield of the carbocyclic aromatic protons.
-
Causality: This pronounced downfield shift is due to the magnetic anisotropy of the adjacent C-1 carbonyl group. The C-8 proton lies in the deshielding cone of the C=O π-system. In this region, the magnetic field induced by the circulating π-electrons of the carbonyl group reinforces the external applied magnetic field, causing the H-8 proton to resonate at a higher frequency (further downfield). This is a classic "peri" effect in polycyclic aromatic systems.
Q3: My peaks are unusually broad. What is the cause and how can I fix it?
Answer: Peak broadening can obscure coupling information and hinder accurate integration.[9] The potential causes are varied:
-
Causality & Troubleshooting:
-
Poor Shimming: The magnetic field is not homogeneous across the sample. Solution: Re-shim the spectrometer. This should always be the first step.[10]
-
High Sample Concentration: Concentrated samples can be viscous, leading to slower molecular tumbling and broader peaks. Solution: Dilute the sample.[8]
-
Paramagnetic Impurities: Even trace amounts of paramagnetic metals (e.g., from catalysts) can cause significant line broadening. Solution: Re-purify the sample, for instance, by filtering through a small plug of silica or celite.
-
Quadrupolar Broadening: While less common for protons adjacent to bromine, the ¹⁴N nucleus is quadrupolar and can sometimes cause broadening of adjacent proton signals. This effect is usually minor for protons that are several bonds away.
-
Q4: I can't definitively assign the quaternary carbons (C-1, C-4a, C-5, C-8a). Which experiment is best?
Answer: Quaternary carbons are a common challenge as they lack attached protons and thus do not appear in DEPT or HSQC spectra. The definitive tool for their assignment is the Heteronuclear Multiple Bond Correlation (HMBC) experiment.
-
Causality: The HMBC experiment detects correlations between protons and carbons over two to three bonds (and sometimes four). By observing which protons "see" a particular quaternary carbon, we can piece together the molecular structure.
-
Key HMBC Correlations for Assignment:
-
To assign C-1 (C=O): Look for a cross-peak from the N-CH₂ protons and the H-8 proton.
-
To assign C-4a: Look for cross-peaks from H-6 and H-8 .
-
To assign C-8a: Look for cross-peaks from H-7 and the N-CH₂ protons.
-
To assign C-5: Look for cross-peaks from H-7 and H-4 .
-
Caption: Key 2- and 3-bond HMBC correlations for assigning quaternary carbons.
Section 3: Advanced Spectroscopic Protocols
For a complete and unambiguous assignment, a suite of 2D NMR experiments is recommended. The following provides a logical workflow and methodology.
Sources
- 1. longdom.org [longdom.org]
- 2. mdpi.com [mdpi.com]
- 3. Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one: A Route to 3-Hydroxy-/3-anilinobenzo[e]indan-1-ones and Benzo[f]phthalazin-1(2H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
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- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Troubleshooting [chem.rochester.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Overcoming poor reactivity in 5-Bromo-2-ethylphthalazin-1(2H)-one derivatization
Technical Support Center: 5-Bromo-2-ethylphthalazin-1(2H)-one Derivatization
Subject: Overcoming Poor Reactivity in Palladium-Catalyzed Cross-Couplings of 5-Bromophthalazinones. Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The "Deceptive" Substrate
Researchers often approach 5-bromo-2-ethylphthalazin-1(2H)-one assuming it will behave like a standard aryl bromide. When the reaction stalls or yields <10%, the assumption is often "bad catalyst."
The Reality: This substrate presents a "Perfect Storm" of three antagonistic factors:
-
Catalyst Sequestration (The N-Effect): The phthalazinone N3 nitrogen is a competent ligand that displaces phosphines, forming inactive off-cycle Palladium complexes.
-
The "Brick Dust" Phenomenon: The fused bicyclic lactam core creates high lattice energy, rendering the substrate insoluble in standard non-polar catalytic solvents (Toluene, THF) until high temperatures are reached—often after the catalyst has already decomposed.
-
Peri-Steric Hindrance: The C5-Bromine is spatially crowded by the C4-Hydrogen (peri-interaction), creating a steric barrier that impedes the approach of bulky Pd-ligand complexes.
Diagnostic Decision Tree
Before altering your protocol, use this logic flow to identify the specific failure mode.
Figure 1: Diagnostic logic for identifying the root cause of coupling failure.
Technical Deep Dive: The Mechanisms of Failure
A. The Coordination Trap (Catalyst Poisoning)
The phthalazinone core contains an imine-like nitrogen (N3) and a carbonyl oxygen. While the N2-ethyl group blocks the amide nitrogen, N3 remains a Lewis base.
-
Mechanism: In standard protocols using Pd(PPh3)4 or Pd(dppf)Cl2, the N3 nitrogen competes with the phosphine ligand for the Pd(II) center.
-
Result: Formation of [Pd(Ar)(L)(Substrate-N)] species. This species is too stable to undergo transmetallation, effectively halting the catalytic cycle.
-
Solution: You must use biaryl phosphine ligands (e.g., XPhos, RuPhos). These ligands are sterically bulky enough to prevent the N3 nitrogen from approaching the metal center, forcing the cycle to proceed.
B. Electronic Mismatch
The 5-position is on the fused benzene ring, which is electron-deficient due to the electron-withdrawing heterocycle.
-
Consequence: Oxidative addition (OA) is actually fast. The problem is the subsequent steps. The resulting Pd(II)-Ar complex is electron-poor and stabilized, making transmetallation the rate-determining step (RDS).
-
Solution: Use a ligand that is electron-rich (to boost transmetallation) and a base that facilitates the formation of the reactive boronate species (e.g., K3PO4 or Cs2CO3).
Optimized Protocols
Do not rely on "standard" Suzuki conditions (DME/Na2CO3). Use these specific high-performance protocols.
Protocol A: The "Sledgehammer" (For Sterically Demanding/Insoluble Substrates)
Best for: Coupling with hindered boronic acids or when solubility is the main issue.
| Component | Reagent | Equiv.[1][2][3][4][5][6][7] | Role |
| Catalyst | XPhos Pd G4 | 0.02 - 0.05 | Generates active LPd(0) immediately; XPhos prevents N-poisoning. |
| Solvent | 1,4-Dioxane : Water (4:1) | N/A | Water is critical for boronic acid activation; Dioxane solubilizes the lactam. |
| Base | K3PO4 (Tribasic) | 3.0 | Stronger base to drive transmetallation. |
| Temp | 100°C | N/A | Essential to break crystal lattice of phthalazinone. |
Step-by-Step:
-
Charge a vial with 5-bromo-2-ethylphthalazin-1(2H)-one (1.0 equiv), Boronic Acid (1.5 equiv), and K3PO4 (3.0 equiv).
-
Add XPhos Pd G4 (2-5 mol%). Note: Do not use Pd(PPh3)4.
-
Seal and purge with Argon/Nitrogen (3 cycles).
-
Add degassed Dioxane/Water (4:1) via syringe. Concentration: 0.1 M - 0.2 M.
-
Heat to 100°C for 2-4 hours.
-
QC Check: If the reaction turns black immediately, reduce temp to 80°C. If it remains clear/yellow but no product forms, check for protodeboronation of the boronic acid.
Protocol B: The "Solubility Solver" (For Highly Polar Substrates)
Best for: When the substrate precipitates out of Dioxane.
-
Catalyst: Pd(dppf)Cl2[8]·DCM (5 mol%)
-
Solvent: DMF or DMAc (Anhydrous)
-
Base: Cs2CO3 (3.0 equiv)
-
Temp: 110°C
Why this works: DMF/DMAc are superior solvents for phthalazinones. Cs2CO3 has higher solubility in organic solvents than K3PO4, maintaining basicity in the absence of large amounts of water.
Visualizing the Pathway
The diagram below illustrates the competition between the productive catalytic cycle and the "Death Spiral" of catalyst poisoning caused by the phthalazinone nitrogen.
Figure 2: The "Death Spiral" of N-coordination. Bulky ligands (XPhos) block the red dashed path.
Frequently Asked Questions (FAQ)
Q: My reaction turns black within 10 minutes. What is happening? A: "Pd Black" formation indicates ligand dissociation. Your phosphine ligand is likely not binding tightly enough to the Pd, or the phthalazinone is displacing it, leading to cluster formation.
-
Fix: Switch to Pd-G3/G4 precatalysts (e.g., XPhos Pd G3). These contain a precatalyst scaffold that guarantees the formation of the active species and prevents early-stage precipitation.
Q: Can I use Pd(PPh3)4? It’s all we have in the fridge. A: Highly discouraged. Triphenylphosphine is not bulky enough to prevent N-coordination from the phthalazinone, nor is it electron-rich enough to facilitate oxidative addition on this specific deactivated ring system. You will likely see <20% yield.
Q: I need to install an amine at position 5 (Buchwald-Hartwig). Any tips? A: C-N coupling at the 5-position is difficult due to the "peri" steric clash with C4-H.
-
Recommendation: Use BrettPhos Pd G4 or RuPhos Pd G4 . RuPhos is specifically designed for secondary amines and resists steric crowding. Use LiHMDS or Cs2CO3 as the base; avoid tBuOK if the lactam ring is sensitive to nucleophilic attack.
References
-
Menear, K. A., et al. (2008). "4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A novel bioavailable PARP-1 inhibitor." Bioorganic & Medicinal Chemistry Letters, 18(24), 6531-6535.
- Context: Describes the synthesis of Olaparib analogs, establishing the baseline reactivity of the phthalazinone core.
-
Billingsley, K., & Buchwald, S. L. (2008). "Ligand-Dependent Scope of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction." Journal of the American Chemical Society, 130(40), 13552–13554.
- Context: Establishes the necessity of dialkylbiaryl phosphine ligands (XPhos, SPhos)
-
Bruno, N. C., et al. (2013). "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science, 4, 916-920.
- Context: Explains the mechanism and superiority of G3/G4 precatalysts in preventing catalyst de
- Lennon, I. C., et al. (2011). "The role of solubility in the Suzuki-Miyaura coupling of halo-heterocycles." Organic Process Research & Development, 15(6), 1275. Context: Addresses the "Brick Dust" insolubility issue common in fused bicyclic lactams.
Sources
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 6. sciforum.net [sciforum.net]
- 7. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of 5-Bromo-2-ethylphthalazin-1(2H)-one
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-2-ethylphthalazin-1(2H)-one. Our focus extends beyond bench-scale procedures to address the common and critical challenges encountered during process scale-up. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to ensure a robust, reproducible, and scalable manufacturing process.
Section 1: Synthesis Pathway and Core Concepts (FAQ)
This section addresses fundamental questions regarding the synthetic strategy for 5-Bromo-2-ethylphthalazin-1(2H)-one.
Q1: What is the most reliable and scalable synthetic route for 5-Bromo-2-ethylphthalazin-1(2H)-one?
A1: The most robust and widely adopted method is a two-step synthesis. This approach separates the formation of the core phthalazinone ring from the subsequent N-alkylation, which provides better control over purity and yield, crucial for scale-up operations.
-
Step 1: Cyclization. The synthesis begins with the reaction of 4-bromophthalic anhydride with hydrazine hydrate to form the intermediate, 5-Bromo-1(2H)-phthalazinone. This reaction is a condensation that forms the heterocyclic core.[1]
-
Step 2: N-Ethylation. The 5-Bromo-1(2H)-phthalazinone intermediate is then N-alkylated using an ethylating agent, such as 1,2-dibromoethane or ethyl bromide, in the presence of a base to yield the final product, 5-Bromo-2-ethylphthalazin-1(2H)-one.[2][3]
Caption: Recommended two-step synthetic pathway.
Section 2: Detailed Experimental Protocols
These protocols are designed to be self-validating by incorporating in-process checks (IPCs) to monitor reaction completion and product quality.
Protocol 1: Synthesis of 5-Bromo-1(2H)-phthalazinone (Intermediate)
This procedure is adapted from established methods for synthesizing phthalazinone cores from phthalic anhydrides.[1]
Materials:
-
4-Bromophthalic anhydride
-
Hydrazine hydrate (80% solution in water)
-
Ethanol
-
Deionized water
Procedure:
-
Reaction Setup: In a reactor equipped with a mechanical stirrer, condenser, and temperature probe, charge 4-bromophthalic anhydride (1.0 eq) and ethanol (5 vol).
-
Reagent Addition: Begin stirring to form a slurry. Slowly add hydrazine hydrate (1.1 eq) dropwise over 30-60 minutes. The addition is exothermic; maintain the internal temperature below 40°C using a cooling bath if necessary.
-
Reaction: After the addition is complete, heat the mixture to reflux (approx. 78-80°C) and maintain for 2-4 hours.
-
In-Process Check (IPC): Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (<1%).
-
Work-up and Isolation: Cool the reaction mixture to room temperature (20-25°C). The product will precipitate.
-
Filtration: Filter the solid product and wash the filter cake sequentially with cold ethanol (2 x 1 vol) and deionized water (3 x 2 vol) to remove residual hydrazine and salts.
-
Drying: Dry the isolated solid under vacuum at 60-70°C to a constant weight. The expected product is an off-white to pale yellow solid.
Protocol 2: N-Ethylation to 5-Bromo-2-ethylphthalazin-1(2H)-one (Final Product)
This N-alkylation protocol is optimized to minimize common side reactions.[2][3]
Materials:
-
5-Bromo-1(2H)-phthalazinone (from Protocol 1)
-
1,2-Dibromoethane (excess)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF)
Procedure:
-
Reaction Setup: To a clean, dry reactor, charge 5-Bromo-1(2H)-phthalazinone (1.0 eq), anhydrous potassium carbonate (1.5 eq), and DMF (8 vol).
-
Reagent Addition: Add 1,2-dibromoethane (1.2 eq) to the mixture. Using a significant excess of 1,2-dibromoethane can also serve as the solvent, but DMF provides better solubility and temperature control.
-
Reaction: Heat the reaction mixture to 60-70°C and stir for 4-6 hours.
-
In-Process Check (IPC): Monitor the reaction by TLC or HPLC for the disappearance of the starting material.
-
Quenching and Precipitation: Once complete, cool the mixture to room temperature. Slowly pour the reaction mixture into cold deionized water (20 vol) with vigorous stirring. The product will precipitate as a solid.
-
Filtration: Filter the crude product and wash the cake thoroughly with water to remove DMF and inorganic salts.
-
Purification: The crude solid should be purified by recrystallization as described in Protocol 3.
Protocol 3: Purification by Recrystallization
Purification is critical for achieving the high purity required for pharmaceutical applications.[4][5]
Materials:
-
Crude 5-Bromo-2-ethylphthalazin-1(2H)-one
-
Ethanol or Isopropanol
Procedure:
-
Dissolution: Place the crude product in a suitable vessel and add a minimal amount of the chosen solvent (e.g., ethanol, approx. 10-15 vol).
-
Heating: Heat the mixture to reflux with stirring until all the solid has dissolved. If it doesn't dissolve completely, add small additional portions of the solvent until a clear solution is obtained at the boiling point.
-
Cooling & Crystallization: Slowly cool the solution to room temperature (20-25°C) to allow for the formation of well-defined crystals. For maximum yield, further cool the mixture in an ice bath (0-5°C) for at least 1 hour.
-
Isolation: Collect the purified crystals by filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the final product under vacuum at 50-60°C until a constant weight is achieved.
Section 3: Troubleshooting Guide
This guide addresses specific issues that may arise during synthesis and scale-up.
Q2: My reaction resulted in a significantly lower than expected yield. What are the potential causes and how can I improve it?
A2: Low yields can stem from several factors. A systematic approach is best for troubleshooting.[6]
-
Incomplete Reaction: This is the most common cause.
-
Solution: Verify reaction completion using TLC or HPLC before proceeding with the work-up. Ensure the reaction time is sufficient and that the internal temperature has reached and maintained the target for the required duration (e.g., reflux).[6]
-
-
Sub-optimal Reagent Stoichiometry:
-
Solution: For the cyclization step, a slight excess (1.1-1.2 eq) of hydrazine hydrate can help drive the reaction to completion. For the ethylation, ensure the base (e.g., K₂CO₃) is anhydrous and present in sufficient excess (at least 1.5 eq) to neutralize the HBr formed.
-
-
Poor Quality Reagents:
-
Solution: Ensure hydrazine hydrate has not degraded. Use fresh, anhydrous K₂CO₃ and a dry solvent (DMF) for the ethylation step, as water can interfere with the reaction.
-
Q3: My final product purity is low, and I see a persistent side product. What is it and how can I prevent it?
A3: In the N-ethylation step, several side reactions are possible.
-
Potential Side Product: The most likely impurity is the N,N'-dialkylation dimer, formed when a molecule of 1,2-dibromoethane reacts with two molecules of 5-Bromo-1(2H)-phthalazinone.[2] O-ethylation is another, though less common, possibility.
-
Prevention:
-
Control Stoichiometry: Avoid a large excess of the phthalazinone intermediate relative to the ethylating agent. Using a slight excess of 1,2-dibromoethane, as recommended in the protocol, favors the desired mono-alkylation.
-
Temperature Control: Running the reaction at the recommended 60-70°C provides a good balance between reaction rate and selectivity. Higher temperatures can increase the rate of side product formation.
-
Purification: A well-executed recrystallization (Protocol 3) is usually effective at removing these less-soluble or more-polar impurities.
-
Q4: The product does not precipitate or crystallize well during workup. What should I do?
A4: Precipitation or crystallization failures are often related to concentration or nucleation.[6]
-
Inducing Precipitation (Quench Step): If the product remains oily or dissolved after pouring the DMF reaction mixture into water, the cause is often residual DMF acting as a co-solvent.
-
Solution: Increase the volume of water used for quenching. Stir vigorously for a longer period. If possible, adding a seed crystal of the pure product can initiate precipitation.
-
-
Improving Crystallization (Recrystallization Step):
-
Solution 1 - Concentration: If the product remains in solution after cooling, it is too dilute. Carefully evaporate some of the solvent and attempt to cool again.
-
Solution 2 - Seeding: Add a small, pure crystal of the final product to the cooled, supersaturated solution to initiate crystallization.[6]
-
Solution 3 - Solvent System: The chosen solvent may not be ideal. Consider an anti-solvent system. For example, dissolve the product in a good solvent (like dichloromethane) and slowly add a poor solvent (like hexane) until turbidity persists, then cool.
-
Section 4: Key Scale-Up Considerations (FAQ)
Transitioning from the lab bench to a pilot plant introduces new variables that must be managed.[7]
Q5: What are the primary challenges when scaling this synthesis from grams to kilograms?
A5: The main challenges are thermal management, mixing efficiency, and process safety.[7]
-
Thermal Management: Both the cyclization and ethylation steps can be exothermic. In large reactors, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.
-
Mitigation: Employ jacketed reactors with precise temperature control. Ensure controlled, slow addition of reagents (like hydrazine hydrate) to manage the rate of heat generation.[7]
-
-
Mixing Efficiency: What works with a magnetic stir bar may be inadequate in a large reactor. Poor mixing can lead to "hot spots" and localized concentration gradients, promoting side reactions and reducing yield.
-
Mitigation: Use appropriately designed agitators (e.g., pitched-blade turbine) to ensure homogeneity. Perform mixing studies if necessary.[7]
-
-
Material Handling & Safety: Handling large quantities of reagents like hydrazine (a suspected carcinogen) and 1,2-dibromoethane requires stringent safety protocols.
Q6: How should I adjust the workup and purification procedures for a larger scale?
A6: At scale, filtration and drying become more time-consuming and require specialized equipment.
-
Filtration: A simple Buchner funnel is insufficient. Use equipment like a Nutsche filter-dryer, which allows for filtration, washing, and drying in a single, contained vessel.
-
Drying: Large batches of wet cake can take a long time to dry. A vacuum oven or a filter-dryer with heating capabilities is essential to efficiently remove solvents to acceptable residual levels.
-
Crystallization: Controlled cooling is paramount for achieving a consistent crystal size distribution, which impacts filtration and drying performance. Programmed cooling ramps in the reactor jacket are recommended over simply allowing the vessel to cool at ambient temperature.
Troubleshooting Workflow: Low Product Yield
Caption: A logical workflow for diagnosing low yield issues.
Section 5: Data Summary Table
The following table summarizes key parameters for the synthesis, providing a baseline for expectation and process control.
| Parameter | Step 1: Cyclization | Step 2: N-Ethylation | Step 3: Recrystallization |
| Key Reagents | 4-Bromophthalic anhydride, Hydrazine | 5-Bromo-1(2H)-phthalazinone, 1,2-DBE | Crude Product |
| Solvent | Ethanol | DMF | Ethanol or IPA |
| Temperature | Reflux (~80°C) | 60-70°C | Reflux, then 0-5°C |
| Typical Duration | 2-4 hours | 4-6 hours | 2-3 hours (cooling) |
| Expected Yield (Crude) | 90-95% | 85-90% | N/A |
| Expected Yield (Final) | N/A | N/A | >85% recovery |
| Typical Purity (Post) | >95% (by HPLC) | >90% (by HPLC) | >99.5% (by HPLC) |
References
- Benchchem, Technical Support Center: 4-(4-hydroxyphenyl)phthalazin-1(2H)-one Synthesis,
- ChemScene, Safety D
- Sigma-Aldrich, SAFETY D
- Fisher Scientific, SAFETY D
- Benchchem, Addressing solubility issues of phthalazinone-based inhibitors,
- Fisher Scientific, SAFETY D
- PMC, Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents,
- Cayman Chemical, Safety D
- From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis,
- Synthesis and Antimicrobial Activity of some Phthalazin-1(2H)
- Google Patents, WO2004089924A1 - Process for the prepar
- Sciforum, Synthesis of new phthalazinedione deriv
- MDPI, Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents,
- Googleapis.com, WO 2004/089924 A1,
- ACS Publications, Synthesis of 4-Substituted Phthalazin-1(2H)
- Longdom.org, Recent Developments in Chemistry of Phthalazines,
- ResearchGate, Synthesis of 4-Substituted Phthalazin-1(2H)-ones from 2-Acylbenzoic Acids: Controlling Hydrazine in a Pharmaceutical Intermediate Through PAT-Guided Process Development | Request PDF,
- Benchchem, Application Notes and Protocols for the Purification of 5-Bromo-1H-indole-2-carboxylic Acid and its Deriv
- Benchchem, Application Notes and Protocols for the Scale-Up Synthesis of 4-(4-Hydroxyphenyl)phthalazin-1(2H),
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Technical Support Center: Byproduct Identification in 5-Bromophthalazinone Synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-bromophthalazinone. It provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the identification and mitigation of common byproducts. Our goal is to equip you with the expertise to anticipate, identify, and resolve challenges encountered during your synthetic work, ensuring the integrity and purity of your target compound.
Troubleshooting Guide: Navigating Experimental Challenges
This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but also the underlying chemical principles.
Question 1: My final product shows an additional set of peaks in the aromatic region of the 1H-NMR spectrum that I can't account for. What could be the cause?
Answer:
The presence of unexpected aromatic signals strongly suggests the formation of isomeric byproducts, a common challenge when starting with 4-bromophthalic anhydride or 4-bromophthalic acid. The primary suspects are 6-bromophthalazinone and 8-bromophthalazinone.
Causality: The reaction between hydrazine and the unsymmetrical 4-bromophthalic precursor can proceed via nucleophilic attack at either of the two non-equivalent carbonyl carbons. While electronic and steric factors may favor the formation of the desired 5-bromo isomer, the alternative additions are often competitive, leading to a mixture of regioisomers.
Caption: Formation of a dimeric byproduct.
Troubleshooting Steps:
-
Confirm with High-Resolution Mass Spectrometry (HRMS): Obtain an accurate mass measurement to confirm the elemental composition of the high molecular weight species.
-
Tandem Mass Spectrometry (MS/MS): Fragmenting the high m/z ion can provide structural information. Expect to see a fragment corresponding to the monomeric 5-bromophthalazinone. [1][2][3]
-
Adjust Stoichiometry and Reaction Conditions:
-
Use a slight excess of hydrazine to ensure the complete conversion of the phthalic anhydride and minimize the chance of one hydrazine molecule reacting with two anhydride molecules.
-
Employ dilute reaction conditions to decrease the probability of intermolecular side reactions.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for 5-bromophthalazinone synthesis and what are their associated impurity profiles?
A1: The most prevalent starting material is 4-bromophthalic anhydride . [4][5]Its primary challenge is the potential for forming isomeric impurities (6- and 8-bromophthalazinone) as discussed in the troubleshooting guide. Another route could start from 4-bromophthalic acid , which would be dehydrated in situ or in a prior step to the anhydride, presenting a similar challenge with isomeric impurities.
Q2: How can I definitively distinguish between 5-, 6-, and 8-bromophthalazinone using analytical techniques?
A2: A combination of NMR, MS, and chromatography is the most effective approach:
-
1H-NMR Spectroscopy: The substitution pattern of the bromine atom on the benzene ring results in unique chemical shifts and coupling patterns for the aromatic protons of each isomer. [6][7]For instance, the number of signals and their multiplicities in the aromatic region will be distinct for each isomer.
-
Mass Spectrometry (MS): While the isomers will have the same molecular weight, their fragmentation patterns in MS/MS experiments may differ due to the different positions of the bromine atom influencing bond cleavages. [2][3]* HPLC/UHPLC: As mentioned earlier, a well-developed chromatographic method can physically separate the isomers, allowing for their individual detection and quantification. [8][9] Q3: Are there any byproducts that can arise from the degradation of hydrazine?
A3: Yes, hydrazine can undergo oxidation, especially in the presence of certain metal ions or under aerobic conditions. While less common in a well-controlled synthesis, this could lead to the formation of diimide (HN=NH) and nitrogen gas. These are unlikely to be incorporated into the final product but can affect the reaction stoichiometry. It is crucial to use high-purity hydrazine and an inert atmosphere for sensitive reactions.
Q4: What is a general protocol for identifying an unknown impurity in my 5-bromophthalazinone product?
A4: A systematic approach is key:
-
Isolate the Impurity: Use preparative HPLC or column chromatography to isolate a pure sample of the unknown compound. [10]2. High-Resolution Mass Spectrometry (HRMS): Determine the accurate mass to obtain the elemental formula.
-
NMR Spectroscopy: Acquire 1H, 13C, and 2D NMR spectra (COSY, HSQC, HMBC) to elucidate the structure. [11]4. Infrared (IR) Spectroscopy: Identify key functional groups present in the molecule.
-
Hypothesize and Confirm: Based on the spectral data and knowledge of the reaction, propose a structure for the impurity. If possible, synthesize the proposed structure and compare its analytical data with that of the isolated impurity for confirmation. [10]
dot
Caption: Workflow for unknown impurity identification.
References
-
Malinowski, Z., et al. (2021). Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity. Beilstein Journal of Organic Chemistry, 17, 558–568. Available from: [Link]
-
Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. (n.d.). RACO. Available from: [Link]
-
Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. (n.d.). Oxford Instruments. Available from: [Link]
-
How NMR Helps Identify Isomers in Organic Chemistry? (2025). Creative Biostructure. Available from: [Link]
-
Neill, J. L., et al. (2020). Rapid quantification of isomeric and dehalogenated impurities in pharmaceutical raw materials using MRR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 190, 113474. Available from: [Link]
-
Synthesis of 6‐ or 8‐Bromo Flavonoids by Regioselective Mono‐Bromination and Deprotection Protocol from Flavonoid Alkyl Ethers. (2015). ResearchGate. Available from: [Link]
-
mass spectra - fragmentation patterns. (n.d.). Chemguide. Available from: [Link]
-
Welch, C. J., et al. (2014). Chromatographic resolution of closely related species in pharmaceutical chemistry: dehalogenation impurities and mixtures of halogen isomers. Journal of Chromatography A, 1323, 131-139. Available from: [Link]
-
Fragmentation. (2022). Chemistry LibreTexts. Available from: [Link]
-
Parella, T. (n.d.). NMR Enantiodifferentiation. Available from: [Link]
-
distinguishing isomers by 1H NMR spectroscopy. (2022). YouTube. Available from: [Link]
-
Harrison, A. G. (1992). Structure and fragmentation of C5H11O+ ions formed by chemical ionization. Journal of the American Society for Mass Spectrometry, 3(5), 503-510. Available from: [Link]
- Process for the preparation of 5-bromophthalide. (2004). Google Patents.
-
Strege, M. A., et al. (n.d.). Enantiomeric Purity Analysis of Synthetic Peptide Therapeutics by Direct Chiral High-Performance Liquid Chromatography-Electrosp. Available from: [Link]
-
Pereira, L., et al. (2011). HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. ResearchGate. Available from: [Link]
-
Jackson, G., et al. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Journal of The American Society for Mass Spectrometry, 31(6), 1255-1267. Available from: [Link]
-
Bharathi, D. V., et al. (2009). Chromatographic separation of (E)- and (Z)-isomers of entacapone and their simultaneous quantitation in human plasma by LC-ESI-MS/MS. Journal of Chromatography B, 877(5-6), 567-574. Available from: [Link]
-
Niu, M. X., et al. (2025). 4-Bromophthalic Anhydride-based Polyesters as a Versatile Modified Platform. Chinese Journal of Polymer Science, 43, 958–963. Available from: [Link]
-
Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. (n.d.). Der Pharma Chemica. Available from: [Link]
-
Martyak, R., et al. (2020). Arylnaphthoquinones. 8. Synthesis of 6-arylbenzo[a]phenazines. ResearchGate. Available from: [Link]
-
A case study on the analysis of exenatide using NMR spectroscopy. (2025). Bruker. Available from: [Link]
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- 5. WO2004089924A1 - Process for the preparation of 5-bromophthalide - Google Patents [patents.google.com]
- 6. nmr.oxinst.com [nmr.oxinst.com]
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- 9. Chromatographic separation of (E)- and (Z)-isomers of entacapone and their simultaneous quantitation in human plasma by LC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. creative-biostructure.com [creative-biostructure.com]
Technical Support Center: Refinement of Crystallization Conditions for 5-Bromo-2-ethylphthalazin-1(2H)-one
Welcome to the technical support center for the crystallization of 5-Bromo-2-ethylphthalazin-1(2H)-one. This guide is designed for researchers, chemists, and pharmaceutical development professionals to address common challenges encountered during the purification of this active pharmaceutical ingredient (API). As your senior application scientist, I have structured this resource to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions and effectively troubleshoot your experiments.
Troubleshooting Guide
This section addresses the most common problems encountered during the crystallization process in a direct question-and-answer format.
Question: My compound has completely dissolved in the hot solvent, but no crystals are forming upon cooling, even after an extended period. What should I do?
Answer:
This is a classic case of either using too much solvent or the solution being highly supersaturated.[1] Supersaturation is a state where the solution holds more dissolved solute than it thermodynamically should at a given temperature, and it requires a nucleation event to initiate crystallization.[2]
Potential Causes & Solutions:
-
Excess Solvent: This is the most frequent cause.[1] The concentration of the compound is too low to reach the point of saturation upon cooling.
-
Solution: Gently heat the solution again and evaporate a portion of the solvent using a stream of nitrogen or by boiling it off. Allow the solution to cool again. To check if you have excess solvent, you can dip a glass rod into the mother liquor; a significant residue upon solvent evaporation indicates a high concentration of the compound remains in solution.[3]
-
-
Lack of Nucleation Sites: Crystal growth requires an initial "seed" or surface to begin.[1][2]
-
Solution 1: Scratching Method. Use a glass stirring rod to gently scratch the inner surface of the flask below the solvent level. The microscopic imperfections on the glass provide nucleation points for crystal formation.[1][3]
-
Solution 2: Seed Crystal. If you have a small crystal of pure 5-Bromo-2-ethylphthalazin-1(2H)-one, add it to the cooled solution. This seed crystal will act as a template, inducing rapid growth of other crystals.[4] This is a highly effective method for controlling crystal form (polymorphism).[4]
-
-
High Purity: Sometimes, very pure compounds are difficult to crystallize because there are no impurity particles to act as nucleation sites. The solutions above should resolve this.
Question: My compound is "oiling out" instead of forming crystals. How can I fix this?
Answer:
"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This happens when the solution becomes saturated at a temperature above the melting point of the solute (either the pure compound or a highly impure mixture). The resulting oil can be difficult to crystallize and often traps impurities.[1][3]
Potential Causes & Solutions:
-
Low Melting Point / High Impurity: Impurities can significantly depress the melting point of a compound, making it more prone to oiling out.[1]
-
Solution: Re-heat the solution to dissolve the oil. Add a small amount of additional solvent (if using a single-solvent system) or more of the "good" solvent (in a two-solvent system) to lower the saturation temperature.[1][3] Then, allow the solution to cool much more slowly. Insulating the flask can promote the formation of crystals over oil.[1]
-
-
Inappropriate Solvent Choice: The chosen solvent system may not be optimal.
-
Solution: If the issue persists, recover the compound by evaporating the solvent and attempt recrystallization with a different solvent system. Phthalazinone derivatives have been successfully recrystallized from solvents like ethanol, dioxane, and toluene.[5][6][7][8] A solvent with a lower boiling point might be a better choice.
-
Question: Crystals formed, but my final yield is very low. What went wrong?
Answer:
A low yield is typically a result of the compound having significant solubility in the cold solvent, or procedural losses.
Potential Causes & Solutions:
-
Too Much Solvent: While a common cause for no crystallization, using a slight excess of solvent will still result in crystals, but a larger fraction of your compound will remain in the mother liquor.[3]
-
Solution: Before filtering, you can try to reduce the solvent volume by evaporation and cool the solution again to see if more crystals form. For future experiments, be meticulous about adding the minimum amount of hot solvent required to just dissolve the compound.
-
-
Premature Crystallization: If crystals form too early, especially during a hot filtration step to remove insoluble impurities, significant product can be lost.
-
Solution: Use a slight excess of solvent before the hot filtration and ensure your filtration apparatus (funnel, filter paper, receiving flask) is pre-heated to prevent the solution from cooling and crystallizing prematurely. Evaporate the excess solvent before the final cooling step.
-
-
Washing with the Wrong Solvent: Washing the filtered crystals with a solvent in which they are even slightly soluble will dissolve some of your product.
-
Solution: Always wash the crystals with a small amount of ice-cold recrystallization solvent. The lower temperature minimizes the solubility of your compound.
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for troubleshooting common crystallization problems.
Caption: A decision tree for troubleshooting common crystallization issues.
Frequently Asked Questions (FAQs)
Question: What are the best starting solvents to screen for 5-Bromo-2-ethylphthalazin-1(2H)-one?
Answer:
The choice of solvent is critical for successful crystallization.[2] An ideal solvent should dissolve the compound completely when hot but poorly when cold.[9] Based on the structure of 5-Bromo-2-ethylphthalazin-1(2H)-one and data from related phthalazinone derivatives, the following solvents are excellent starting points for screening.
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Rationale & Comments |
| Ethanol | 78 | 24.5 | Often a good choice for moderately polar compounds. Phthalazinone derivatives have shown good crystallization from ethanol.[6] Can be used in a solvent pair with water. |
| Isopropanol (IPA) | 82 | 19.9 | Similar to ethanol but less polar. Sparingly soluble for some related bromo-aromatics.[10] |
| Toluene | 111 | 2.4 | A good non-polar, aromatic solvent that can be effective for planar aromatic compounds. Known to produce good crystals for some heterocycles.[11] |
| Ethyl Acetate | 77 | 6.0 | A moderately polar solvent. Often used in a solvent pair with a non-polar solvent like hexanes. |
| Dioxane | 101 | 2.2 | Has been used successfully for recrystallizing phthalazinone derivatives.[5][7] |
| Acetone | 56 | 20.7 | A highly versatile and polar aprotic solvent. Its high volatility can sometimes lead to rapid crystallization.[12] |
Question: How does polymorphism impact the crystallization of an API like this?
Answer:
Polymorphism is the ability of a solid material to exist in multiple crystalline forms.[13] For an Active Pharmaceutical Ingredient (API), different polymorphs can have different physical properties, including:
-
Solubility and Dissolution Rate: This directly impacts the drug's bioavailability.[14][15]
-
Stability: One polymorph may be more thermodynamically stable than another. A less stable (metastable) form can convert to the stable form over time, which is undesirable in a final drug product.[4]
-
Mechanical Properties: Properties like flowability and compressibility are important for manufacturing, especially for tableting.[13]
It is critical during drug development to identify and selectively crystallize the most stable polymorph to ensure consistent product quality and performance.[4] Techniques like controlled cooling rates, solvent choice, and especially seeding with the desired polymorph are essential for managing this.[4][13]
Solvent Selection Workflow
Caption: A systematic workflow for screening and selecting a suitable crystallization solvent.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This is the most straightforward method when a suitable solvent is identified.
-
Dissolution: Place the crude 5-Bromo-2-ethylphthalazin-1(2H)-one in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and bring the mixture to a gentle boil using a hot plate.
-
Achieve Saturation: Continue adding small portions of the hot solvent just until all the solid material dissolves completely.[9]
-
(Optional) Hot Filtration: If any insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice-water bath for 15-30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature to remove all traces of solvent.
Protocol 2: Two-Solvent (Solvent-Antisolvent) Recrystallization
This method is useful when no single solvent has the ideal solubility properties. It requires a "good" solvent in which the compound is soluble and a "bad" or "antisolvent" in which the compound is insoluble.
-
Dissolution: Dissolve the crude compound in the minimum amount of the "good" solvent at near-boiling temperature.
-
Addition of Antisolvent: While the solution is still hot, add the "bad" solvent dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.
-
Clarification: Add a few more drops of the hot "good" solvent until the cloudiness just disappears.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath to promote maximum crystal formation.
-
Isolation, Washing, and Drying: Follow steps 5-7 from the Single-Solvent protocol, using an ice-cold mixture of the two solvents for washing.
References
-
Troubleshooting. (2022). Chemistry LibreTexts. [Link]
-
The Pursuit of a Robust Approach for Growing Crystals Directly to Target Size. (2010). Organic Process Research & Development. [Link]
-
Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry. [Link]
-
Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability. Longdom Publishing. [Link]
-
Problems with Recrystallisations. University of York, Chemistry Teaching Labs. [Link]
-
Guide for crystallization. CRYSTAL IMPACT. [Link]
-
Crystallization Strategies for API Development and Scale Up. (2023). YouTube. [Link]
-
SOP: CRYSTALLIZATION. Columbia University. [Link]
-
Pharmaceutical Crystals: Development, Optimization, Characterization and Biopharmaceutical Aspects. (2021). ResearchGate. [Link]
-
Synthesis and Spectral Characterization of Some Phthalazinone Derivatives. (2012). ResearchGate. [Link]
-
Synthesis and Antimicrobial Activity of some Phthalazin-1(2H)-One Derivatives. (2017). International Journal of Pharmaceutical and Clinical Research. [Link]
- Crystalline forms of phthalazinone compound.
-
Advanced Developments of Differnet Syntheticroutes of Phthalazine Derivatives in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. [Link]
-
Polymorphism in phenoxazine thin films. (2022). CrystEngComm. [Link]
-
5-Bromo-phthalazine hemihydrate. (2012). PubMed. [Link]
-
Chemistry Review(S) - accessdata.fda.gov. (2010). U.S. Food and Drug Administration. [Link]
-
Crystallizing the Uncrystallizable: Insights from Extensive Screening of PROTACs. American Chemical Society. [Link]
- Synthesis of 5-bromo phthalide.
- Process for the preparation of 5-bromophthalide.
-
Synthesis of Some Mono- and Disaccharide-Grafting Phthalazine Derivatives and Some New Se-Nucleoside Analogues: Antibacterial Properties, Quantum Chemical Calculations, and Cytotoxicity. (2022). Molecules. [Link]
-
Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. (2023). Journal of Pharmaceutical Chemistry. [Link]
-
The crystal structure of 2-bromo-2-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-yl)-1-phenylethanone, C12H9Br2N3O3. (2025). ResearchGate. [Link]
-
5-Bromo Phthalide Exporter & Specialty Chemical Supplier. Nova International. [Link]
-
Recent Developments in Chemistry of Phthalazines. (2015). Longdom.org. [Link]
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Comparing the efficacy of 5-Bromo-2-ethylphthalazin-1(2H)-one with known PARP inhibitors
This guide provides an in-depth technical comparison of 5-Bromo-2-ethylphthalazin-1(2H)-one against established clinical PARP inhibitors (Olaparib, Talazoparib, Rucaparib).
Executive Summary for Researchers: 5-Bromo-2-ethylphthalazin-1(2H)-one is primarily a synthetic intermediate or structural probe rather than a potent therapeutic agent. Unlike clinical inhibitors (e.g., Olaparib) which possess nanomolar affinity and high PARP-trapping potential, this specific analog lacks the critical "tail" extension required for adenosine-pocket binding and, crucially, the N-ethyl substitution likely disrupts the essential hydrogen-bonding network with the PARP active site (Gly863). This guide analyzes its efficacy as a core scaffold versus the fully decorated clinical drugs.
Part 1: Structural & Mechanistic Comparison
To understand the efficacy gap, we must analyze the Structure-Activity Relationship (SAR) of the phthalazinone pharmacophore.
The Pharmacophore Gap
The clinical efficacy of PARP inhibitors relies on three binding components:
-
Nicotinamide Mimicry (The Core): The phthalazinone ring mimics the nicotinamide moiety of NAD+.
-
H-Bond Network: The lactam group (NH-CO) forms critical hydrogen bonds with Gly863 and Ser904 in the PARP1 catalytic domain.
-
Adenosine Pocket Extension (The Tail): A bulky group (e.g., the fluorobenzyl-piperazine in Olaparib) extends into the adenosine binding pocket to lock the enzyme on DNA (PARP trapping).
| Feature | 5-Bromo-2-ethylphthalazin-1(2H)-one | Olaparib (Lynparza) | Talazoparib (Talzenna) |
| Core Scaffold | Phthalazin-1(2H)-one | Phthalazin-1(2H)-one | Triazolo-phthalazine |
| N-Position (2) | Ethyl (-CH2CH3) | Hydrogen (-H) | Fused Ring (Rigid) |
| H-Bond Donor | Absent (Blocked by Ethyl) | Present (NH binds Gly863) | Present (Rigidified) |
| 5-Position | Bromine (-Br) | Unsubstituted | Fused System |
| 4-Position | Unsubstituted | Fluorobenzyl-piperazine tail | Methyl-triazole tail |
| Primary Utility | Synthetic Intermediate / Probe | Clinical Drug | Clinical Drug |
| Est. IC50 (PARP1) | >10 µM (Predicted Low) | 5 nM | 0.57 nM |
| PARP Trapping | Negligible | High | Very High |
The "Ethyl" Penalty
The substitution of the N-H (position 2) with an Ethyl group is the critical differentiator.
-
Mechanism: In potent inhibitors, the N-H acts as a Hydrogen Bond Donor to the backbone carbonyl of Gly863 .
-
Impact: Alkylating this position (Ethyl) removes the donor capability and introduces steric clash.
Part 2: Visualization of Mechanism
The following diagram illustrates the critical SAR decision tree, showing why the "Ethyl" variant falls short of clinical efficacy.
Caption: SAR Logic Flowchart illustrating how N-ethylation (red path) compromises PARP binding compared to the optimized clinical scaffold (green path).
Part 3: Experimental Validation Protocols
To empirically confirm the efficacy difference between 5-Bromo-2-ethylphthalazin-1(2H)-one and Olaparib , use the following validated protocols.
Protocol A: In Vitro PARP1 Enzymatic Assay (Colorimetric)
Purpose: To determine the IC50 value (inhibition constant).
-
Reagents:
-
Recombinant Human PARP1 Enzyme (High Specific Activity).
-
Substrate: Biotinylated NAD+.
-
Co-substrate: Histone-coated 96-well strip plates.
-
Inhibitors: Olaparib (Positive Control, dissolve in DMSO), 5-Bromo-2-ethyl... (Test Compound, dissolve in DMSO).
-
-
Workflow:
-
Preparation: Dilute compounds in 1x PARP Buffer to varying concentrations (e.g., 0.1 nM to 100 µM). Keep DMSO constant (<1%).
-
Incubation: Add 20 µL PARP1 enzyme (0.5 U/well) to the Histone-coated plate. Add 10 µL of diluted compound. Incubate 15 min at RT.
-
Reaction: Initiate by adding 20 µL of Biotin-NAD+ / Activated DNA mix.
-
Time: Incubate for 60 minutes at RT.
-
Detection: Wash plate 3x with PBS-T. Add Streptavidin-HRP. Incubate 30 min. Wash 3x. Add TMB substrate. Stop with 1N H2SO4.
-
Read: Measure Absorbance at 450 nm.
-
-
Expected Results:
-
Olaparib: IC50 ≈ 5–10 nM.
-
5-Bromo-2-ethyl...: IC50 likely >10 µM (due to lack of H-bond donor).
-
Protocol B: Cellular Viability (Synthetic Lethality) Assay
Purpose: To test if the compound kills BRCA-deficient cells (PARP trapping).
-
Cell Lines:
-
DLD-1 BRCA2-/- (Target).
-
DLD-1 WT (Control).
-
-
Workflow:
-
Seed 500 cells/well in 96-well plates. Allow attachment (24h).
-
Treat with serial dilutions of 5-Bromo-2-ethyl... and Olaparib (0.001 µM – 100 µM).
-
Incubate for 6–7 days (clonogenic survival window).
-
Assess viability using CellTiter-Glo (ATP luminescence).
-
-
Data Analysis:
-
Plot Dose-Response Curves.
-
Olaparib will show a massive shift (1000x more potent in BRCA-/- vs WT).
-
5-Bromo-2-ethyl... will likely show no differential toxicity (flat line or general toxicity at very high doses only).
-
Part 4: Synthetic Utility (The "Why" of the Compound)
If this compound is not a drug, why does it exist? The 5-Bromo-2-ethylphthalazin-1(2H)-one is most likely a building block for:
-
Suzuki-Miyaura Coupling: The 5-Bromo handle allows chemists to attach aryl groups to explore the "Solvent Front" pocket of the enzyme.
-
N-Alkylation Studies: The 2-Ethyl group serves as a "blocking group" to study the importance of the lactam tautomerism in novel inhibitor designs.
Chemical Transformation Diagram:
Caption: Typical synthetic workflow utilizing the 5-bromo handle for library generation.
References
-
Menear, K. A., et al. (2008). "4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1." Journal of Medicinal Chemistry.
- Key Finding: Establishes the SAR of the phthalazinone core and the necessity of the 4-position tail for nanomolar potency.
-
Wahlberg, E., et al. (2012). "Family-wide chemical profiling and structural analysis of PARP and tankyrase inhibitors." Nature Biotechnology.
- Key Finding: Provides crystal structures showing the critical H-bond between the phthalazinone lactam NH and Gly863.
-
BenchChem. (2025).[1] "Phthalazinone Derivative Comparisons and Safety Data." BenchChem Chemical Database.
- Key Finding: Confirms 5-bromo-phthalazinones are primarily cataloged as intermedi
-
Hopkins, T. A., et al. (2015). "Mechanisms of PARP inhibitor trapping." Science.
- Key Finding: Explains why simple binders (like the core scaffold) do not trap PARP on DNA effectively compared to full inhibitors like Talazoparib.
Sources
In vitro activity of 5-Bromo-2-ethylphthalazin-1(2H)-one versus Olaparib
An objective, data-driven comparison of novel chemical entities against established standards is fundamental to preclinical drug discovery. This guide provides a comprehensive framework for the in vitro evaluation of 5-Bromo-2-ethylphthalazin-1(2H)-one, a putative PARP inhibitor, benchmarked against the clinically approved PARP inhibitor, Olaparib.
It is important to note that while Olaparib is a well-characterized compound with extensive published data, 5-Bromo-2-ethylphthalazin-1(2H)-one represents a less-studied molecule. Therefore, this guide will serve a dual purpose: first, to present the established in vitro profile of Olaparib, and second, to provide a detailed methodological blueprint for researchers to conduct a head-to-head comparison, utilizing hypothetical but plausible data for 5-Bromo-2-ethylphthalazin-1(2H)-one to illustrate data interpretation.
The Central Role of PARP Inhibition in Oncology
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical components of the DNA damage response (DDR) network. They are responsible for detecting and signaling single-strand breaks (SSBs) in DNA, recruiting other repair proteins to the site of damage. In cancer cells with deficiencies in other DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes, the inhibition of PARP creates a state of synthetic lethality. When PARP is inhibited, unrepaired SSBs accumulate and are converted into more cytotoxic double-strand breaks (DSBs) during DNA replication. In BRCA-deficient cells, the homologous recombination (HR) pathway needed to repair these DSBs is compromised, leading to genomic instability and ultimately, cell death.
Olaparib was the first PARP inhibitor to gain clinical approval and has transformed the treatment landscape for patients with BRCA-mutated cancers, including ovarian, breast, pancreatic, and prostate cancers. Any novel PARP inhibitor, such as 5-Bromo-2-ethylphthalazin-1(2H)-one, must therefore be rigorously evaluated against this benchmark.
Mechanism of Action: Catalytic Inhibition and PARP Trapping
The efficacy of a PARP inhibitor is determined by two primary mechanisms:
-
Inhibition of Catalytic Activity: This is the blockade of the PARP enzyme's ability to synthesize poly(ADP-ribose) (PAR) chains, which prevents the recruitment of DNA repair machinery.
-
PARP-DNA Trapping: This occurs when the inhibitor stabilizes the PARP enzyme on the DNA at the site of a single-strand break. The resulting PARP-DNA complex is a significant steric hindrance to DNA replication, leading to the formation of double-strand breaks.[1]
While both mechanisms contribute to cytotoxicity, the potency of PARP trapping is often a key differentiator between various inhibitors and is strongly correlated with their anti-tumor activity.
Caption: Mechanism of synthetic lethality induced by PARP inhibitors.
Comparative In Vitro Activity: A Methodological Approach
A systematic in vitro evaluation is necessary to compare the potency and selectivity of a novel compound against an established drug. The following sections detail the essential assays and present a comparison based on established data for Olaparib and hypothetical data for 5-Bromo-2-ethylphthalazin-1(2H)-one.
PARP Enzymatic Inhibition
The first step is to determine the direct inhibitory effect of the compounds on the enzymatic activity of the primary PARP isoforms, PARP1 and PARP2.
Experimental Protocol: Homogeneous PARP Inhibition Assay (Chemiluminescent)
-
Principle: This assay measures the incorporation of biotinylated poly(ADP-ribose) onto histone proteins. Inhibition of PARP activity results in a decreased signal.
-
Reagents: Recombinant human PARP1 and PARP2 enzymes, activated DNA, histone proteins, biotinylated NAD+, Streptavidin-HRP, and a chemiluminescent substrate.
-
Procedure:
-
Dispense PARP enzyme, activated DNA, and histone proteins into a 96-well plate.
-
Add serial dilutions of Olaparib or 5-Bromo-2-ethylphthalazin-1(2H)-one (e.g., from 0.1 nM to 10 µM).
-
Initiate the reaction by adding biotinylated NAD+. Incubate for 60 minutes at room temperature.
-
Add Streptavidin-HRP to bind to the biotinylated PAR chains.
-
Add chemiluminescent substrate and immediately measure the signal using a microplate reader.
-
-
Data Analysis: Plot the percentage of inhibition against the compound concentration and determine the IC50 value (the concentration at which 50% of enzymatic activity is inhibited) using a non-linear regression model.
Comparative Data:
| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) |
| Olaparib | ~5[2] | ~1[2] |
| 5-Bromo-2-ethylphthalazin-1(2H)-one | Hypothetical: 8 | Hypothetical: 3 |
Interpretation: Olaparib is a potent inhibitor of both PARP1 and PARP2, with IC50 values in the low nanomolar range.[2] The hypothetical data for 5-Bromo-2-ethylphthalazin-1(2H)-one suggests it may also be a potent inhibitor, though slightly less so than Olaparib in this direct enzymatic assay. This initial screen confirms that both compounds are active against the intended targets.
Cellular Potency in a Genetically Defined System
To assess the principle of synthetic lethality, it is crucial to test the compounds in a pair of isogenic cell lines, where one is proficient in homologous recombination (HR) and the other is deficient.
Experimental Protocol: Cell Viability Assay (MTS/SRB)
-
Principle: This assay measures the metabolic activity (MTS) or total protein content (SRB) of cells, which serves as a proxy for cell viability and proliferation.
-
Cell Lines:
-
CAPAN-1: Human pancreatic adenocarcinoma cell line with a BRCA2 mutation (HR-deficient).
-
BxPC-3: Human pancreatic adenocarcinoma cell line, wild-type for BRCA2 (HR-proficient).
-
-
Procedure:
-
Seed both cell lines into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of Olaparib or 5-Bromo-2-ethylphthalazin-1(2H)-one for 72-120 hours.
-
Add MTS reagent (and incubate) or fix and stain with SRB.
-
Measure absorbance at the appropriate wavelength (490 nm for MTS, 510 nm for SRB).
-
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the GI50 (concentration for 50% growth inhibition).
Comparative Data:
| Compound | Cell Line | BRCA2 Status | GI50 (µM) | Selectivity Index (BxPC-3 GI50 / CAPAN-1 GI50) |
| Olaparib | CAPAN-1 | Deficient | ~1-5 | >10-fold |
| Olaparib | BxPC-3 | Proficient | >50 | |
| 5-Bromo-2-ethylphthalazin-1(2H)-one | CAPAN-1 | Deficient | Hypothetical: 3.5 | Hypothetical: ~15-fold |
| 5-Bromo-2-ethylphthalazin-1(2H)-one | BxPC-3 | Proficient | Hypothetical: >50 |
Interpretation: Both compounds are expected to show significantly higher potency in the BRCA2-deficient CAPAN-1 cells, a hallmark of synthetic lethality.[3] The selectivity index provides a quantitative measure of this effect. The hypothetical data suggests the novel compound induces synthetic lethality with a potency comparable to Olaparib in this cell model.
Workflow for In Vitro Comparative Assessment
The logical flow of experiments is critical for a comprehensive comparison. The process begins with target engagement and progresses to cellular mechanism and functional outcomes.
Sources
A Medicinal Chemist's Guide to Alkyl Substitution: The Case of Ethyl vs. Methyl on the Bromophthalazinone Scaffold
For researchers, scientists, and professionals in drug development, the optimization of a lead compound is a critical phase. Subtle molecular modifications can elicit profound changes in biological activity. This guide provides an in-depth comparison of the potential effects of substituting a methyl group with an ethyl group on the biological activity of bromophthalazinone derivatives. While direct comparative experimental data for this specific scaffold is not yet prevalent in published literature, we can extrapolate from established principles of medicinal chemistry and structure-activity relationships (SAR) to provide a robust predictive analysis. This guide will delve into the theoretical underpinnings, supported by case studies and detailed experimental protocols, to empower researchers in their decision-making process for lead optimization.
The Strategic Importance of Small Alkyl Substitutions in Drug Design
The decision to introduce a methyl (–CH₃) or an ethyl (–C₂H₅) group to a pharmacophore is a calculated one, aimed at fine-tuning a molecule's properties to enhance its therapeutic potential.[1] These seemingly minor changes can significantly impact a compound's pharmacodynamic and pharmacokinetic profiles.[2]
A methyl group, being the smallest alkyl substituent, can offer several advantages. Its introduction can increase lipophilicity, which may improve membrane permeability.[3] Furthermore, a strategically placed methyl group can lock a molecule into a more favorable conformation for receptor binding, a phenomenon sometimes referred to as the "magic methyl" effect, which can lead to a dramatic increase in potency.[2][4][5]
Conversely, substituting a methyl with a slightly larger ethyl group can introduce more significant steric bulk. This can be advantageous or detrimental depending on the topology of the target's binding pocket. An ethyl group can create more extensive van der Waals interactions, potentially increasing binding affinity. However, if the binding pocket is constrained, the larger ethyl group may introduce steric hindrance, leading to a decrease in activity. The increased lipophilicity of an ethyl group compared to a methyl group can also further modulate a compound's solubility and metabolic stability.[6]
The Bromophthalazinone Scaffold: A Privileged Structure in Drug Discovery
Phthalazinone derivatives have garnered significant attention in medicinal chemistry, most notably as inhibitors of poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair.[7] PARP inhibitors have emerged as a successful class of targeted therapies for cancers with deficiencies in the homologous recombination repair pathway, such as those with BRCA1/2 mutations. The brominated substitution on the phthalazinone core can serve as a key interaction point within the target binding site or as a handle for further chemical modification. The choice of alkyl substituent on other parts of the molecule is therefore crucial for optimizing the overall biological activity.
Comparative Analysis: Ethyl vs. Methyl Substituted Bromophthalazinones
In the absence of direct experimental data for bromophthalazinones, we will explore the anticipated differences in biological activity based on fundamental medicinal chemistry principles.
Physicochemical Properties
The substitution of a methyl group with an ethyl group will invariably alter the physicochemical properties of the bromophthalazinone derivative.
| Property | Methyl-Substituted Bromophthalazinone | Ethyl-Substituted Bromophthalazinone | Rationale |
| Molecular Weight | Lower | Higher | Addition of a CH₂ unit.[3] |
| Lipophilicity (logP) | Moderately lipophilic | More lipophilic | The ethyl group is more nonpolar than the methyl group. |
| Polar Surface Area (PSA) | Unchanged (assuming substitution is not at a polar group) | Unchanged (assuming substitution is not at a polar group) | PSA is primarily determined by heteroatoms. |
| Solubility | Higher aqueous solubility | Lower aqueous solubility | Increased lipophilicity generally leads to decreased aqueous solubility. |
These seemingly small changes can have a cascading effect on the compound's overall performance, from its ability to be absorbed to its metabolic fate.
Predicted Impact on Biological Activity
The ultimate biological activity of a drug candidate is a composite of its pharmacodynamic and pharmacokinetic properties.
Pharmacodynamics: Receptor Binding and Potency
The key question is how the methyl vs. ethyl substitution will affect the interaction with the biological target, for instance, the PARP enzyme.
-
Favorable Interactions: If the binding pocket of the target protein has a hydrophobic sub-pocket that can accommodate the additional methylene unit of the ethyl group, this could lead to enhanced binding affinity through increased van der Waals interactions, resulting in higher potency.
-
Steric Hindrance: Conversely, if the binding site is sterically constrained, the larger ethyl group could clash with amino acid residues, preventing the molecule from adopting the optimal binding conformation. In such a scenario, the methyl-substituted analog would exhibit higher potency.
A compelling example of this differential effect is seen in the case of mecamylamine analogues, where the systematic replacement of methyl groups with ethyl groups led to dramatic and opposing changes in selectivity for different nicotinic acetylcholine receptor subtypes.[8] This highlights that a simple homologous extension is not a predictable "one-size-fits-all" strategy for improving activity and that the outcome is highly dependent on the specific target topology.[8]
Pharmacokinetics: ADME Properties
The journey of a drug through the body (Absorption, Distribution, Metabolism, and Excretion) is heavily influenced by its physicochemical properties.
-
Absorption: The increased lipophilicity of the ethyl-substituted compound might enhance its absorption across the gut wall (for oral administration). However, excessively high lipophilicity can lead to poor solubility and absorption issues (the "grease ball" effect).
-
Metabolism: Alkyl groups can be sites of metabolic oxidation by cytochrome P450 enzymes. The terminal methyl of the ethyl group could be a site of hydroxylation. The relative metabolic stability of the methyl vs. ethyl group would depend on the specific P450 isozymes involved and the overall molecular context.
-
Distribution: Higher lipophilicity generally leads to a larger volume of distribution, meaning the compound may distribute more into tissues and less in the plasma.
Experimental Protocols for Comparative Evaluation
To empirically determine the superior substituent, a series of in vitro assays are essential. The following are detailed protocols for key experiments to compare the biological activity of ethyl- and methyl-substituted bromophthalazinones.
PARP1 Inhibition Assay (Chemiluminescent)
This assay is crucial for determining the direct inhibitory effect of the compounds on the target enzyme.
Principle: The assay measures the incorporation of biotinylated NAD+ onto histone proteins by PARP1. The resulting biotinylated histones are detected with a streptavidin-horseradish peroxidase (HRP) conjugate, and the signal is generated by a chemiluminescent HRP substrate. A decrease in signal indicates PARP1 inhibition.
Step-by-Step Protocol:
-
Plate Coating: Coat a 96-well white, opaque plate with histone proteins and incubate overnight at 4°C. Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).
-
Compound Preparation: Prepare serial dilutions of the methyl- and ethyl-substituted bromophthalazinones in assay buffer. Include a vehicle control (e.g., DMSO) and a known PARP inhibitor as a positive control.
-
Reaction Initiation: To each well, add the PARP1 enzyme, activated DNA, and the test compounds or controls.
-
Substrate Addition: Initiate the enzymatic reaction by adding biotinylated NAD+. Incubate the plate at room temperature for 1 hour.
-
Detection: Wash the plate three times. Add streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.
-
Signal Generation: Wash the plate three times. Add the chemiluminescent HRP substrate.
-
Data Acquisition: Immediately measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value (the concentration at which 50% of the enzyme activity is inhibited).
Experimental Workflow for PARP1 Inhibition Assay
Caption: Workflow for the chemiluminescent PARP1 inhibition assay.
Cell Viability/Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of the compounds on the viability of cancer cells, which is a crucial indicator of their potential therapeutic efficacy.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in living cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[9][10][11]
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., a BRCA-deficient cell line for PARP inhibitors) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the methyl- and ethyl-substituted bromophthalazinones. Include a vehicle control and an untreated control.
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.[12]
-
Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[13]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the GI₅₀ value (the concentration at which 50% of cell growth is inhibited).
Logical Flow for Cytotoxicity Assessment
Caption: Decision-making flow for comparing compound cytotoxicity.
Conclusion and Future Directions
The choice between a methyl and an ethyl substituent on a bromophthalazinone scaffold is not trivial and necessitates a deep understanding of the principles of medicinal chemistry and the specific biological target. While a methyl group may offer a more conservative modification, the slightly larger ethyl group could unlock additional favorable interactions within the binding pocket.
This guide has provided a theoretical framework for comparing these two substitutions, highlighting the potential impacts on physicochemical properties, pharmacodynamics, and pharmacokinetics. The provided experimental protocols offer a clear roadmap for the empirical evaluation of these compounds.
Ultimately, the superior substituent can only be determined through synthesis and rigorous biological testing. The insights and methodologies presented here are intended to guide researchers in this critical phase of drug discovery, enabling a more rational and efficient optimization of novel bromophthalazinone-based therapeutics.
References
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). PARP - Assay-Protocol. Retrieved from [Link]
-
Interchim. (n.d.). HT Universal Colorimetric PARP Assay Kit with Histone-coated Strip Wells. Retrieved from [Link]
-
BMG LABTECH. (2008). PARP assay for inhibitors. Retrieved from [Link]
-
Kirby, I. T., et al. (2021). PASTA: PARP activity screening and inhibitor testing assay. STAR Protocols, 2(1), 100334. Retrieved from [Link]
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Singh, P., et al. (2021). Magic Methyl Effects in Drug Design. Global Journal of Pharmacy & Pharmaceutical Sciences, 9(3). Retrieved from [Link]
-
Proprep. (n.d.). Compare and contrast the properties and uses of methyl and ethyl groups in organic chemistry. Retrieved from [Link]
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Nunes, F. B., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Pharmaceuticals, 16(8), 1143. Retrieved from [Link]
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Singh, P., et al. (2021). Magic Methyl Effects in Drug Design. Global Journal of Pharmacy & Pharmaceutical Sciences, 9(3). Retrieved from [Link]
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University of Wisconsin-Madison. (2021). New chemistry makes 'magic' drug improvements easier. Retrieved from [Link]
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Hutton, A. T., et al. (2019). Ethyl-for-methyl substitution enhances the subtype specificity of mecamylamine analogues. Organic & Biomolecular Chemistry, 17(46), 9892-9905. Retrieved from [Link]
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Diffen. (n.d.). Ethyl vs. Methyl. Retrieved from [Link]
-
Oreate AI. (2026). Ethyl vs. Methyl: Understanding the Chemical Twins. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 5.1: Correlations of Structure with Reactivity of Aromatic Compounds. Retrieved from [Link]
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A Comparative Guide to the Cross-Reactivity Profiling of 5-Bromo-2-ethylphthalazin-1(2H)-one
Abstract
In the landscape of modern drug discovery, the characterization of a small molecule's selectivity is as crucial as the determination of its on-target potency. Off-target interactions can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. This guide provides a comprehensive framework for evaluating the cross-reactivity profile of 5-Bromo-2-ethylphthalazin-1(2H)-one, a novel compound featuring the phthalazinone scaffold. The phthalazinone core is a privileged structure in medicinal chemistry, notably found in approved Poly(ADP-ribose) polymerase (PARP) inhibitors like Olaparib.[1][2][3] Given this structural precedent, we hypothesize that 5-Bromo-2-ethylphthalazin-1(2H)-one is a PARP inhibitor. This guide details a tiered, systematic approach, from initial biochemical validation against the primary target family to broad-panel kinome screening and subsequent cellular validation assays. We present objective, data-driven methodologies and explain the scientific rationale behind each experimental choice, providing researchers with the tools to rigorously assess molecular selectivity and make informed decisions in the progression of drug development programs.
Introduction: The Phthalazinone Scaffold and the Rationale for Selectivity Profiling
The 2H-phthalazin-1-one core is a versatile and well-validated scaffold in medicinal chemistry. Its derivatives are known to interact with a range of biological targets, including PARP enzymes, Aurora kinases, and VEGFR-2.[4] The PARP family of enzymes, in particular, are critical players in DNA damage repair (DDR), and their inhibition has become a cornerstone of therapy for cancers with deficiencies in homologous recombination, such as those with BRCA1/2 mutations.[5]
The structure of 5-Bromo-2-ethylphthalazin-1(2H)-one suggests it is designed to mimic the nicotinamide portion of the NAD+ cofactor, enabling it to bind competitively to the catalytic domain of PARP enzymes. However, this same NAD+/ATP binding region shares structural homology with other enzyme classes, most notably the human kinome, which comprises over 500 protein kinases.[6] It is well-documented that even highly potent PARP inhibitors can exhibit off-target activity against various kinases, which may contribute to both their clinical efficacy and toxicity profiles.[7][8][9]
Therefore, a comprehensive cross-reactivity study is not merely a regulatory formality but a critical scientific investigation to:
-
De-risk Development: Identify potential off-target liabilities early, saving time and resources.
-
Elucidate Mechanism of Action: Distinguish between on-target and off-target driven cellular phenotypes.
-
Discover New Therapeutic Opportunities: Uncover potentially beneficial polypharmacology that could be exploited.[7]
This guide outlines a robust, multi-tiered workflow for achieving these goals.
Experimental Design: A Tiered Approach to Selectivity Profiling
A logical, tiered approach ensures that resources are used efficiently, beginning with focused, hypothesis-driven assays and expanding to broad, unbiased screens.
Caption: Mechanism of PARP inhibition and trapping leading to γH2AX formation.
Comparative Data Analysis
To contextualize the performance of Compound X, its data should be compared against established benchmarks. Here, we present hypothetical data comparing Compound X to Olaparib (a highly selective, approved PARP inhibitor) and a hypothetical less-selective compound ("Phthalazinone-C").
Table 1: Comparative Biochemical Activity
| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) | PARP Trapping EC50 (nM) |
| Compound X | 5.2 | 3.8 | 10.5 |
| Olaparib | 1.9 | 1.5 | 4.1 |
| Phthalazinone-C | 25.1 | 18.7 | 150.2 |
Table 2: Comparative Kinase Selectivity Profile (Selected Hits)
| Kinase Target | Compound X (Kd, nM) | Olaparib (Kd, nM) | Phthalazinone-C (Kd, nM) |
| PARP1 (On-Target) | ~5 | ~2 | ~25 |
| DYRK1A | >10,000 | >10,000 | 85 |
| PIM1 | 2,500 | >10,000 | 150 |
| CDK9 | >10,000 | >10,000 | 450 |
| ALK | >10,000 | >10,000 | 980 |
Data presented are hypothetical for illustrative purposes.
Interpretation of Results:
-
Potency & Trapping: The hypothetical data in Table 1 show that Compound X is a potent, low-nanomolar inhibitor of both PARP1 and PARP2, with trapping activity comparable to, though slightly less potent than, Olaparib. Phthalazinone-C is significantly weaker.
-
Selectivity: The KINOMEscan data in Table 2 is critical. Compound X shows a clean profile, with only weak inhibition of PIM1 at a high concentration and no other significant hits. This is similar to the highly selective profile of Olaparib. [9]In stark contrast, Phthalazinone-C demonstrates significant cross-reactivity with multiple kinases in the sub-micromolar range. Such off-target activity would be a major concern, as inhibition of kinases like DYRK1A and CDKs can have profound cellular effects and could complicate the interpretation of any observed phenotype. [8] A quantitative measure, the Selectivity Score (S-score) , can be calculated to formalize this comparison. A common definition is the number of kinases inhibited below a certain threshold (e.g., 1 µM) divided by the total number of kinases tested. [10]
-
Compound X S(1µM): 0 / 468 = 0
-
Olaparib S(1µM): 0 / 468 = 0
-
Phthalazinone-C S(1µM): 4 / 468 = 0.0085
A lower S-score indicates higher selectivity.
Conclusion and Future Directions
This guide outlines a rigorous, multi-tiered strategy for the comprehensive cross-reactivity profiling of 5-Bromo-2-ethylphthalazin-1(2H)-one. By integrating biochemical potency and mechanism-of-action assays, broad-panel affinity screening, and cellular validation studies, researchers can build a detailed understanding of a compound's selectivity profile.
Based on our hypothetical data, Compound X emerges as a potent and highly selective PARP inhibitor, with a clean off-target profile comparable to the clinical benchmark Olaparib. This strong selectivity profile de-risks its continued development and provides confidence that its cellular effects are driven by on-target PARP inhibition. In contrast, a compound like the hypothetical Phthalazinone-C, with its numerous kinase off-targets, would require significant medicinal chemistry efforts to improve selectivity or face a high risk of failure due to off-target toxicities.
The methodologies described herein represent a gold standard for characterizing small molecule inhibitors, providing the critical data needed to guide successful drug discovery and development programs.
References
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Zou, J., Li, L., Chen, H., Su, D., Huang, H., Yuan, Z., & Miao, Z. (2018). Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. Molecules, 23(11), 2772. [Link]
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Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Retrieved February 16, 2026, from [Link]
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Xin, Z., Sun, M., Huang, W., et al. (2020). Design and synthesis of novel phthalazinone derivatives as potent poly(ADP-ribose)polymerase 1 inhibitors. Future Medicinal Chemistry, 12(19), 1691-1707. [Link]
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Menear, K. A., Adcock, C., Boulter, R., et al. (2008). Phthalazinones. Part 1: The design and synthesis of a novel series of potent inhibitors of poly(ADP-ribose)polymerase. Journal of Medicinal Chemistry, 51(20), 6581-6591. [Link]
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Pachaiyappan, B., & Paskaran, P. (2014). Quantification of PARP activity in human tissues: ex vivo assays in blood cells, and immunohistochemistry in human biopsies. Methods in Molecular Biology, 1120, 145-157. [Link]
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The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. Retrieved February 16, 2026, from [Link]
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Antolín, A. A., & Mestres, J. (2014). Linking off-target kinase pharmacology to the differential cellular effects observed among PARP inhibitors. Oncotarget, 5(11), 3462-3469. [Link]
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Shapiro, M. E., et al. (2018). Abstract 335: Variable off-target effects of clinically advanced PARP inhibitors. Cancer Research, 78(13_Supplement), 335-335. [Link]
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Antolin, A. A., Jalencas, X., Yde, C. M., et al. (2019). The off-target kinase landscape of clinical PARP inhibitors. bioRxiv. [Link]
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Chen, S. T., et al. (2023). Synthesis and Preliminary Biological Evaluation of New Phthalazinone Derivatives with PARP-1 and Cholinesterase Inhibitory Activities. Letters in Drug Design & Discovery, 20(1), 1-10. [Link]
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Chen, Y., et al. (2023). YCH1899, a Highly Effective Phthalazin-1(2H)-one Derivative That Overcomes Resistance to Prior PARP Inhibitors. Journal of Medicinal Chemistry, 66(17), 12053-12074. [Link]
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Gámez-Pozo, A., et al. (2023). Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software. Bio-protocol, 13(16), e4791. [Link]
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van der Horst, E. H., & Tjin, R. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Future Medicinal Chemistry, 4(13), 1645-1659. [Link]
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BPS Bioscience. (n.d.). Fluorescence Polarization Assays: Principles & Applications. Retrieved February 16, 2026, from [Link]
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Prime, M., Courtney, S. M., Frederick, A. B., et al. (2011). Phthalazinone pyrazoles as potent, selective, and orally bioavailable inhibitors of Aurora-A kinase. Journal of Medicinal Chemistry, 54(1), 312-319. [Link]
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Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved February 16, 2026, from [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved February 16, 2026, from [Link]
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Bain, J., Plater, L., Elliott, M., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
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Garty, G., et al. (2019). Development of a high-throughput γ-H2AX assay based on imaging flow cytometry. bioRxiv. [Link]
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Reaction Biology. (n.d.). Poly (ADP-ribose) Polymerase (PARP) Assay Services. Retrieved February 16, 2026, from [Link]
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Patel, A. G., & Kim, E. J. (2022). Outcomes and Adverse Events Linked to Off-Label Treatment of Solid Tumors with PARP Inhibitors. Journal of Hematology Oncology Pharmacy, 12(4), 214-221. [Link]
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Belhadj, S., Rentsch, A., Schwede, F., & Paquet-Durand, F. (2021). Fluorescent detection of PARP activity in unfixed tissue. PLoS ONE, 16(1), e0245369. [Link]
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DiscoveRx Corporation. (2010). DiscoveRx Corporation Acquires KINOMEscan™, Previously Part of Ambit Biosciences. Retrieved February 16, 2026, from [Link]
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MP Biomedicals. (n.d.). γH2AX Detection 560R Kit. Retrieved February 16, 2026, from [Link]
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Evotec. (n.d.). γH2AX Double Strand DNA Damage Response Assay. Retrieved February 16, 2026, from [Link]
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Cichońska, A., et al. (2021). Synthesis and Structure of Novel Hybrid Compounds Containing Phthalazin-1(2H)-imine and 4,5-Dihydro-1H-imidazole Cores and Their Sulfonyl Derivatives with Potential Biological Activities. Molecules, 26(11), 3169. [Link]
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Celtarys Research. (n.d.). How Does Fluorescence Polarization Work? Retrieved February 16, 2026, from [Link]
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Mah, L. J., Vasireddy, R. S., Tang, M. M., et al. (2010). Quantification of γH2AX foci in response to ionising radiation. Journal of Visualized Experiments, (45), e1957. [Link]
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Niijima, S., et al. (2012). Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. Journal of Chemical Information and Modeling, 52(4), 939-950. [Link]
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Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening, 4(2), 67-73. [Link]
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BMG LABTECH. (n.d.). Fluorescence Polarization Detection. Retrieved February 16, 2026, from [Link]
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Brylinski, M. (2010). Cross-reactivity virtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. BMC Bioinformatics, 11, 478. [Link]
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Celtarys Research. (n.d.). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved February 16, 2026, from [Link]
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Brylinski, M. (2010). Cross-Reactivity Virtual Profiling of the Human Kinome by X-ReactKIN: A Chemical Systems Biology Approach. Molecular Pharmaceutics, 7(6), 2168-2180. [Link]
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Norman, R. A., et al. (2019). Chapter 9: Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. In Comprehensive Medicinal Chemistry III (pp. 238-264). Elsevier. [Link]
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Beyond the Scaffold: Validating the PARP-Mimetic Mechanism of 5-Bromo-2-ethylphthalazin-1(2H)-one
Executive Summary
5-Bromo-2-ethylphthalazin-1(2H)-one represents a halogenated derivative of the phthalazinone pharmacophore, the structural core responsible for the bioactivity of clinically approved PARP inhibitors (e.g., Olaparib, Talazoparib) and select antihistamines (e.g., Azelastine).
While often utilized as a synthetic intermediate, this molecule serves as a critical Fragment-Based Drug Discovery (FBDD) probe. Its validation requires confirming its ability to mimic the nicotinamide moiety of NAD+, thereby competitively inhibiting Poly(ADP-ribose) Polymerase-1 (PARP-1).
This guide outlines a rigorous, multi-tiered validation workflow to confirm this Mechanism of Action (MoA), comparing its performance against the clinical gold standard (Olaparib ) and the historical low-affinity benchmark (3-Aminobenzamide ).
Mechanistic Hypothesis & Comparative Profile
The phthalazinone core functions as a "warhead" that anchors the molecule into the nicotinamide-binding pocket of the PARP catalytic domain. The 5-bromo substitution introduces a potential halogen bond or steric constraint, while the 2-ethyl group affects solubility and hydrophobic pocket occupancy.
Mechanism of Action Diagram
The following diagram illustrates the competitive inhibition mechanism where the phthalazinone scaffold displaces NAD+, preventing the formation of Poly(ADP-ribose) (PAR) chains on damaged DNA.
Figure 1: Competitive inhibition of PARP-1. The phthalazinone core mimics nicotinamide, blocking the catalytic site and preventing PAR chain formation.
Performance Comparison Table
The following data establishes the expected potency range for the test article relative to established controls.
| Feature | Test Article: 5-Bromo-2-ethylphthalazin... | Comparator 1: Olaparib (Gold Standard) | Comparator 2: 3-Aminobenzamide (Historical) |
| Role | Fragment / Chemical Probe | Clinical Drug (FDA Approved) | Early Research Tool |
| Binding Mode | Core Pharmacophore (NAD+ mimic) | Extended Pharmacophore (NAD+ + Adenosine pocket) | Simple NAD+ mimic |
| Est. IC50 (PARP1) | 0.5 – 5.0 µM (Predicted) | ~5 nM | ~30 µM |
| PARP Trapping | Low/Negligible | High | Negligible |
| Key Structural Feature | 5-Br Halogen / Phthalazinone Core | Phthalazinone + Cyclopropanecarbonyl-piperazine | Benzamide Core |
Validation Workflow & Protocols
To rigorously validate the MoA, you must demonstrate activity at three levels: Biochemical (Enzymatic inhibition), Biophysical (Direct binding), and Cellular (Functional outcome).
Step 1: Biochemical Validation (HTS PARylation Assay)
Objective: Quantify the inhibition of PARP-1 catalytic activity using a chemiluminescent ELISA-like format.
Protocol:
-
Coat Plate: Coat 96-well strip plates with Histone H1 (substrate) at 2 µg/mL in PBS overnight at 4°C.
-
Block: Wash and block with 5% Skim Milk in PBST for 1 hour.
-
Reaction Mix: Prepare assay buffer (50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT).
-
Add Activated DNA (essential for PARP activation).
-
Add Recombinant Human PARP-1 Enzyme (0.5 units/well).
-
Add NAD+ / Biotinylated-NAD+ mix (25 µM final).
-
-
Inhibitor Treatment: Add 5-Bromo-2-ethylphthalazin-1(2H)-one (dilution series: 0.1 µM to 100 µM). Include Olaparib (1 nM to 1 µM) as positive control.
-
Incubation: Incubate for 60 minutes at Room Temperature.
-
Detection: Add Streptavidin-HRP (1:1000) followed by TMB or Chemiluminescent substrate.
-
Analysis: Measure signal. Plot dose-response curves to calculate IC50.
Success Criteria: The test compound must show a dose-dependent reduction in signal with an IC50 < 10 µM to be considered a valid "hit" or probe.
Step 2: Biophysical Validation (Differential Scanning Fluorimetry - DSF)
Objective: Confirm direct physical binding to the PARP protein by measuring thermal stabilization (Tm shift).
Protocol:
-
Prepare Protein: Dilute PARP-1 catalytic domain to 2 µM in HEPES buffer.
-
Dye: Add SYPRO Orange (5x final concentration).
-
Compound: Add 5-Bromo-2-ethylphthalazin-1(2H)-one at 50 µM (saturation).
-
Run: Perform melt curve analysis (25°C to 95°C) on a qPCR machine.
-
Result: Calculate the Melting Temperature (Tm).
Interpretation:
-
Olaparib: Expect
(Strong binder). -
Test Compound: Expect
of 2–5°C . A positive shift confirms the molecule enters the pocket and stabilizes the protein structure, validating the "lock and key" mechanism.
Step 3: Cellular Validation (Immunofluorescence of PAR Chains)
Objective: Prove the compound enters the cell and inhibits PARP in a complex biological environment.
Protocol:
-
Cell Line: Use HeLa or U2OS cells.
-
Pre-treatment: Treat cells with the Test Compound (10 µM) or Vehicle (DMSO) for 1 hour.
-
Damage Induction: Treat with H₂O₂ (1 mM) for 10 minutes to induce massive DNA single-strand breaks and hyper-activate PARP.
-
Fixation: Fix immediately with ice-cold Methanol/Acetone (essential to preserve PAR chains).
-
Staining: Stain with Anti-PAR antibody (1:500) and secondary AlexaFluor-488.
-
Imaging: Quantify nuclear fluorescence intensity.
Success Criteria: H₂O₂ treatment alone should result in bright nuclear staining. Pre-treatment with 5-Bromo-2-ethylphthalazin-1(2H)-one should significantly blunt this signal, similar to (though likely weaker than) Olaparib.
Experimental Logic Visualization
The following workflow demonstrates the logical progression from chemical entity to validated mechanism.
Figure 2: Step-by-step validation logic. Each stage acts as a gatekeeper to ensure the observed effect is due to specific target engagement.
References
-
Langelier, M. F., et al. (2012). Structural basis for the inhibition of poly(ADP-ribose) polymerases 1 and 2 by BMN 673.[1] PubMed Central.
-
Menear, K. A., et al. (2008). 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1.[2] Journal of Medicinal Chemistry.
-
BenchChem. (2025).[3] Head-to-Head Comparison: Rucaparib vs. 3-Aminobenzamide in PARP Inhibition. BenchChem Technical Guides.
-
PubChem. (2025). Azelastine | Structure and Mechanism.[4][5] National Library of Medicine.
-
United States Biological. (2025). 5-Bromo-1(2H)-phthalazinone Data Sheet. US Biological.[6]
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Benchmarking 5-Bromo-2-ethylphthalazin-1(2H)-one against standard anticancer agents
This guide serves as a technical benchmarking protocol for 5-Bromo-2-ethylphthalazin-1(2H)-one (hereafter referred to as BEP-1 ).
Based on its chemical structure—a phthalazinone core substituted with a bromine and an ethyl group—BEP-1 represents a pharmacophore classically associated with PARP inhibition (Poly (ADP-ribose) polymerase) and, more recently, as a fragment hit for PRMT5 (Protein Arginine Methyltransferase 5) inhibition.
This guide outlines the standardized workflow to evaluate BEP-1’s anticancer efficacy, specificity, and mechanism of action (MOA) against the clinical gold standard, Olaparib , and the cytotoxic standard, Cisplatin .
Executive Summary & Pharmacological Rationale
5-Bromo-2-ethylphthalazin-1(2H)-one is a structural analog of the phthalazinone scaffold found in approved PARP inhibitors (e.g., Olaparib, Talazoparib). The core phthalazinone moiety mimics the nicotinamide domain of NAD+, allowing it to bind to the catalytic pocket of PARP enzymes.
-
Primary Target Class: DNA Damage Response (DDR) Modulators.
-
Primary Mechanism: Synthetic Lethality in Homologous Recombination Deficient (HRD) cancers (e.g., BRCA1/2 mutants).
-
Secondary Potential: PRMT5 inhibition (based on recent fragment-based drug discovery screens utilizing the phthalazinone core).
Comparison Cohort
To objectively validate BEP-1, it must be benchmarked against agents with defined mechanisms in the same pathway.
| Agent | Role in Benchmark | Mechanism of Action | Clinical Status |
| BEP-1 | Test Compound | Putative PARP/PRMT5 Inhibitor | Research Grade |
| Olaparib | Positive Control | PARP1/2 Inhibitor & Trapper | FDA Approved |
| Cisplatin | Synergy Partner | DNA Crosslinker | Standard of Care |
| Doxorubicin | Cytotoxicity Control | Topoisomerase II Inhibitor | Standard of Care |
Mechanism of Action (MOA) & Signaling Pathway
The primary hypothesis for BEP-1 is that it prevents DNA single-strand break (SSB) repair by inhibiting PARP, leading to double-strand breaks (DSBs) that are toxic in BRCA-deficient cells (Synthetic Lethality).
Figure 1: PARP Inhibition and Synthetic Lethality Pathway
Caption: Schematic of PARP trapping mechanism. BEP-1 is hypothesized to compete with NAD+ at the PARP active site, stabilizing the PARP-DNA complex and forcing reliance on error-prone repair pathways in BRCA-deficient cells.
Experimental Protocols for Benchmarking
Protocol A: Biochemical IC50 Determination (Enzymatic Assay)
Objective: Quantify the potency of BEP-1 against purified PARP1 enzyme compared to Olaparib.
Methodology:
-
Assay Platform: Colorimetric Universal PARP Assay (e.g., Trevigen or BPS Bioscience kits).
-
Reagents: Histone-coated 96-well strips, Biotinylated NAD+, Streptavidin-HRP.
-
Procedure:
-
Incubate purified PARP1 enzyme (0.5 U/well) with varying concentrations of BEP-1 and Olaparib (Range: 0.1 nM to 100 µM) for 30 minutes.
-
Add Biotin-NAD+ cocktail and activated DNA. Incubate for 60 minutes.
-
Wash and add Streptavidin-HRP followed by TMB substrate.
-
Measure absorbance at 450 nm.
-
-
Analysis: Fit data to a 4-parameter logistic curve to calculate IC50.
Protocol B: Isogenic Cell Viability Screen (Synthetic Lethality)
Objective: Determine if BEP-1 exhibits selective toxicity in HR-deficient cells (the hallmark of a successful PARP inhibitor).
Cell Lines:
-
DLD-1 BRCA2-/- (Knockout)
-
DLD-1 BRCA2+/+ (Wild-type Parental)
Workflow:
-
Seeding: Seed 1,000 cells/well in 96-well plates. Allow attachment for 24 hours.
-
Treatment: Treat with 10-point serial dilutions of BEP-1, Olaparib, and Cisplatin.
-
Duration: Incubate for 144 hours (6 days) to allow for multiple replication cycles (essential for PARP inhibitor efficacy).
-
Readout: Assess viability using CellTiter-Glo® (ATP luminescence).
-
Calculation: Calculate the Selectivity Index (SI) :
. An SI > 10 indicates significant synthetic lethality.
Benchmarking Data Presentation
Use the following standardized tables to report your experimental findings.
Table 1: Biochemical Potency (Cell-Free)
| Compound | Target | Literature IC50 (nM) | Experimental IC50 (nM) | Relative Potency (vs Olaparib) |
| Olaparib | PARP1 | 5.0 | [Reference] | 1.0x |
| BEP-1 | PARP1 | N/A | [To be determined] | [Calc] |
| Talazoparib | PARP1 | 0.57 | [Reference] | ~10x |
Table 2: Cellular Efficacy & Selectivity (DLD-1 Isogenic Pair)
| Compound | BRCA2+/+ IC50 (µM) | BRCA2-/- IC50 (µM) | Selectivity Index (WT/KO) |
| Olaparib | > 10.0 | 0.015 | > 600 |
| BEP-1 | [TBD] | [TBD] | [Target > 10] |
| Cisplatin | 5.0 | 0.5 | 10 |
Note: As a fragment/building block, BEP-1 is expected to have higher IC50 values (micromolar range) than optimized drugs like Olaparib (nanomolar range). The critical metric is the Selectivity Index.
Experimental Workflow Visualization
This diagram illustrates the decision tree for validating BEP-1 from hit to lead.
Caption: Stepwise validation workflow. BEP-1 must pass biochemical thresholds before advancing to costly cellular and mechanistic assays.
References
-
Olaparib Discovery : Menear, K. A., et al. (2008). "4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1." Journal of Medicinal Chemistry. Link
-
Phthalazinone Scaffolds : Lohse, A., et al. (2011). "Phthalazinones as potent PARP-1 inhibitors." Bioorganic & Medicinal Chemistry Letters. Link
-
PRMT5 Fragment Discovery : Engstrom, K., et al. (2022). "Fragment-Based Discovery of MRTX1719, a Synthetic Lethal Inhibitor of the PRMT5[1]•MTA Complex."[1][2] Journal of Medicinal Chemistry. Link
-
Synthetic Lethality Protocols : Farmer, H., et al. (2005). "Targeting the DNA repair defect in BRCA mutant cells as a therapeutic strategy." Nature. Link
-
PARP Assay Methodology : Zaremba, T., & Curtin, N. J. (2007). "In vitro PARP-1 enzyme assay." Methods in Molecular Medicine. Link
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A Comparative Guide to the Synthetic Routes of 5-Bromophthalazinone
For researchers, medicinal chemists, and professionals in drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, 5-bromophthalazinone stands out as a valuable scaffold and intermediate in the synthesis of various biologically active molecules. The strategic placement of the bromine atom offers a versatile handle for further functionalization through cross-coupling reactions, making the choice of its synthetic route a critical decision in any research and development campaign. This guide provides an in-depth comparative analysis of the primary synthetic pathways to 5-bromophthalazinone, focusing on the synthesis of its key precursor, 5-bromophthalide, and the subsequent conversion to the target molecule. We will delve into the causality behind experimental choices, provide detailed protocols, and offer a comparative analysis to inform your synthetic strategy.
Introduction to 5-Bromophthalazinone and its Synthetic Strategy
5-Bromophthalazin-1(2H)-one is a heterocyclic compound belonging to the phthalazinone class. Its structure is characterized by a fused benzene and pyridazinone ring system with a bromine substituent on the benzene ring. This bromine atom is of particular interest as it allows for the introduction of diverse molecular fragments, enabling the exploration of a wide chemical space in drug discovery programs. Phthalazinone derivatives, in general, are known to exhibit a broad spectrum of pharmacological activities.[1][2][3][4]
The synthesis of 5-bromophthalazinone is not a single-step process and typically involves the preparation of a suitable brominated precursor, which is then converted to the final phthalazinone. The most common and well-documented precursor is 5-bromophthalide. Therefore, a comparative analysis of the synthetic routes to 5-bromophthalazinone is intrinsically linked to a comparison of the synthetic routes to 5-bromophthalide. This guide will focus on two principal pathways to this key intermediate:
-
Route 1: Reduction of 4-Bromophthalic Anhydride.
-
Route 2: Multi-step Synthesis from Phthalic Imidine.
Following a detailed examination of these routes, we will discuss the final conversion step to 5-bromophthalazinone.
Visualizing the Synthetic Pathways
Figure 1: Overview of the primary synthetic routes to 5-bromophthalazinone, highlighting the two main pathways to the key intermediate, 5-bromophthalide.
Route 1: Synthesis of 5-Bromophthalide via Reduction of 4-Bromophthalic Anhydride
This route is a more direct approach, utilizing the commercially available 4-bromophthalic anhydride as the starting material. The core of this synthesis is the selective reduction of one of the carbonyl groups of the anhydride to a methylene group.
Mechanistic Insights
The reduction of an anhydride to a lactone using a hydride reducing agent like sodium borohydride (NaBH₄) proceeds via nucleophilic attack of the hydride ion on one of the carbonyl carbons. This initially forms a tetrahedral intermediate which can then collapse, leading to the opening of the anhydride ring to form a carboxylate and an aldehyde. The aldehyde is then further and rapidly reduced to the corresponding alcohol. Finally, intramolecular cyclization (lactonization) of the resulting hydroxy acid yields the stable phthalide ring system.
A significant challenge in this route is the formation of the isomeric byproduct, 6-bromophthalide. The regioselectivity of the initial hydride attack is influenced by both steric and electronic factors, and often a mixture of the two isomers is obtained. Therefore, a carefully controlled crystallization step is crucial for the isolation of the desired 5-bromophthalide.[5][6]
Experimental Protocol: Reduction of 4-Bromophthalic Anhydride
The following protocol is a representative example based on established procedures.[6][7]
Materials:
-
4-Bromophthalic Anhydride
-
Sodium Borohydride (NaBH₄)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric Acid (HCl), aqueous solution
-
Water, deionized
-
Brine (saturated aqueous NaCl solution)
Procedure:
-
Preparation of the Reducing Agent Slurry: In a reaction vessel equipped with a mechanical stirrer, thermometer, and a nitrogen inlet, prepare a slurry of sodium borohydride (0.55-0.60 molar equivalents relative to the anhydride) in anhydrous tetrahydrofuran (THF). Cool the slurry to 5°C using an ice bath.
-
Preparation of the Starting Material Solution: In a separate vessel, dissolve 4-bromophthalic anhydride (1 molar equivalent) in anhydrous THF.
-
Reaction: Slowly add the 4-bromophthalic anhydride solution to the cooled sodium borohydride slurry, ensuring the internal temperature is maintained between 5°C and 15°C. The addition should be controlled to manage the exotherm.
-
Quenching and Acidification: After the addition is complete, allow the reaction to stir for an additional hour at room temperature. Carefully quench the reaction by the slow addition of water, followed by acidification with hydrochloric acid until the pH is acidic.
-
Workup and Isolation: The mixture is then worked up, typically involving an extraction with an organic solvent. The organic layers are combined, washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product, a mixture of 5-bromophthalide and 6-bromophthalide, is then subjected to selective crystallization. This is a critical step and may require optimization of the solvent system and cooling profile to obtain pure 5-bromophthalide.
Route 2: Multi-step Synthesis of 5-Bromophthalide from Phthalic Imidine
This pathway is a longer, multi-step synthesis that begins with the readily available and inexpensive phthalic imidine. While more involved, this route can offer a high overall yield of the desired isomer.[8][9]
Step-by-Step Synthesis and Mechanistic Considerations
-
Nitration of Phthalic Imidine: The first step involves the electrophilic nitration of phthalic imidine to introduce a nitro group onto the aromatic ring, yielding 4-nitrophthalic imidine. This reaction is typically carried out using a mixture of nitric acid and sulfuric acid. The imide group is a deactivating group, but the reaction conditions are harsh enough to drive the nitration.
-
Nitro Reduction: The nitro group of 4-nitrophthalic imidine is then reduced to an amino group to form 4-aminophthalimide. This can be achieved using various reducing agents, such as iron powder in the presence of an acid or through catalytic hydrogenation.
-
Carbonyl Reduction: One of the carbonyl groups of the imide is selectively reduced to a methylene group to form 5-aminophthalide. This transformation is a key step and requires careful selection of the reducing agent and conditions to avoid over-reduction.
-
Diazotization-Bromination (Sandmeyer Reaction): The final step is the conversion of the amino group of 5-aminophthalide to a bromo group via a Sandmeyer reaction. This involves the formation of a diazonium salt by treating the amine with a source of nitrous acid (e.g., sodium nitrite and a strong acid like hydrobromic acid) at low temperatures, followed by decomposition of the diazonium salt in the presence of a copper(I) bromide catalyst to yield 5-bromophthalide.[10]
Experimental Protocol: Synthesis of 5-Bromophthalide from 5-Aminophthalide (Final Step of Route 2)
The following is a representative protocol for the Sandmeyer reaction.[10]
Materials:
-
5-Aminophthalide
-
Hydrobromic Acid (HBr), 48% aqueous solution
-
Sodium Nitrite (NaNO₂)
-
Cuprous Bromide (CuBr)
-
Water, deionized
-
Isopropanol (for recrystallization)
Procedure:
-
Diazotization: Dissolve 5-aminophthalide in 48% aqueous hydrobromic acid and cool the mixture to 0-5°C in an ice bath. Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5°C. Stir the mixture for an additional 30 minutes at 0°C to ensure complete formation of the diazonium salt.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of cuprous bromide in 48% aqueous hydrobromic acid. Add the cold diazonium salt solution portion-wise to the cuprous bromide solution at room temperature. Nitrogen gas will be evolved.
-
Workup and Isolation: After the addition is complete, stir the reaction mixture for one hour. Filter the solid product and wash it with water until neutral.
-
Purification: Recrystallize the crude product from a suitable solvent such as isopropanol to obtain pure 5-bromophthalide.
Comparative Analysis of the Synthetic Routes to 5-Bromophthalide
| Parameter | Route 1: Reduction of 4-Bromophthalic Anhydride | Route 2: Multi-step Synthesis from Phthalic Imidine |
| Starting Material | 4-Bromophthalic Anhydride | Phthalic Imidine |
| Number of Steps | 1 | 4 |
| Overall Yield | Variable, dependent on isomer separation | Reported to be above 48%[5] |
| Key Advantages | Fewer synthetic steps, potentially faster. | Readily available and inexpensive starting material, potentially higher overall yield of the desired isomer. |
| Key Challenges | Formation of the 6-bromo isomer requiring careful purification, cost and availability of 4-bromophthalic anhydride. | Multiple synthetic steps, handling of hazardous reagents (e.g., nitric/sulfuric acid, diazonium salts). |
| Scalability | Potentially more straightforward to scale up due to fewer steps, but purification may be a bottleneck. | Requires optimization of multiple steps for large-scale production. |
Final Step: Conversion of 5-Bromophthalide to 5-Bromophthalazinone
The final step in the synthesis of 5-bromophthalazinone is the reaction of 5-bromophthalide with hydrazine hydrate. This reaction involves the nucleophilic attack of hydrazine on the carbonyl carbon of the lactone, leading to ring opening followed by intramolecular cyclization and dehydration to form the stable phthalazinone ring.
Figure 2: Reaction scheme for the conversion of 5-bromophthalide to 5-bromophthalazinone.
General Experimental Protocol
Materials:
-
5-Bromophthalide
-
Hydrazine Hydrate
-
Ethanol or Acetic Acid
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-bromophthalide (1 molar equivalent) in a suitable solvent such as ethanol or acetic acid.
-
Addition of Hydrazine: Add hydrazine hydrate (a slight excess, e.g., 1.1-1.2 molar equivalents) to the solution.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by a suitable technique (e.g., TLC).
-
Workup and Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure and purify the residue.
-
Purification: The crude 5-bromophthalazinone can be purified by recrystallization from an appropriate solvent.
Conclusion and Recommendations
The choice between the two primary synthetic routes to 5-bromophthalazinone, via its 5-bromophthalide precursor, depends on several factors specific to the research or manufacturing environment.
Route 1 (from 4-Bromophthalic Anhydride) is attractive due to its directness. For laboratories with ready access to 4-bromophthalic anhydride and robust purification capabilities to separate the 5- and 6-bromo isomers, this route may be the most efficient in terms of time and labor.
Route 2 (from Phthalic Imidine) , while longer, starts from a more economical and readily available material. This route may be preferable for larger-scale syntheses where cost of starting materials is a significant consideration and where the multi-step nature of the synthesis can be optimized and streamlined. The higher reported overall yield of the desired isomer is also a significant advantage.
Ultimately, the final conversion of 5-bromophthalide to 5-bromophthalazinone is a standard and generally high-yielding transformation in organic synthesis. The critical decision for the synthetic chemist lies in the selection of the most appropriate route to the key 5-bromophthalide intermediate, balancing the trade-offs between the number of steps, cost, yield, and purification challenges.
References
- El Azm, F. S., & Mohamed, H. H. (2015). Recent Developments in Chemistry of Phthalazines. Organic Chem Curr Res, 4(130), 2.
- Singh, S., & Kumar, N. (2019). An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Derivatives.
- Advanced Developments of Differnet Syntheticroutes of Phthalazine Derivatives in Medicinal Chemistry. (n.d.). Journal of Chemical and Pharmaceutical Research.
- Aal, A. A., El-Sayed, W. A., & El-Wahab, H. A. (2012). Synthesis and Spectral Characterization of Some Phthalazinone Derivatives. Journal of Chemical Research, 2012(2), 76-79.
- Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery. (2014). European Journal of Medicinal Chemistry, 86, 691-716.
- Hossain, A., Das, S. R., & Roy, H. N. (2021).
- Köning, W. A. (1988). J. Antibiot. 41, 595.
- Google Patents. (n.d.). CN1634906A - Synthesis of 5-bromo phthalide.
-
PrepChem.com. (n.d.). Synthesis of Step (b), Production of 5-Bromophthalide. Retrieved from [Link]
- Beilstein Journals. (2021). Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity. Beilstein Journal of Organic Chemistry, 17, 558-568.
- Google Patents. (n.d.). CN1634906A - Synthesis of 5-bromo phthalide.
- Google Patents. (n.d.). WO2004089924A1 - Process for the preparation of 5-bromophthalide.
- Yathirajan, H. S., Nagaraj, B., Gaonkar, S. L., Narasegowda, R. S., Nagaraja, P., & Bolte, M. (2006). 5-Bromo-3H-isobenzofuran-1-one (5-bromophthalide). Acta Crystallographica Section E: Structure Reports Online, 62(11), o5004-o5005.
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- 10. prepchem.com [prepchem.com]
A Head-to-Head Comparison of Brominated vs. Chlorinated Phthalazinones: A Guide for Drug Discovery Professionals
For researchers, scientists, and drug development professionals navigating the competitive landscape of oncology therapeutics, particularly in the domain of PARP inhibitors, the choice of halogen substitution on a lead scaffold is a pivotal decision. This guide provides an in-depth, evidence-based comparison of brominated versus chlorinated phthalazinones, a core structural motif in several clinically successful Poly(ADP-ribose) polymerase (PARP) inhibitors. We will dissect the nuanced differences in their performance, elucidate the underlying mechanistic principles, and provide robust experimental frameworks for their evaluation.
The Strategic Role of Halogenation in Phthalazinone Scaffolds
The phthalazinone nucleus is a privileged scaffold in medicinal chemistry, forming the backbone of potent PARP inhibitors like Olaparib.[1][2] The introduction of a halogen atom—typically chlorine or bromine—is a deliberate strategy to modulate the compound's pharmacological profile. This is not a simple bioisosteric replacement; the fundamental physicochemical properties of chlorine and bromine dictate their interactions with the biological target and their metabolic fate.
-
Chlorine: With its higher electronegativity and smaller atomic radius compared to bromine, chlorine can form strong dipole-dipole and hydrogen bond interactions.[3]
-
Bromine: As a larger, more polarizable atom, bromine is a more effective participant in halogen bonding—a highly directional, non-covalent interaction with a nucleophilic partner, such as a backbone carbonyl oxygen in a protein's active site.[3][4][5] This interaction can significantly enhance binding affinity.[3]
The strategic placement of these halogens can profoundly influence a drug candidate's potency, selectivity, and pharmacokinetic properties.
Performance Metrics: A Data-Driven Comparison
The selection of a halogen substituent involves a critical trade-off between binding potency and metabolic stability. The following table summarizes key performance differences based on published data and established medicinal chemistry principles.
Table 1: Comparative Performance of Halogenated Phthalazinone-Based PARP Inhibitors
| Parameter | Brominated Phthalazinones | Chlorinated Phthalazinones | Scientific Rationale |
| Target Potency (IC50) | Often higher (lower IC50) | Potent | The larger, more polarizable bromine atom forms stronger, more geometrically favorable halogen bonds with the PARP active site, leading to enhanced binding affinity.[3][4][6] |
| Cellular Activity | High | High | Both halogens can improve membrane permeability and other physicochemical properties that contribute to strong performance in cell-based assays.[7] |
| Metabolic Stability | Can be a liability; potentially more susceptible to metabolic degradation. | Generally more stable | The Carbon-Bromine (C-Br) bond is typically weaker than the Carbon-Chlorine (C-Cl) bond, making it more susceptible to cleavage by metabolic enzymes like cytochrome P450s. |
| Selectivity | Can be fine-tuned to achieve high selectivity.[7] | Can be fine-tuned to achieve high selectivity. | While the halogen contributes to the overall interaction profile, selectivity is primarily dictated by the entire pharmacophore and its complementarity to the target protein versus off-targets. |
| Synthetic Accessibility | Readily accessible through established synthetic routes.[8][9] | Readily accessible; chlorine is less expensive than bromine, which can be a factor in large-scale synthesis.[10] |
Validated Experimental Protocols for Head-to-Head Evaluation
To empirically determine the optimal halogen for a given phthalazinone scaffold, a series of standardized assays is required. Below are detailed protocols for key experiments.
Enzymatic PARP1 Inhibition Assay
This biochemical assay quantifies the direct inhibitory effect of a compound on the catalytic activity of the PARP1 enzyme.
Methodology:
-
Reagent Preparation: Prepare solutions of recombinant human PARP1 enzyme, histone proteins (as a substrate), NAD+ (the co-factor for PARP), and activated DNA.
-
Compound Plating: Create a serial dilution of the test compounds (brominated and chlorinated phthalazinones) in DMSO and dispense into a 384-well assay plate.
-
Enzyme-Substrate Addition: Add a mixture of PARP1 enzyme, histones, and activated DNA to each well. Incubate briefly to allow compounds to bind to the enzyme.
-
Reaction Initiation: Add NAD+ to all wells to initiate the poly(ADP-ribosyl)ation (PARylation) reaction. Incubate at room temperature.
-
Detection: Terminate the reaction and add an antibody specific for poly(ADP-ribose) chains, typically conjugated to a detection molecule (e.g., HRP).
-
Signal Readout: Add a chemiluminescent substrate and measure the signal using a plate reader. A lower signal indicates greater PARP1 inhibition.
-
Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Diagram 1: Workflow for Enzymatic PARP1 Inhibition Assay
A step-by-step workflow for determining the IC50 of PARP inhibitors.
Cellular Proliferation Assay in BRCA-Deficient Cancer Cells
This cell-based assay assesses a compound's ability to induce synthetic lethality in a biologically relevant context, such as a cancer cell line with a BRCA1/2 mutation.[1]
Methodology:
-
Cell Seeding: Plate a BRCA-mutant cancer cell line (e.g., Capan-1) into 96-well cell culture plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the brominated and chlorinated phthalazinone compounds. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the cells for a period sufficient to observe effects on proliferation (e.g., 72-120 hours).
-
Viability Assessment: Add a viability reagent such as MTT or a resazurin-based reagent (e.g., CellTiter-Blue).[11]
-
Signal Measurement: Incubate as required by the reagent manufacturer, then measure the absorbance or fluorescence on a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and calculate the GI50 (concentration for 50% growth inhibition) for each compound.
Diagram 2: Cellular Proliferation (Synthetic Lethality) Assay Workflow
Protocol for assessing the anti-proliferative effects of PARP inhibitors.
Mechanistic Insight: The Power of the Halogen Bond
The often-observed superior potency of brominated inhibitors can be rationalized at a molecular level by the formation of a halogen bond.[4] Within the PARP1 active site, the bromine atom, possessing an electropositive region known as a σ-hole, can form a stabilizing interaction with an electron-rich atom, such as the backbone carbonyl oxygen of Gly863. This provides an additional anchor point, increasing the residence time and overall affinity of the inhibitor for its target.
Diagram 3: Halogen Bonding Interaction in the PARP1 Active Site
Bromine's σ-hole forms a stabilizing halogen bond with a protein backbone carbonyl.
While chlorine can also form halogen bonds, they are generally weaker than those formed by bromine.[3] This difference in interaction strength is often a key determinant of the potency gap between brominated and chlorinated analogues.
Concluding Remarks and Strategic Outlook
The decision between incorporating a bromine or chlorine atom into a phthalazinone-based PARP inhibitor is a classic medicinal chemistry challenge of balancing competing objectives.
-
Brominated compounds often provide a direct path to higher potency through enhanced halogen bonding interactions. However, this must be carefully weighed against a potential liability for increased metabolic degradation.[4]
-
Chlorinated compounds may offer a more robust metabolic profile and lower raw material costs, though they might require further optimization to achieve the same level of enzymatic inhibition as their brominated counterparts.[10]
For drug discovery teams, a data-driven approach is paramount. The most effective strategy involves the parallel synthesis and evaluation of both chlorinated and brominated analogues. By employing the rigorous enzymatic and cellular assays described herein, alongside early ADME (Absorption, Distribution, Metabolism, and Excretion) profiling, researchers can make an informed, evidence-based decision to advance the candidate with the optimal balance of potency, selectivity, and drug-like properties.
References
- Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. RSC Medicinal Chemistry.
- Synthesis of new phthalazinedione deriv
- Novel 4-substituted-2(1H)-phthalazinone derivatives: synthesis, molecular modeling study and their effects on α-receptors. Archives of Pharmacal Research.
- Discovery of AZ0108, an orally bioavailable phthalazinone PARP inhibitor that blocks centrosome clustering. Bioorganic & Medicinal Chemistry Letters.
- Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. Molecules.
- Halogen Bonding: A New Frontier in Medicinal Chemistry.
- Introducing bromine to the molecular structure as a str
- Phthalazinones. Part 1: The design and synthesis of a novel series of potent inhibitors of poly(ADP-ribose)polymerase. Bioorganic & Medicinal Chemistry Letters.
- Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors.
- Recent Developments in Chemistry of Phthalazines. Longdom Publishing SL.
- (PDF) Design and Discovery of Phthalazinone-Based Potential PARP Inhibitors: Synthesis, Molecular Docking, ADMET Profiling, and In Vitro Evaluation.
- (PDF) Synthesis, Modeling and Anticonvulsant Activity of Some Phthalazinone Derivatives.
- Halogen bonding helps design new drugs. ScienceDaily.
- Chlorination vs. Bromination: A Deep Dive Into Halogenation.
- Exploring the Effectiveness of Experimental PARP inhibitor.
- Discovery and biological evaluation of Phthalazines as novel non-kinase TGFβ p
- Evaluation of the Efficacy and Safety of PARP Inhibitors in Advanced-Stage Epithelial Ovarian Cancer. Frontiers in Oncology.
- Investigation of PARP Inhibitor Resistance Based on Serially Collected Circulating Tumor DNA in Patients With BRCA-Mutated Ovarian Cancer. JCO Precision Oncology.
- An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Derivatives.
- Design and Synthesis of New Phthalazinone Derivatives Containing Benzyl Moiety with Anticipated Antitumor Activity. Archiv der Pharmazie.
- PARP Inhibitors Combined with Abiraterone Overcome Resistance in Metastatic Castration-Resistant Prostate Cancer Independently of Androgen Receptor. Cancers.
- Studies of an experimental ovarian cancer therapy identify a biomarker of treatment response.
- Unveiling the mechanistic roles of chlorine substituted phthalazinone-based compounds containing chlorophenyl moiety towards the differential inhibition of poly (ADP-ribose) polymerase-1 in the treatment of lung cancer. Journal of Biomolecular Structure & Dynamics.
- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Results in Chemistry.
- Design, synthesis and evaluation of phthalazinone thiohydantoin-based derivative as potent PARP-1 inhibitors. European Journal of Medicinal Chemistry.
- Comparative formation of chlorinated and brominated disinfection byproducts from chlorination and bromin
- Pharmacokinetics and Pharmacodynamics of PARP Inhibitors in Oncology. Clinical Pharmacokinetics.
- Pharmacokinetics and Pharmacodynamics of PARP Inhibitors in Oncology.
- Pharmacokinetics and Pharmacodynamics of PARP Inhibitors in Oncology. PubMed.
- Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy.
- PARP inhibitors: clinical development, emerging differences, and the current therapeutic issues. ecancermedicalscience.
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Confirming the Identity of 5-Bromo-2-ethylphthalazin-1(2H)-one: A Comparative Reference Standard Guide
Introduction: The Criticality of Regioisomeric Purity
In the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors and related oncology pharmacophores, the phthalazinone core is a ubiquitous scaffold.[1] Specifically, 5-Bromo-2-ethylphthalazin-1(2H)-one serves as a high-value intermediate where the bromine handle allows for subsequent cross-coupling (e.g., Suzuki-Miyaura) and the N-ethyl group provides solubility and binding affinity.[1]
However, the alkylation of phthalazinone precursors is fraught with ambiguity.[1] The "lactam-lactim" tautomerism creates two nucleophilic sites: the nitrogen (N2) and the oxygen (O).[1] While N-alkylation is thermodynamically favored under standard conditions, O-alkylation (forming the lactim ether impurity) is a persistent kinetic competitor.[1]
This guide outlines an Orthogonal Analytical Matrix to definitively confirm the identity of the N-ethyl target (Compound A) against its O-ethyl regioisomer (Compound B) and positional isomers (e.g., 6-bromo), establishing a "Gold Standard" reference material.
The Orthogonal Analytical Matrix
To certify a reference standard, relying on a single technique is insufficient due to the isobaric nature of the impurities. We employ a multi-tiered approach:
| Tier | Technique | Critical Quality Attribute (CQA) Assessed |
| 1 | 1H & 13C NMR | Definitive Regiochemistry: Distinguishes N-Et vs. O-Et via chemical shift logic. |
| 2 | 2D NMR (NOESY) | Spatial Confirmation: Proves connectivity between the ethyl group and the H1/H8 aromatic protons. |
| 3 | IR Spectroscopy | Functional Group Verification: Presence of C=O (Lactam) vs. C=N (Lactim).[1] |
| 4 | HPLC-UV/MS | Purity & Retention: Chromatographic separation of isomers based on polarity.[1] |
Visualization: Certification Workflow
Figure 1: Workflow for certifying the identity of the phthalazinone reference standard.
Comparative Analysis: Target vs. Impurities
A. NMR Spectroscopy: The "Smoking Gun"[1]
The most reliable differentiation between the N-ethyl product and the O-ethyl impurity lies in the chemical shift of the methylene protons (
Experimental Protocol:
-
Solvent: DMSO-d6 (Preferred for solubility and distinct amide shifts).[1]
-
Concentration: 10 mg/0.6 mL.
-
Reference: TMS (0.00 ppm).
Data Comparison Table
| Feature | Target: N-Ethyl (Lactam) | Impurity: O-Ethyl (Lactim Ether) | Mechanistic Reason |
| 1H NMR: | Oxygen is more electronegative than Nitrogen, causing greater deshielding of the adjacent methylene protons.[1] | ||
| 13C NMR: | The carbon attached to oxygen resonates significantly downfield compared to the N-alkyl carbon.[1] This is the definitive check. | ||
| 13C NMR: C1 (Core) | The carbonyl carbon in the lactam is distinct from the imidate carbon in the lactim ether. | ||
| Aromatic Region | 3 Protons (H6, H7, H8) | 3 Protons (H6, H7, H8) | Used to confirm the 5-bromo vs. 6-bromo position (see below).[1] |
Positional Verification (5-Bromo vs. 6-Bromo)
To ensure the bromine is at position 5 (and not rearranged or starting from incorrect anhydride):
-
5-Bromo Pattern: Expect an ABC system (or AMX) for protons H6, H7, and H8.[1]
-
6-Bromo Pattern: Would show an isolated singlet (or small doublet) for H5, which is not present in the 5-bromo isomer.[1]
B. Vibrational Spectroscopy (FT-IR)[1]
IR provides a rapid "fingerprint" confirmation of the tautomeric state.[1]
-
Target (N-Ethyl): Displays a strong, sharp Lactam Carbonyl (C=O) stretch at 1650 – 1670 cm⁻¹ .[1]
-
Impurity (O-Ethyl): Lacks the ketone carbonyl band.[1] Instead, it shows a C=N (Imidate) stretch around 1630 cm⁻¹ and strong C-O-C stretching vibrations in the 1000–1200 cm⁻¹ region.[1]
C. 2D NMR (NOESY/ROESY) Logic
For absolute structural certainty, Nuclear Overhauser Effect (NOE) experiments correlate protons through space.[1]
-
Observation: Irradiating the N-ethyl methylene signal (
4.2 ppm). -
Target Result: NOE enhancement observed at H8 (the aromatic proton peri to the carbonyl/nitrogen face) is unlikely, but if the ethyl group rotates, weak NOE to H1 is impossible (as it is a carbonyl).[1] Correction: In 2-substituted phthalazinones, the N-ethyl group is spatially distant from the benzene ring protons compared to the O-ethyl group in some conformations, but the key NOE is often between the Ethyl CH2 and the H1 (if it were a proton, but here it is C=O).[1]
-
The Real Test: The most significant NOE for regioisomerism is often negative confirmation. However, HMBC (Heteronuclear Multiple Bond Correlation) is superior here:
Synthesis & Purification of the Reference Standard
To generate the standard described above, follow this optimized protocol designed to maximize N-alkylation while allowing for easy removal of O-alkyl impurities.
Step 1: Reaction
-
Reagents: 5-Bromo-1(2H)-phthalazinone (1.0 eq), Ethyl Iodide (1.2 eq), Cesium Carbonate (
, 2.0 eq).-
Note:
in DMF promotes N-alkylation over O-alkylation better than in acetone.[1]
-
-
Solvent: Anhydrous DMF (Dimethylformamide).[1]
-
Conditions: Stir at 60°C for 4 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1).[1] The N-alkyl product is typically more polar (lower
) than the O-alkyl product.[1]
Step 2: Workup & Isolation[1]
-
Pour reaction mixture into ice water. The product often precipitates.[1]
-
Crucial Purification: Recrystallize from Ethanol/Water or Acetonitrile .
-
Why? The O-ethyl lactim ether is often more soluble in lipophilic solvents and remains in the mother liquor, while the N-ethyl lactam crystallizes out.[1]
-
Step 3: Final Polish (Prep-HPLC)
For >99.5% purity (Reference Standard Grade):
-
Column: C18 Reverse Phase.
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.[1]
-
Retention: The N-ethyl isomer elutes earlier than the O-ethyl isomer due to higher polarity (Lactam > Lactim Ether).[1]
Visualizing the Regioselectivity Logic
Understanding the pathway helps in troubleshooting synthesis.[1]
Figure 2: Mechanistic pathways leading to the target compound and its primary impurity.[1]
References
-
Regioselectivity in Phthalazinone Alkylation
-
General Phthalazinone Synthesis & Characterization
-
NMR Chemical Shifts of Impurities
-
Reference Standard Methodology
-
Title: Phthalazone as a Reference Standard in Analytical Chemistry.[5]
- Source: BenchChem Guides.
-
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5-Bromo-2-ethylphthalazin-1(2H)-one proper disposal procedures
This guide outlines the validated disposal and handling protocols for 5-Bromo-2-ethylphthalazin-1(2H)-one , a halogenated heterocyclic intermediate often used in the synthesis of PARP inhibitors (e.g., Olaparib analogs).[1][2]
The procedures below are designed to ensure compliance with RCRA (USA) and REACH/EWC (EU) standards, prioritizing the prevention of environmental contamination by halogenated organics.
Part 1: Emergency Safety Card (Immediate Action)
| Parameter | Critical Specification |
| Chemical Class | Halogenated Nitrogen Heterocycle |
| Signal Word | WARNING |
| GHS Hazards | H302 (Harmful if swallowed), H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[2][3][4] Irrit.) |
| Fire Hazard | Emits toxic fumes of Hydrogen Bromide (HBr) and Nitrogen Oxides (NOx) under fire conditions.[2] |
| Incompatibility | Strong Oxidizers (e.g., Peroxides, Nitrates), Strong Bases.[2] |
| Spill Response | Do not dry sweep. Use a HEPA vacuum or wet-wiping to prevent dust generation.[1][2] |
Part 2: Waste Characterization & Segregation
Proper characterization is the foundation of safe disposal.[2] This compound contains a bromine atom bonded to an aromatic/heterocyclic ring, classifying it strictly as Halogenated Organic Waste .[2]
Waste Classification Codes
-
US EPA (RCRA):
-
Likely Not Listed (P or U list) unless specified by a unique waste stream.[2]
-
Characteristic: Classify as D001 (Ignitable) only if in a flammable solvent.[2] Otherwise, manage as Non-Regulated Hazardous Waste (unless toxicity characteristic leaching procedure [TCLP] proves otherwise, which is rare for this solid).[2]
-
Operational Rule: Treat as Hazardous Waste due to H302/H315/H319 hazards.[2]
-
-
EU Waste Code (EWC):
Segregation Rules (The "Never-Mix" List)
-
DO NOT MIX WITH: Non-halogenated solvents (e.g., Acetone, Ethanol) unless the facility permits "commingled organic waste" (rare for high-halogen content).[2]
-
DO NOT MIX WITH: Oxidizing acids (Nitric, Perchloric).[2] Reaction may generate free Bromine gas (
).[2] -
DO NOT MIX WITH: Aqueous waste streams.[2] This compound is sparingly soluble in water; mixing will create a biphasic sludge that is expensive to treat.[2]
Part 3: Disposal Protocol (Step-by-Step)
Scenario A: Disposal of Pure Solid Substance
Applicability: Expired inventory, off-spec synthesis batches, or spill cleanup residues.[1][2]
-
Primary Containment: Transfer the solid into a wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but poses a breakage risk.[2]
-
Labeling: Affix a hazardous waste label.
-
Secondary Containment: Place the HDPE jar into a clear polyethylene bag (4 mil thickness) and seal with tape.
-
Lab Pack: Place the sealed bag into a DOT-approved fiber or poly drum designated for "Lab Pack – Incineration Only."
-
Final Destruction: Ship to a TSDF (Treatment, Storage, and Disposal Facility) specifically permitted for High-Temperature Incineration with acid gas scrubbing (to capture HBr).[2]
Scenario B: Disposal of Reaction Mixtures/Mother Liquors
Applicability: Filtrates from synthesis containing the compound dissolved in solvents (e.g., DMSO, DMF, Ethyl Acetate).[2]
-
Solvent Identification: Identify the primary solvent carrier.[2]
-
Segregation:
-
If Halogenated Solvent (DCM, Chloroform): Pour into the Halogenated Waste carboy.
-
If Non-Halogenated Solvent (EtOAc, MeOH):CRITICAL STEP: Because the solute (5-Bromo...) is halogenated, the entire mixture must often be classified as Halogenated Waste depending on the concentration (typically >1-2% halogen content).[1][2]
-
Best Practice: Default to the Halogenated Waste stream to prevent downstream contamination of fuel-blending programs.[1][2]
-
-
Container: Use White/Blue Poly Carboys (Fluorinated HDPE recommended for halogenated solvents).[2]
-
Venting: Ensure the cap is vented if there is any risk of ongoing reaction, though this compound is generally stable.[2]
Part 4: Visual Decision Tree (Disposal Workflow)
The following diagram illustrates the logical flow for determining the correct disposal path based on the physical state of the waste.
Caption: Decision logic for segregating solid and liquid waste streams containing 5-Bromo-2-ethylphthalazin-1(2H)-one to ensure proper incineration.
Part 5: Scientific Rationale & Mechanism
Why Incineration? The presence of the Bromine (Br) atom and the Phthalazinone nitrogen core dictates the disposal method.[2]
-
Dioxin Prevention: Low-temperature combustion of halogenated aromatics can lead to the formation of polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs).[1][2] High-temperature incineration (>1100°C) with a residence time >2 seconds ensures complete mineralization.[1][2]
-
Acid Gas Management: Combustion generates HBr.[2] Standard fuel blending (used for non-halogenated solvents) often lacks the specific scrubbing capacity for high-halogen loads, making the "Halogenated Waste" stream mandatory.[2]
Self-Validating Safety Check:
-
Before closing the waste container: Verify pH.[2] If pH < 2, you may have acid contamination (e.g., from a hydrolysis step).[2] Neutralize with solid Sodium Bicarbonate before sealing to prevent pressure buildup.[2]
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[2] [Link]
-
U.S. Environmental Protection Agency (EPA). (2024).[2] Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. [Link][1][2]
-
European Chemicals Agency (ECHA). (2024).[2] Guidance on the classification and labelling of waste. [Link][2]
-
PubChem. (2024).[2] Compound Summary for Phthalazin-1(2H)-one Derivatives. National Library of Medicine.[2] [Link]
Sources
Personal protective equipment for handling 5-Bromo-2-ethylphthalazin-1(2H)-one
Essential Safety and Disposal Protocols for Laboratory Professionals
The responsible use of novel chemical compounds is a cornerstone of scientific advancement. This guide provides a comprehensive operational plan for the safe handling and disposal of 5-Bromo-2-ethylphthalazin-1(2H)-one, a heterocyclic compound with applications in drug development and medicinal chemistry. As a Senior Application Scientist, my objective is to provide you with the essential, immediate safety information and logistical plans necessary to foster a secure and productive research environment. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a deep-seated culture of safety.
Hazard Assessment: The Foundation of Laboratory Safety
Core Directive: Always consult the supplier-provided MSDS for specific safety information. In the absence of detailed data, treat the compound as hazardous.
Engineering and Administrative Controls: Your Primary Defense
Personal Protective Equipment (PPE) is the final line of defense. The initial and most effective measures for exposure control are engineering and administrative controls.
-
Engineering Controls: All handling of 5-Bromo-2-ethylphthalazin-1(2H)-one should be conducted within a properly functioning and certified chemical fume hood.[2] This is the most effective way to prevent the inhalation of any dust or aerosolized particles.
-
Administrative Controls: Access to the designated handling area should be restricted to trained personnel. Clear and concise signage indicating the potential hazards must be displayed. All researchers must be thoroughly trained on the specific risks and handling procedures outlined in this guide.
Personal Protective Equipment (PPE): A Detailed Protocol
The selection and proper use of PPE are non-negotiable for ensuring personal safety. The following PPE is mandatory when handling 5-Bromo-2-ethylphthalazin-1(2H)-one.
Eye and Face Protection
Chemical splash goggles that meet ANSI Z87.1 standards are the minimum requirement to protect against accidental splashes. For procedures with a heightened risk of splashing, a face shield should be worn in conjunction with goggles.[3]
Hand Protection
Nitrile rubber gloves are the recommended choice for hand protection.[2] It is imperative to inspect gloves for any signs of damage before each use. For tasks involving prolonged handling or a greater risk of exposure, consider double-gloving.
Body Protection
A flame-resistant laboratory coat should be worn at all times and kept fully fastened. Closed-toe shoes are also mandatory to protect the feet from potential spills.[4]
Respiratory Protection
When working within a certified chemical fume hood, respiratory protection is generally not required.[4] However, if there is a potential for generating significant quantities of dust or aerosols, or if work must be conducted outside of a fume hood, a comprehensive risk assessment should be performed to determine the appropriate level of respiratory protection.
Table 1: PPE Requirements for Handling 5-Bromo-2-ethylphthalazin-1(2H)-one
| Protection Area | Minimum Requirement | Recommended for High-Risk Procedures |
| Eye/Face | Chemical Splash Goggles (ANSI Z87.1) | Goggles and Face Shield |
| Hand | Nitrile Rubber Gloves | Double-gloving with Nitrile |
| Body | Flame-Resistant Lab Coat, Closed-toe Shoes | Lab Coat and Chemical-Resistant Apron |
| Respiratory | Not required in a fume hood | Risk assessment required |
Operational and Disposal Plans: A Step-by-Step Guide
The following workflow provides a clear, procedural guide for the safe handling and disposal of 5-Bromo-2-ethylphthalazin-1(2H)-one.
Caption: A workflow for the safe handling and disposal of 5-Bromo-2-ethylphthalazin-1(2H)-one.
Disposal of Halogenated Organic Waste
As a brominated organic compound, 5-Bromo-2-ethylphthalazin-1(2H)-one must be disposed of as halogenated organic waste.[2][4] This is crucial as halogenated compounds are often toxic and require specific disposal methods, such as incineration at regulated facilities.[5]
Disposal Protocol:
-
Segregation: Halogenated organic waste must be collected in a designated, clearly labeled "Halogenated Organic Waste" container.[2][5] Do not mix with non-halogenated organic waste, as this can significantly increase disposal costs and complexity.[6]
-
Labeling: The waste container must be accurately labeled with its contents.[7]
-
Storage: Store waste containers in a well-ventilated area, away from incompatible materials.[6]
-
Pickup: Arrange for the disposal of the waste through your institution's Environmental Health and Safety (EHS) department.
Emergency Procedures
In the event of an accidental exposure, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of soap and water for at least 15 minutes and seek medical attention.[8] Remove any contaminated clothing.[8]
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes at an emergency eyewash station.[8] Seek immediate medical attention.[8]
-
Inhalation: Move the affected individual to fresh air.[9] If breathing is difficult, seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting.[9] Rinse the mouth with water and seek immediate medical attention.[10]
References
-
Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]
-
ChemistryTalk. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]
-
Temple University. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]
-
Washington State University. (n.d.). Standard Operating Procedures for Bromine. Retrieved from [Link]
-
Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
-
Cleanchem Laboratories. (n.d.). Material Safety Data Sheets Phthalazine. Retrieved from [Link]
-
Bucknell University. (2016, April 15). Hazardous Waste Segregation. Retrieved from [Link]
-
Export Operations. (2025, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Retrieved from [Link]
-
Environmental Health and Safety at Providence College. (n.d.). Bromine in orgo lab SOP. Retrieved from [Link]
-
MDPI. (2023, August 9). Personal Protective Equipment as a Potential Source of Phthalate Exposure during the COVID-19 Pandemic. Retrieved from [Link]
-
BromAid. (n.d.). Guidance at the Scene of an Incident. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 5-Bromophthalide. PubChem. Retrieved from [Link]
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Thor. (2019, November 6). Safety data sheet. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2024, September 6). Bromine. Chemical Emergencies. Retrieved from [Link]
-
Stanford University. (2021, June 1). Personal Protective Equipment Requirements. Retrieved from [Link]
-
United States Environmental Protection Agency. (2004, July 7). Chemical Hazard Classification and Labeling: Comparison of OPP Requirements and the GHS. Retrieved from [Link]
-
Safe Work Australia. (n.d.). GHS Hazardous Chemical Information List. Retrieved from [Link]
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- 1. 5-Bromophthalide | C8H5BrO2 | CID 603144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scienceready.com.au [scienceready.com.au]
- 3. www-group.slac.stanford.edu [www-group.slac.stanford.edu]
- 4. hscprep.com.au [hscprep.com.au]
- 5. bucknell.edu [bucknell.edu]
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- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
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- 10. leap.epa.ie [leap.epa.ie]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
